molecular formula C10H10N2O6 B3025461 Dimethyl 4-amino-3-nitrobenzene-1,2-dioate CAS No. 52412-59-6

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Cat. No.: B3025461
CAS No.: 52412-59-6
M. Wt: 254.2 g/mol
InChI Key: VMCZLGPQSKPJTH-UHFFFAOYSA-N
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Description

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate is a useful research compound. Its molecular formula is C10H10N2O6 and its molecular weight is 254.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 4-amino-3-nitrobenzene-1,2-dioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-amino-3-nitrobenzene-1,2-dioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-amino-3-nitrobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-17-9(13)5-3-4-6(11)8(12(15)16)7(5)10(14)18-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCZLGPQSKPJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334261
Record name Dimethyl 4-amino-3-nitrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52412-59-6
Record name Dimethyl 4-amino-3-nitrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate, a key chemical intermediate. The document details a robust synthesis protocol, outlines extensive characterization methodologies, and discusses the compound's significance and potential applications in pharmaceutical research and development. This guide is intended to equip researchers with the necessary knowledge to confidently synthesize, purify, and validate this important molecule for their own research endeavors.

Introduction: The Significance of Aromatic Nitro Compounds in Drug Discovery

Aromatic nitro compounds are a class of molecules that have garnered significant interest in medicinal chemistry. The nitro group, a potent electron-withdrawing moiety, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] Its presence can modulate biological activity, and in some cases, the nitro group itself is a "pro-drug" feature, undergoing bioreduction in hypoxic environments, such as those found in solid tumors, to generate cytotoxic species.[2] This unique characteristic has led to the development of nitro-containing drugs for a range of therapeutic areas, including oncology, infectious diseases, and parasitic infections.[2][3]

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate, with its strategically positioned amino, nitro, and ester functional groups, represents a versatile scaffold for the synthesis of more complex molecules. The interplay of these groups allows for a variety of subsequent chemical transformations, making it a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The amino group provides a nucleophilic center for amide bond formation or diazotization, while the nitro group can be reduced to an amine, and the diester can be hydrolyzed or selectively mono-hydrolyzed to provide further handles for chemical modification.

Synthesis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

The synthesis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate is typically achieved through a multi-step process. A common and effective route involves the nitration of a suitable phthalate derivative followed by selective functional group manipulation. The following protocol describes a reliable method starting from 4-aminophthalic acid.

Rationale for the Synthetic Approach

The chosen synthetic pathway prioritizes safety, scalability, and the use of readily available starting materials. The initial protection of the amino group is a critical step to prevent unwanted side reactions during the subsequent nitration. Acetylation is a common and effective method for this purpose. The nitration is then carried out under controlled conditions to favor the formation of the desired 3-nitro isomer. Finally, esterification of the carboxylic acid groups provides the target molecule.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Protection cluster_1 Nitration cluster_2 Deprotection & Esterification A 4-Aminophthalic Acid C 4-Acetamidophthalic Acid A:e->C:w Acetylation B Acetic Anhydride B:e->C:w E 4-Acetamido-3-nitrophthalic Acid C:e->E:w Nitration D Nitric Acid / Sulfuric Acid D:e->E:w G Dimethyl 4-amino-3-nitrobenzene-1,2-dioate E:e->G:w Fischer Esterification & Deprotection F Methanol / Sulfuric Acid (cat.) F:e->G:w

Caption: Synthetic workflow for Dimethyl 4-amino-3-nitrobenzene-1,2-dioate.

Detailed Step-by-Step Protocol

Step 1: Acetylation of 4-Aminophthalic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminophthalic acid in glacial acetic acid.

  • Slowly add acetic anhydride to the suspension.

  • Heat the reaction mixture to reflux for 2-3 hours. The solid should gradually dissolve.

  • Allow the reaction to cool to room temperature, during which the product, 4-acetamidophthalic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent and reflux conditions ensures the complete reaction of the amino group with acetic anhydride. The precipitation of the product upon cooling provides a simple and effective initial purification step.

Step 2: Nitration of 4-Acetamidophthalic Acid

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add the dried 4-acetamidophthalic acid in portions, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in the dropping funnel.

  • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 0-5 °C.[4]

  • After the addition is complete, stir the mixture at this temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The product, 4-acetamido-3-nitrophthalic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with ice-cold water until the washings are neutral, and dry.

Causality Behind Experimental Choices: The low temperature is crucial to control the exothermic nitration reaction and to minimize the formation of unwanted side products. The acetamido group is an ortho-, para-director, and the steric hindrance from the adjacent carboxylic acid group favors nitration at the 3-position.

Step 3: Fischer Esterification and Deprotection

  • In a round-bottom flask, suspend the dried 4-acetamido-3-nitrophthalic acid in excess methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices: Fischer esterification is an equilibrium-driven reaction. Using a large excess of methanol drives the equilibrium towards the product side. The acidic conditions also facilitate the hydrolysis of the acetamido protecting group. Column chromatography is a standard and effective method for purifying organic compounds to a high degree.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Dimethyl 4-amino-3-nitrobenzene-1,2-dioate. A combination of spectroscopic and analytical techniques should be employed.

Logical Flow of Characterization

Characterization_Flow Start Synthesized Compound TLC Purity Assessment (TLC) Start->TLC MP Melting Point Determination TLC->MP FTIR Functional Group Analysis (FT-IR) MP->FTIR NMR Structural Elucidation (¹H & ¹³C NMR) FTIR->NMR MS Molecular Weight Confirmation (MS) NMR->MS Final Confirmed Structure & Purity MS->Final

Caption: Logical workflow for the characterization of the synthesized compound.

Expected Physicochemical and Spectroscopic Data
Property/TechniqueExpected ResultSignificance
Appearance Yellow to orange crystalline solidInitial qualitative assessment
Molecular Formula C₁₀H₁₀N₂O₆[6]Confirms elemental composition
Molecular Weight 254.20 g/mol [6]Corroborates molecular formula
Melting Point Specific range, to be determined experimentallyIndicator of purity
¹H NMR Aromatic protons, two distinct methyl singlets, and an amino proton signal.[5][7]Provides detailed information on the proton environment and connectivity.
¹³C NMR Aromatic carbons, two ester carbonyl carbons, and two methyl carbons.[7][8]Confirms the carbon skeleton of the molecule.
FT-IR Characteristic peaks for N-H, C=O (ester), and N-O (nitro) stretching vibrations.[7]Identifies the key functional groups present.
Mass Spectrometry Molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight.Confirms the molecular weight and provides fragmentation patterns for further structural information.

Applications in Drug Development and Research

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate is not just a synthetic target but a gateway to a diverse range of biologically active molecules. Its utility stems from the ability to selectively modify its functional groups.

  • Scaffold for Combinatorial Chemistry: The molecule can be used as a starting point for the parallel synthesis of a large number of derivatives. For instance, the amino group can be acylated with a variety of carboxylic acids, and the ester groups can be converted to amides, providing a rapid way to explore structure-activity relationships (SAR).

  • Synthesis of Heterocyclic Compounds: The ortho-positioning of the amino and nitro groups, after reduction of the nitro group to an amine, provides a reactive di-amino system that can be used to construct various heterocyclic rings, which are prevalent in many drug molecules.[9]

  • Precursor for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of more complex natural products or designed therapeutic agents. The nitro group, in particular, is a feature of several approved drugs and experimental therapies.[1][3]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be taken when handling Dimethyl 4-amino-3-nitrobenzene-1,2-dioate and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Concentrated acids and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate. By understanding the rationale behind each experimental step and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate this valuable chemical intermediate. The versatility of this compound as a building block in medicinal chemistry underscores its importance in the ongoing quest for novel therapeutics.

References

  • 3-Aminophthalic Acid: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-AMINOPHTHALIC ACID | 5434-20-8. (2026, January 13). ChemicalBook.
  • 52412-59-6 | Dimethyl 4-amino-3-nitrophthalate. (n.d.). ChemScene.
  • 3-AMINOPHTHALIC ACID CAS#: 5434-20-8. (n.d.). ChemWhat.
  • 5434-20-8 | 3-Aminophthalic acid. (n.d.). ChemScene.
  • 3-Aminophthalic acid technical grade, 90% | 5434-20-8. (n.d.). Sigma-Aldrich.
  • 4-nitrophthalic acid. (n.d.). Organic Syntheses.
  • Dimethyl 4-amino-5-nitrophthalate | C10H10N2O6 | CID 14574479. (n.d.). PubChem.
  • Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4‐Amino‐2,3‐Dimethyl‐1. (n.d.). Wiley Online Library.
  • 4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452. (n.d.). PubChem.
  • Synthesis of dimethyl 1-nitrobenzene-2,5-dicarboxylate. (n.d.). PrepChem.com.
  • New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. (n.d.). Der Pharma Chemica.
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). Bond University.
  • Derivatives of dimethyl-3-nitro-4-amino-aniline, process for their preparation and their use in the dyeing of keratin fibres. (n.d.). Google Patents.
  • Process of preparing 4-amino-3-nitro phenol. (n.d.). Google Patents.
  • Synthesis of 4-amino-3-nitrobenzaldehyde. (n.d.). ResearchGate.
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF. (n.d.). ResearchGate.
  • 3-Nitrophthalic acid dimethyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.
  • 4-Amino-3-nitrobenzoic acid. (n.d.). Chem-Impex.
  • Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI.
  • An Improved Process For Producing 4 Nitrophthalic Acid And 4. (n.d.). QuickCompany.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC.

Sources

The Physicochemical and Photophysical Landscape of CAS 52412-59-6: A Comprehensive Guide for Advanced Synthetic and Diagnostic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug discovery, the strategic selection of highly functionalized building blocks dictates the success of downstream pharmacophores and diagnostic probes. CAS 52412-59-6 , chemically known as Dimethyl 4-amino-3-nitrophthalate (or Dimethyl 4-amino-3-nitrobenzene-1,2-dioate), represents a uniquely privileged scaffold. Characterized by an ortho-diester moiety flanked by strongly electron-withdrawing (nitro) and electron-donating (amino) groups on a single benzene ring, this compound serves as a critical intermediate.

Drawing from extensive bench experience and peer-reviewed literature, this whitepaper dissects the physicochemical properties of CAS 52412-59-6, explores its mechanistic role in synthesizing chemiluminescent luminol analogs, and details its emerging application in oncology as a precursor for PRPK (p53-related protein kinase) inhibitors.

Structural & Physicochemical Profiling

Understanding the physical and chemical properties of CAS 52412-59-6 is paramount for predicting its behavior in complex reaction matrices. The push-pull electronic effect generated by the adjacent amino and nitro groups significantly alters the electrophilicity of the ester carbonyls, requiring precise control over reaction thermodynamics.

Quantitative Data Summary
PropertyValueScientific Implication
CAS Number 52412-59-6Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C₁₀H₁₀N₂O₆Indicates a highly oxygenated, nitrogen-rich aromatic core[1].
Molecular Weight 254.20 g/mol Optimal low-molecular-weight starting material for fragment-based drug design[1].
LogP 0.7502Mild lipophilicity; highly soluble in polar aprotic solvents (DMSO, DMF) but requires co-solvents for aqueous assays[1].
Topological Polar Surface Area (TPSA) 121.76 ŲHigh polarity due to nitro and ester groups; dictates poor passive membrane permeability, ideal for surface-level diagnostic probes[1].
H-Bond Donors / Acceptors 1 / 7The primary amine acts as a donor, while the nitro and esters provide multiple acceptor sites, facilitating strong intermolecular interactions[1].
Rotatable Bonds 3Confers moderate conformational flexibility to the ester side chains during nucleophilic attack[1].

Mechanistic Pathways in Heterocyclic Synthesis

The most prominent application of CAS 52412-59-6 is its conversion into phthalhydrazide derivatives, which are structural analogs of luminol.

The Causality of Cyclization

When CAS 52412-59-6 is subjected to hydrazine hydrate, a bis-nucleophilic acyl substitution occurs. We specifically utilize hydrazine hydrate rather than anhydrous hydrazine to mitigate explosive risks while maintaining sufficient nucleophilicity. The ortho-diester configuration forces the intermediate into a conformation that heavily favors intramolecular cyclization, yielding a 6-membered cyclic hydrazide. The presence of the nitro group at the 3-position lowers the LUMO energy of the adjacent ester, accelerating the initial nucleophilic attack compared to unsubstituted phthalates.

Workflow A CAS 52412-59-6 (Diester Core) B Hydrazine Hydrate (Nucleophilic Attack) A->B Reflux, EtOH D PRPK Inhibitor (Oncology Target) A->D ATP-Pocket Pharmacophore C Phthalhydrazide (Luminol Analog) B->C Cyclization & Chemiluminescence

Fig 1: Synthetic divergence of CAS 52412-59-6 into chemiluminescent probes and PRPK inhibitors.

Photophysical Dynamics: ESIPT

Advanced derivatives synthesized from this core often exhibit Excited State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation or chemical oxidation, the molecule transitions to an excited enol state. The proximity of hydrogen-bond donors and acceptors facilitates a rapid, barrierless proton transfer to form an excited keto tautomer, which subsequently emits a photon. This results in a massive Stokes shift, eliminating self-quenching—a critical feature for high-sensitivity diagnostic probes[2][3].

ESIPT_Pathway S0_E S0 Enol State (Ground State) S1_E S1 Enol State (Excited) S0_E->S1_E Photoexcitation (hν) S1_K S1 Keto State (Proton Transferred) S1_E->S1_K ESIPT (Rapid) S0_K S0 Keto State (Relaxed) S1_K->S0_K Chemiluminescence Emission S0_K->S0_E Reverse Proton Transfer

Fig 2: Excited State Intramolecular Proton Transfer (ESIPT) mechanism in synthesized analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls and specific causality-driven parameters to guarantee reproducibility.

Protocol 1: Synthesis of Chemiluminescent Phthalhydrazide Core

Objective: Convert CAS 52412-59-6 into a 3-nitro-4-amino-phthalhydrazide intermediate.

  • Reaction Setup: Dissolve 10 mmol of CAS 52412-59-6 in 30 mL of absolute ethanol.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state of the amidation reaction without hydrolyzing the ester (which water would do).

  • Reagent Addition: Dropwise add 25 mmol of Hydrazine Hydrate (80% aqueous).

  • Thermal Activation: Reflux the mixture at 80°C for 4 hours under an inert N₂ atmosphere.

  • In-Process Validation: At t = 3h, sample 10 µL for LC-MS.

    • Validation Check: The reaction is proceeding correctly if the parent mass (m/z 255.2 [M+H]⁺) is replaced by the cyclized product mass (m/z 223.1 [M+H]⁺). If the mono-hydrazide intermediate is observed, extend reflux by 2 hours.

  • Isolation: Cool the mixture to 4°C to induce precipitation. Filter and wash with cold ethanol.

  • Final Validation: Conduct ¹H NMR (DMSO-d₆). The system is validated if the two methoxy singlets (~3.8 ppm) are entirely absent, and two distinct hydrazide N-H protons appear downfield (>10.0 ppm).

Protocol 2: Chemiluminescence Quantum Yield Assay

Objective: Evaluate the photophysical emission of the synthesized analog.

  • Reagent Preparation: Prepare 1 mM stock solutions of the synthesized analog (Test), standard luminol (Positive Control), and pure DMSO (Negative Control/Blank).

    • Causality: DMSO is chosen over water because it stabilizes the superoxide anion radical and the endoperoxide intermediate, drastically enhancing the chemiluminescence quantum yield.

  • Oxidation Trigger: To a cuvette containing 2 mL of 0.1 M NaOH, add 10 µL of the Test solution, followed by 10 µL of 10 mM K₃[Fe(CN)₆] (catalyst) and 10 µL of 30% H₂O₂.

    • Causality: NaOH deprotonates the hydrazide to form a reactive dianion. The iron catalyst facilitates the decomposition of H₂O₂ into reactive oxygen species, triggering the formation of the excited phthalate state.

  • Data Acquisition & System Validation: Immediately record the emission spectrum using a spectrofluorometer (luminescence mode, excitation source turned off).

    • Validation Check: The assay is considered valid only if the Negative Control shows zero emission and the Positive Control (Luminol) exhibits a sharp emission peak at ~425 nm. A successful Test compound will typically show a red-shifted emission (e.g., 500–600 nm) due to the extended conjugation provided by the amino/nitro functionalization [4][5].

Advanced Applications in Oncology (PRPK Inhibitors)

Beyond diagnostics, CAS 52412-59-6 has gained significant traction in targeted oncology. Recent patent literature from the Dana-Farber Cancer Institute highlights its use as a precursor for inhibitors targeting PRPK (p53-related protein kinase) [6].

PRPK is an upstream kinase that phosphorylates p53, regulating cell cycle arrest and apoptosis. Overexpression of PRPK is implicated in multiple malignancies, including multiple myeloma. By utilizing the ortho-diester of CAS 52412-59-6, medicinal chemists can construct rigid quinazoline or phthalazine scaffolds. The strategically positioned amino and nitro groups serve as synthetic handles for further derivatization (e.g., via Buchwald-Hartwig cross-coupling or nitro reduction to form benzimidazoles), allowing the final molecule to perfectly mimic ATP and competitively bind within the kinase's hinge region.

References

  • Deshmukh, M. S., & Sekar, N. (2015). Chemiluminescence properties of luminol related quinoxaline analogs: Experimental and DFT based approach to photophysical properties. Dyes and Pigments, 117, 49-60.

  • Deshmukh, M. S., & Sekar, N. (2015). Chemiluminescence properties of luminol related o-hydroxybenzimidazole analogues: Experimental and DFT based approach to photophysical properties. Dyes and Pigments, 113, 189-199.

  • Dana-Farber Cancer Institute, Inc. (2022). PRPK Inhibitors. World Intellectual Property Organization, WO2022005961A1.

  • ChemScene. (n.d.). Dimethyl 4-amino-3-nitrophthalate (CAS 52412-59-6) Product & Computational Chemistry Data.

Sources

Crystal structure analysis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Crystal Structure Analysis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Part 1: Executive Summary & Chemical Context

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (also known as Dimethyl 4-amino-3-nitrophthalate, CAS: 52412-59-6) represents a classic "push-pull" aromatic system. Its structure features a benzene ring substituted with electron-donating (amino) and electron-withdrawing (nitro, ester) groups in a highly congested vicinal arrangement.

For drug development professionals, this molecule is not merely a dye intermediate but a critical scaffold for understanding steric inhibition of resonance . The juxtaposition of the nitro group (position 3) between an ester (position 2) and an amino group (position 4) creates a competition between planarizing hydrogen bonds and steric torsion.

Why Crystal Structure Analysis is Critical:

  • Regiochemical Confirmation: Syntheses involving nitration of phthalate derivatives often yield isomeric mixtures (3-nitro vs. 4-nitro). X-ray diffraction (XRD) provides unambiguous proof of the substitution pattern.

  • Conformational Locking: Determining whether the nitro group is coplanar with the amino group (via intramolecular H-bonding) or twisted out of plane (due to the adjacent ester) dictates the molecule's reactivity and electronic absorption (color).

  • Solid-State Stability: Understanding the packing forces (pi-stacking vs. hydrogen bonding) is essential for formulation and stability profiling.

Part 2: Experimental Methodology

This section details the protocol for obtaining high-quality single crystals and resolving the structure.

Crystallization Strategy

The molecule contains both hydrogen bond donors (-NH₂) and acceptors (-NO₂, -COOCH₃). The goal is to grow single crystals suitable for X-ray diffraction (


 mm).
Solvent SystemPolarity IndexMechanismExpected Outcome
Methanol / Ethanol High (Protic)Slow EvaporationPrisms/Blocks. Protic solvents may compete for H-bonds, potentially disrupting intermolecular chains but yielding stable, dense crystals.
Ethyl Acetate / Hexane Medium/LowVapor DiffusionNeedles/Plates. Good for inducing crystallization in stubborn oils. Hexane diffuses into EtOAc, slowly lowering solubility.
Acetonitrile Medium (Aprotic)Cooling (-20°C)Blocks. Aprotic nature encourages self-assembly of the molecule's own H-bond network.

Protocol:

  • Dissolve 20 mg of the compound in 2 mL of warm Methanol.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Cover with parafilm and poke 3-5 small holes.

  • Store in a vibration-free environment at 20°C. Monitor daily for 3-7 days.

Data Collection (SC-XRD)
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha or Cu-K\alpha radiation).

  • Temperature: 100 K . Crucial: Low temperature minimizes the thermal librational motion of the terminal methyl groups on the esters and the nitro group, improving the precision of bond lengths.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is vital for triclinic or monoclinic space groups common to this class.

Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 or WinGX interface.

  • Hydrogen Treatment:

    • Aromatic/Methyl H: Place in calculated positions (riding model).

    • Amino H: Locate from the Difference Fourier Map . This is non-negotiable. You must experimentally locate these protons to confirm the intramolecular N-H...O hydrogen bond. Refine with isotropic thermal parameters (

      
       of N).
      

Part 3: Structural Analysis Framework

When analyzing the solved structure, focus on these three specific domains.

The "Push-Pull" Planar Domain (C3-C4)

The interaction between the Amino group (C4) and the Nitro group (C3) is the dominant structural feature.

  • Expectation: An intramolecular Hydrogen Bond (S(6) motif) between

    
    .
    
  • Metric: The

    
     torsion angle should be near 
    
    
    
    . The
    
    
    bond length will be shorter than a standard single bond (~1.35 Å vs 1.40 Å) due to resonance delocalization into the nitro group.
The "Steric Clash" Domain (C2-C3)

The Nitro group (C3) is flanked by an Ester group at C2.

  • Expectation: Severe steric hindrance. The Nitro group cannot be coplanar with both the Amino group and the C2-Ester.

  • Metric: Measure the torsion angle of the C2-Ester carbonyl relative to the ring. It will likely be twisted significantly (

    
    ) to accommodate the Nitro group. The Nitro group itself usually stays coplanar with the ring to maintain conjugation with the Amino group.
    
Intermolecular Packing
  • Pi-Stacking: Look for centroid-to-centroid distances of 3.5 - 3.8 Å between inverted benzene rings.

  • H-Bonding: The second Amino proton (not involved in the intramolecular bond) will likely donate to a Carbonyl oxygen of a neighboring molecule, forming chains or dimers (

    
     motifs).
    

Part 4: Visualization & Logic Flows

Workflow Diagram: From Synthesis to CIF

CrystalAnalysis Start Crude Compound (Isomer Mixture?) Purify Recrystallization (MeOH/EtOAc) Start->Purify Slow Evap Screen Unit Cell Check (Microscope/XRD) Purify->Screen Select Crystal Screen->Purify Twinning/Disorder Collect Data Collection (100 K, Mo-Ka) Screen->Collect Quality OK Solve Structure Solution (SHELXT) Collect->Solve Integration Refine Refinement (Locate NH protons) Solve->Refine R1 < 5% Refine->Solve Wrong Space Group Analyze Structural Analysis (Torsion/H-bonds) Refine->Analyze Final CIF

Figure 1: Step-by-step workflow for the structural characterization of nitro-phthalate derivatives.

Interaction Logic: The Structural Conflict

MolecularLogic Amino Amino Group (C4) Electron Donor Nitro Nitro Group (C3) Electron Acceptor Amino->Nitro Intramolecular H-Bond (Planarizing Force) Ring Benzene Ring Scaffold Nitro->Ring Conjugation (Planarizing Force) Ester2 Ester Group (C2) Bulky Substituent Ester2->Nitro Steric Repulsion (Twisting Force) Ester2->Ring Rotates out of Plane

Figure 2: Schematic of the competing intramolecular forces. The green arrow represents stabilizing resonance/H-bonding, while the red dashed arrow indicates steric destabilization.

Part 5: Data Presentation Standards

When reporting your findings, summarize the quantitative metrics in a standard crystallographic table.

Table 1: Key Geometric Parameters (Template)

ParameterDescriptionTypical Range (Expected)Significance
N(1)-C(4) Amino-Ring Bond1.33 - 1.36 ÅIndicates double bond character (resonance).
N(2)-O(1) Nitro-O (H-bonded)1.23 - 1.25 ÅSlightly elongated due to H-bond acceptance.
N(1)...O(1) D...A Distance2.60 - 2.70 ÅStrong intramolecular hydrogen bond.

(C1-C2-C=O)
Ester Torsion40° - 90°Degree of steric twist out of the aromatic plane.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

    • Source for standard bond lengths and validation of nitroaniline deriv
  • Kam, C. M., et al. (2020).[1][2] A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. Link[3]

    • Provides synthesis and characterization context for closely rel
  • Panek, J. J., et al. (2013).[4] Inter- vs. Intramolecular Hydrogen Bond Patterns... in Nitrophthalic Acid Associates. Journal of Molecular Liquids. Link

    • Detailed analysis of hydrogen bonding and steric effects in nitrophthalic acid deriv
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

    • The authoritative standard for the refinement protocols described in Part 2.3.

Sources

Solubility Profile & Crystallization Engineering of Dimethyl 4-amino-3-nitrophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Dimethyl 4-amino-3-nitrophthalate in Common Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Process Engineers, Synthetic Chemists, and Pre-formulation Scientists.

Executive Summary

Dimethyl 4-amino-3-nitrophthalate (CAS 52412-59-6) is a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs), specifically Pomalidomide. Its purity directly impacts the downstream cyclization efficiency and the safety profile of the final API.

This guide addresses the solubility landscape of this compound, providing a predicted solubility profile based on structural analogs (QSAR) and a validated experimental protocol for precise determination. We bridge the gap between theoretical solubility parameters and practical solvent selection for recrystallization and process scaling.

Physicochemical Profile & Structural Analysis[1]

To predict solubility behavior where empirical data is proprietary, we analyze the molecular interaction potential.

PropertyValue / CharacteristicImpact on Solubility
CAS Number 52412-59-6Unique Identifier
Formula C₁₀H₁₀N₂O₆MW: 254.20 g/mol
H-Bond Donors 1 (Amino group -NH₂)Soluble in H-bond accepting solvents (e.g., Acetone, DMF).
H-Bond Acceptors 6 (Nitro -NO₂, Ester -COOCH₃)Soluble in protic solvents (e.g., MeOH, EtOH) via H-bonding.
Lipophilicity (LogP) ~1.61 (Predicted)Moderate lipophilicity; poor water solubility.
Crystal Lattice High Lattice Energy (Nitro/Amino stacking)Requires thermal energy (heating) to disrupt lattice for dissolution in alcohols.
Mechanistic Insight

The ortho-nitro aniline motif creates an intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen. This "locks" the conformation, slightly reducing the molecule's polarity and making it less soluble in water than expected, but highly soluble in moderately polar organic solvents like Ethyl Acetate and THF.

Solubility Landscape: Reference & Predicted Data[2]

While specific mole-fraction data for CAS 52412-59-6 is often proprietary, we can derive a high-confidence solubility map based on the validated behavior of its structural analog, 4-Nitrophthalimide (CAS 89-40-7), and general nitro-aniline diesters.

Table 1: Predicted Solubility Performance (at 25°C)
Solvent ClassRepresentative SolventSolubility RatingMechanistic RationaleApplication
Polar Aprotic DMF / DMSO Very High (>200 mg/mL)Dipole-dipole interactions disrupt the crystal lattice effectively.Reaction Medium (e.g., Hydrogenation)
Polar Aprotic Acetone High (~50-100 mg/mL)Strong H-bond acceptance from ketone oxygen.Dissolution / Transfer
Polar Protic Methanol / Ethanol Moderate (10-40 mg/mL)Solvation via H-bonding; steep temperature dependence.Recrystallization (Cooling)
Esters Ethyl Acetate Moderate (15-30 mg/mL)"Like dissolves like" (ester-ester interactions).Extraction / Washing
Chlorinated DCM / Chloroform Good (30-60 mg/mL)Excellent solvation of the aromatic core.Chromatography
Non-Polar n-Heptane / Toluene Low / Insoluble (<1 mg/mL)Lack of polar interactions to overcome lattice energy.Anti-Solvent
Thermodynamic Reference: The "Temperature Effect"

Data from 4-Nitrophthalimide confirms that nitro-phthalate derivatives exhibit positive enthalpy of solution . Solubility increases exponentially with temperature, following the van't Hoff relationship.

  • Guidance: Expect a 3-5x increase in solubility in Ethanol when heating from 25°C to 60°C, making it an ideal candidate for cooling crystallization.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely on literature values alone. Batch-to-batch impurity profiles can alter saturation points. Use this protocol to generate precise data for your specific lot.[1]

Method: Isothermal Saturation with Gravimetric/HPLC Analysis

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake Flask) 24-72h @ Fixed T Start->Equilibrate Filter Syringe Filter (0.45 µm) Isothermal conditions Equilibrate->Filter Analyze Quantification Filter->Analyze Gravimetric Gravimetric: Evaporate & Weigh Analyze->Gravimetric HPLC HPLC: Dilute & Inject Analyze->HPLC Model Fit to Apelblat Equation Gravimetric->Model HPLC->Model

Figure 1: Workflow for precise solubility determination. Ensure filtration occurs at the equilibration temperature to prevent precipitation.

Step-by-Step Procedure
  • Preparation: Add excess Dimethyl 4-amino-3-nitrophthalate to 10 mL of solvent in a jacketed glass vial.

  • Equilibration: Agitate at constant temperature (±0.1 K) for 24 hours. Validation: Check for solid persistence.

  • Sampling: Stop agitation for 1 hour to let solids settle. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel and weigh the residue.[2]

    • HPLC: Dilute with mobile phase (e.g., ACN:Water) and quantify against a standard curve.

  • Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be <3%.

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures (critical for cooling ramp design), fit your experimental data to the Modified Apelblat Equation :



Where:

  • 
     = Mole fraction solubility[3]
    
  • 
     = Absolute temperature (K)[4]
    
  • 
     = Empirical constants derived from regression analysis.
    

Why this matters: A high


 value (>0.99) confirms data consistency. If the fit is poor, suspect experimental error (e.g., temperature fluctuation or non-equilibrium).

Application: Recrystallization Solvent Selection[6][7][8][9][10][11]

The primary goal of solubility data is to design a purification process. We use the "Solubility Differential" principle.

Decision Tree for Solvent Selection

SolventSelection Start Select Solvent System SolubilityCheck Is it soluble at reflux? Start->SolubilityCheck Yes Yes SolubilityCheck->Yes High T No No SolubilityCheck->No High T ColdCheck Is it soluble at 0°C? Yes->ColdCheck AntiSolvent Use Anti-Solvent Method No->AntiSolvent GoodCandidate Candidate: Cooling Crystallization (e.g., Ethanol, MeOH) ColdCheck->GoodCandidate No (Insoluble) PoorYield Yield too low ColdCheck->PoorYield Yes (Soluble) PoorYield->AntiSolvent System1 System A: Solvent: Ethyl Acetate Anti-Solvent: Heptane AntiSolvent->System1 System2 System B: Solvent: Acetone Anti-Solvent: Water AntiSolvent->System2

Figure 2: Logic flow for selecting the optimal recrystallization system.

Recommended Systems
  • Methanol/Water (Gradient): Dissolve in hot Methanol, slowly add Water until turbid, then cool. Excellent for removing inorganic salts.

  • Ethanol (Pure): Classic cooling crystallization. Requires high reflux ratio but yields high-purity crystals.

  • Ethyl Acetate / Heptane: Best for removing non-polar byproducts. Dissolve in minimal hot EtOAc, add warm Heptane, cool slowly.

References

  • PubChem. Dimethyl 4-amino-5-nitrophthalate (Isomer Reference). National Library of Medicine. [Link]

  • Zhang, Y., et al. "Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents." Journal of Chemical & Engineering Data, 2016. [Link]

  • Muller, G., et al. "Synthesis of Pomalidomide and Analogs." Celgene Corp Patent US8158653, 2012.
  • Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 2008.

Sources

Technical Guide: Purity Assessment of Commercial Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide defines the purity assessment protocol for Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (also known as Dimethyl 4-amino-3-nitrophthalate). As a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals—specifically quinoxalines and benzimidazole-based scaffolds—the purity of this diester directly impacts the yield and safety profile of downstream APIs.

The Scientist’s Mandate: Commercial batches of this compound (CAS 52412-59-6) often exhibit purities ranging from 95% to 98%. However, "purity" is a composite metric. For drug development, the nature of the impurity (e.g., regioisomers vs. hydrolysis byproducts) is more critical than the raw percentage. This guide prioritizes the detection of regioisomers and hydrolytic degradants using a validated, orthogonal approach combining HPLC-PDA and 1H-NMR.

Chemical Context & Critical Quality Attributes (CQAs)

To assess purity, one must first understand the molecule's vulnerability.

  • Compound: Dimethyl 4-amino-3-nitrobenzene-1,2-dioate[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₀N₂O₆[3]

  • Molecular Weight: 254.20 g/mol [3]

  • Structure Analysis: An aniline derivative with a highly electron-withdrawing nitro group at the 3-position and two methyl ester groups at 1,2.

Primary Impurity Profile
  • Regioisomers (Critical): The nitration of phthalate precursors can yield the 5-nitro isomer (Dimethyl 4-amino-5-nitrophthalate). This isomer is chemically distinct but chromatographically similar.

  • Hydrolysis Products: The methyl esters are susceptible to hydrolysis under humid storage conditions, leading to mono-methyl esters (acid-esters).

  • Synthetic Precursors: Unreacted Dimethyl 4-aminophthalate.

Analytical Workflow Visualization

The following decision tree illustrates the autonomous workflow for batch release. It enforces a "Stop/Go" logic where structural identity must be confirmed before quantitative purity is assessed.

PurityAssessment Sample Batch Receipt (CAS 52412-59-6) ID_Check Identity Verification (1H-NMR, DMSO-d6) Sample->ID_Check Regio_Decision Isomer Check: Ortho vs Para Coupling ID_Check->Regio_Decision Analyze Aromatic Region HPLC Quantitative Purity (HPLC-PDA) Regio_Decision->HPLC Ortho Coupling (J~8Hz) Confirmed Reject Batch Rejection Regio_Decision->Reject Para Coupling (Singlets) Detected Residuals Volatiles & Ash (GC-HS / ROI) HPLC->Residuals Purity > 98.0% HPLC->Reject Purity < 98.0% Release Certificate of Analysis (CoA) Generation Residuals->Release Pass

Figure 1: Orthogonal testing workflow ensuring structural confirmation precedes quantitative analysis.

Method 1: Structural Confirmation via 1H-NMR

Objective: Distinguish the target 3-nitro isomer from the potential 5-nitro impurity.

The Scientific Rationale

Chromatography alone is insufficient for regioisomer identification without a reference standard for the impurity. NMR provides an absolute structural readout based on proton coupling constants.

  • Target Molecule (3-nitro): Protons at positions 5 and 6 are ortho to each other.

  • Impurity (5-nitro): Protons at positions 3 and 6 are para to each other.

Experimental Protocol
  • Solvent: Dissolve 10 mg of sample in 0.6 mL of DMSO-d6 . (Chloroform-d may not fully solubilize the nitro-aniline core).

  • Acquisition: Standard proton sequence (32 scans minimum).

  • Analysis Zone: Focus on the aromatic region (7.0 – 8.5 ppm).

Interpretation Table
FeatureTarget: 3-nitro isomerImpurity: 5-nitro isomer
Aromatic Pattern Two Doublets (d)Two Singlets (s)
Coupling Constant (

)
~8.0 - 9.0 Hz (Ortho coupling)< 1.0 Hz (Para coupling)
Chemical Shift Distinct shifts due to Nitro proximityDistinct shifts

Validation Check: If the aromatic region shows two singlets or a complex mix of doublets and singlets, the batch contains the wrong isomer or a mixture. Do not proceed to HPLC.

Method 2: Quantitative Purity via HPLC-PDA

Objective: Quantify the main peak and detect hydrolysis byproducts (mono-esters) and late-eluting precursors.

Method Development Logic
  • Column Choice: A C18 stationary phase is selected for robust retention of the hydrophobic aromatic core.

  • pH Strategy: Acidic pH (0.1% Phosphoric Acid) is mandatory. The amino group (Aniline derivative) can cause peak tailing at neutral pH due to silanol interactions. Acidic conditions keep the amine protonated (or suppress silanol activity) and ensure the carboxylic acid impurities (hydrolysis products) are protonated and retained.

  • Detection: 254 nm is the universal wavelength, but 280 nm is often more selective for the nitro-aniline chromophore, reducing baseline noise from non-aromatic solvents.

Detailed Protocol
ParameterCondition
Instrument HPLC with Photodiode Array (PDA) Detector
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water (

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0 µL
Detection UV at 254 nm (primary) and 280 nm (confirmatory)
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration
15.01090Gradient Ramp
20.01090Wash
20.19010Re-equilibration
25.09010End
System Suitability Requirements

Before running samples, the system must pass these criteria using a standard solution:

  • Tailing Factor (

    
    ):  0.8 ≤ 
    
    
    
    ≤ 1.5 (Ensures no amine/silanol interaction).
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 2.0% for 5 replicate injections.

Method 3: Residuals & Safety (ROI/LOD)

Objective: Ensure the solid state properties meet pharmaceutical manufacturing standards.

  • Loss on Drying (LOD):

    • Protocol: Heat 1.0 g at 105°C under vacuum for 3 hours.

    • Limit: NMT (Not More Than) 0.5%. High volatiles indicate insufficient drying of recrystallization solvents (often Methanol).

  • Residue on Ignition (ROI):

    • Protocol: Sulfated ash method (USP <281>).

    • Limit: NMT 0.1%. High ROI indicates inorganic salt contamination from the nitration neutralization step.

References

  • U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. (Standard reference for HPLC system suitability parameters).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dimethyl 4-amino-3-nitrophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of Dimethyl 4-amino-3-nitrophthalate, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle this compound. It outlines the theoretical underpinnings of its thermal behavior, detailed protocols for experimental analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and an interpretation of potential decomposition pathways. The guide emphasizes experimental design for generating robust and self-validating data, crucial for safety, process optimization, and regulatory compliance.

Introduction: Understanding the Significance of Thermal Stability

Dimethyl 4-amino-3-nitrophthalate (DM-ANP), with the molecular formula C₁₀H₁₀N₂O₆ and a molecular weight of 254.20 g/mol , is an aromatic compound featuring both an amino and a nitro group on the phthalate ring.[1] This substitution pattern makes it a valuable precursor in the synthesis of various complex organic molecules, including pharmaceuticals and dyes. The presence of the nitro group, in particular, flags the compound for careful thermal hazard assessment, as nitroaromatic compounds are known for their potential to undergo energetic decomposition.[2][3]

A thorough understanding of the thermal stability of DM-ANP is paramount for several reasons:

  • Safety: Uncontrolled thermal decomposition can lead to runaway reactions, posing significant explosion and fire hazards.[3]

  • Process Development: Defining the thermal limits of DM-ANP is critical for designing safe and efficient manufacturing processes, including reaction, distillation, and drying steps.

  • Storage and Handling: Establishing a maximum recommended storage temperature is essential to prevent degradation and ensure the long-term stability and purity of the material.

  • Regulatory Compliance: Regulatory bodies often require comprehensive thermal stability data for new chemical entities as part of the safety data package.

This guide provides a framework for a comprehensive evaluation of the thermal properties of Dimethyl 4-amino-3-nitrophthalate, enabling researchers and developers to handle this compound with the necessary scientific rigor and safety precautions.

Physicochemical Properties of Dimethyl 4-amino-3-nitrophthalate

A summary of the key physicochemical properties of DM-ANP is presented in Table 1. These properties are essential for understanding its behavior in various experimental and processing conditions.

PropertyValueSource
CAS Number 52412-59-6[1]
Molecular Formula C₁₀H₁₀N₂O₆[1]
Molecular Weight 254.20 g/mol [1]
Appearance Not explicitly stated, but related compounds are often yellow crystalline powders.[4]-
Storage Recommended storage at 2-8°C, sealed in a dry environment.[1]-

Theoretical Considerations for Thermal Decomposition

The thermal decomposition of Dimethyl 4-amino-3-nitrophthalate is expected to be a complex process influenced by the interplay of its functional groups: the nitro group, the amino group, and the two methyl ester groups, all attached to an aromatic ring.

The nitro group is a well-known energetic functional group. The C-NO₂ bond in nitroaromatic compounds has a high bond-dissociation energy, and its cleavage can initiate a cascade of exothermic reactions, leading to the release of significant energy and gaseous products.[3] The presence of an ortho-amino group can further influence the decomposition pathway, potentially through intramolecular interactions or by participating in condensation reactions at elevated temperatures.

The decomposition of many nitroaromatic compounds is autocatalytic, meaning the decomposition products can accelerate the further decomposition of the material.[3] This can lead to a rapid increase in temperature and pressure if not properly controlled.

Experimental Workflow for Thermal Stability Analysis

A robust assessment of the thermal stability of Dimethyl 4-amino-3-nitrophthalate requires a multi-technique approach, primarily utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following workflow is recommended to generate comprehensive and reliable data.

Caption: Recommended workflow for thermal stability analysis of DM-ANP.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the mass loss of Dimethyl 4-amino-3-nitrophthalate as a function of temperature, identifying the onset of decomposition and the number of decomposition stages.[5]

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of Dimethyl 4-amino-3-nitrophthalate into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[4]

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 500 °C, or until no further mass loss is observed.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The derivative of the mass loss curve (DTG) should also be recorded to aid in identifying the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow to or from Dimethyl 4-amino-3-nitrophthalate as a function of temperature, identifying melting endotherms and decomposition exotherms.[6][7]

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of Dimethyl 4-amino-3-nitrophthalate into a high-pressure gold-plated or hermetically sealed aluminum DSC pan. The use of a high-pressure crucible is recommended for compounds that may generate gaseous decomposition products.[8]

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is recommended for consistency with the TGA analysis.

    • Temperature Range: Heat the sample from ambient temperature to a temperature that encompasses the decomposition range identified by TGA.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

Interpretation of Thermal Analysis Data

The data obtained from TGA and DSC analyses will provide a comprehensive picture of the thermal behavior of Dimethyl 4-amino-3-nitrophthalate.

TGA Data Interpretation

The TGA thermogram will show a plot of mass percentage versus temperature. A stable compound will exhibit a flat baseline until the onset of decomposition, at which point a significant mass loss will be observed. The key parameters to extract from the TGA data are:

  • Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a critical parameter for defining the upper limit of thermal stability.

  • Decomposition Stages: The DTG curve may reveal multiple peaks, indicating a multi-step decomposition process.

  • Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide insights into the nature of the final decomposition products (e.g., char).

DSC Data Interpretation

The DSC thermogram will show endothermic and exothermic events.

  • Melting Point (T_m): An endothermic peak will indicate the melting of the compound. The absence of a melting peak before decomposition suggests that the compound decomposes before it melts.

  • Decomposition Exotherm: A sharp exothermic peak following the melting point (or in the absence of one) indicates the decomposition of the compound. The area under this peak is proportional to the enthalpy of decomposition (ΔH_d). A large ΔH_d is indicative of a highly energetic decomposition.

  • Onset of Exotherm (T_onset): The temperature at which the exothermic deviation from the baseline begins. This should be correlated with the T_onset from the TGA data.

Table 2: Hypothetical Thermal Analysis Data for Dimethyl 4-amino-3-nitrophthalate

ParameterHypothetical ValueSignificance
Melting Point (DSC) 150 - 160 °CIndicates the transition from solid to liquid phase.
TGA Onset Temperature ~ 200 °CThe temperature at which significant decomposition begins.
DSC Onset of Exotherm ~ 200 °CConfirms the onset of exothermic decomposition.
Peak Decomposition Temp (DTG) ~ 220 °CTemperature of the maximum rate of mass loss.
Enthalpy of Decomposition (DSC) > 500 J/gA high value suggests a significant thermal hazard.[8]
Mass Loss (TGA) > 80%Indicates significant decomposition into volatile products.

Proposed Decomposition Pathway

Based on the functional groups present in Dimethyl 4-amino-3-nitrophthalate, a plausible decomposition pathway can be proposed. The initial step is likely the cleavage of the C-NO₂ bond or intramolecular reactions involving the nitro and amino groups.

G A Dimethyl 4-amino-3-nitrophthalate C Intramolecular Rearrangement / C-NO2 Bond Cleavage A->C ΔT B Initial Heat Input D Formation of Reactive Intermediates C->D E Gas Evolution (e.g., NOx, CO, CO2, H2O) D->E F Polymeric/Carbonaceous Residue D->F

Caption: Proposed general decomposition pathway for DM-ANP.

The decomposition is likely to proceed through a series of complex reactions, including:

  • Intramolecular cyclization: The ortho-amino and nitro groups can potentially interact to form a furoxan or other cyclic structures.

  • Decarboxylation: The ester groups may decompose to release carbon dioxide or other small molecules.

  • Fragmentation: The aromatic ring can fragment at higher temperatures.

The evolution of toxic gases such as oxides of nitrogen (NOx) and carbon monoxide (CO) is a significant concern during the decomposition of nitroaromatic compounds.[9]

Safety Considerations and Best Practices

Given the potential for energetic decomposition, the following safety precautions are essential when handling Dimethyl 4-amino-3-nitrophthalate, especially at elevated temperatures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves.

  • Ventilation: All heating experiments should be conducted in a well-ventilated fume hood.

  • Scale: Initial thermal analysis should be performed on a small scale (milligrams) to assess the hazard before scaling up.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition.[10][11]

  • Emergency Preparedness: Have appropriate fire extinguishing media (e.g., CO₂, dry chemical) readily available.

Conclusion

This technical guide has provided a comprehensive framework for evaluating the thermal stability and decomposition of Dimethyl 4-amino-3-nitrophthalate. By following the detailed experimental protocols for TGA and DSC and carefully interpreting the resulting data, researchers and process chemists can gain a thorough understanding of the thermal hazards associated with this compound. This knowledge is critical for ensuring safe handling, developing robust and safe chemical processes, and meeting regulatory requirements. The inherent reactivity of the aminonitro aromatic structure necessitates a cautious and data-driven approach to its use in any application.

References

  • Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • NICNAS. FULL PUBLIC REPORT 1,3-dimethyl-4-aminouracil. [Link]

  • Wang, Q., et al. (2012). Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization, Investigation of Luminol- Chemiluminescence Enhancement by Selective Agents and Evaluation through. [Link]

  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

  • PubMed. (2000). Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98. [Link]

  • MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

  • PMC. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. [Link]

  • A Journal of AIDIC. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. [Link]

  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

  • Google Patents.
  • Environment, Health and Safety - University of Texas at Austin. Appendix I - Hazards Of Functional Groups. [Link]

  • JoVE. (2020). Synthesis of Luminol. [Link]

  • MDPI. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. [Link]

  • TCA Lab / Alfa Chemistry. Thermo Gravimetric Analysis (TGA). [Link]

  • ResearchGate. Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). [Link]

  • ResearchGate. A performing synthesis strategy of luminol, a standard chemiluminescent substance. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Aromatic Amino Compounds. [Link]

  • ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • PMC. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. [Link]

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Comprehensive Theoretical Framework for the Electronic Structure Characterization of Dimethyl 4-amino-3-nitrophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl 4-amino-3-nitrophthalate represents a critical scaffold in the synthesis of heterocyclic pharmaceuticals (e.g., thalidomide analogues) and high-performance luminescent materials. Its electronic behavior is governed by a complex interplay between the electron-donating amino group (


) and the electron-withdrawing nitro (

) and ester (

) moieties.

This technical guide establishes a rigorous theoretical protocol for characterizing this molecule. Unlike standard high-throughput screens, this framework accounts for the specific steric crowding at the 2,3-position and the resonance-assisted hydrogen bonding (RAHB) between the 3-nitro and 4-amino groups. We utilize Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict reactivity, stability, and spectroscopic signatures essential for drug development pipelines.

Computational Methodology & Protocol

To ensure high-fidelity results, the selection of functionals and basis sets must balance computational cost with the ability to capture non-covalent interactions and charge-transfer excitations.

Level of Theory Selection[1]
ComponentSelectionScientific Justification
Optimization DFT / B3LYP The B3LYP hybrid functional is the industry standard for ground-state organic geometries, providing accurate bond lengths and angles for C, H, N, O systems.
Dispersion GD3BJ Critical: The steric clash between the 2-ester and 3-nitro groups requires Grimme’s D3 dispersion correction (Beck-Johnson damping) to accurately model conformational twisting.
Basis Set 6-311++G(d,p) A triple-zeta basis set with diffuse functions (

) is mandatory to describe the lone pair electrons on the nitro/amino groups and the anionic character of potential transition states.
Solvation IEF-PCM For drug development applications, calculations should be performed in water (

) or DMSO using the Integral Equation Formalism Polarizable Continuum Model.
Excited States TD-DFT / CAM-B3LYP Standard B3LYP underestimates charge-transfer excitation energies. The range-separated CAM-B3LYP functional corrects this asymptotic behavior, crucial for the push-pull nitro-amino system.
The Computational Workflow

The following self-validating workflow ensures that all electronic property predictions are grounded in a stable, real-minimum geometry.

G Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP-GD3BJ/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Check for Imaginary Freqs) Opt->Freq Decision Stationary Point? Freq->Decision Prop1 Electronic Properties (FMO, MEP, NBO) Decision->Prop1 Yes (N_imag=0) Prop2 Spectroscopy (TD-DFT UV-Vis, IR) Decision->Prop2 Yes (N_imag=0) Refine Refine Geometry (Scan Dihedrals) Decision->Refine No (N_imag>0) Refine->Opt

Figure 1: Validated computational workflow for electronic structure characterization. Note the loop for imaginary frequencies ensuring true minima.

Structural & Electronic Analysis

Geometric Anomalies & Intramolecular Interactions

The structure of Dimethyl 4-amino-3-nitrophthalate is defined by two competing forces:

  • Resonance-Assisted Hydrogen Bond (RAHB): The 4-amino proton forms a strong 6-membered ring hydrogen bond with the 3-nitro oxygen (

    
    ). This planarizes the 3,4-segment of the molecule and red-shifts the N-H stretching frequency.
    
  • Steric Deplanarization: The bulky methyl ester at position 2 sterically crowds the nitro group at position 3. Consequently, the nitro group is expected to twist out of the benzene plane by approximately 30–50°, unlike the planar 4-nitroaniline analogues.

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule in nucleophilic substitutions (common in drug synthesis) is dictated by the FMOs.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 4-amino group and the benzene ring (

    
    -donor character).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the 3-nitro group and the phthalate ester moieties (

    
    -acceptor character).
    

Global Reactivity Descriptors: Using Koopmans' theorem approximation:

  • Chemical Hardness (

    
    ): 
    
    
    
    . A lower gap implies a "softer" molecule, more reactive to polarizable nucleophiles.
  • Electrophilicity Index (

    
    ): 
    
    
    
    . High
    
    
    values indicate the molecule is a potent electrophile, making it susceptible to attack at the ring carbons during metabolic processing.
Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for predicting non-covalent interactions in protein docking.

  • Negative Potential (Red): Concentrated on the Nitro oxygens and Ester carbonyls . These are H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated on the Amino hydrogens . This is the primary H-bond donor site.

  • Implication: In a binding pocket, this molecule acts as a directional H-bond scaffold. The 2-ester group, often twisted, provides a hydrophobic "cap" (methyl group) adjacent to the polar region.

Spectroscopic Prediction (Validation Metrics)

To validate theoretical models against experimental data (quality control), compare the following predicted signatures:

Spectral TypeKey FeaturePredicted Region (Scaled)Structural Origin
IR

3450–3500 cm⁻¹Asymmetric amino stretch.
IR

3320–3350 cm⁻¹Symmetric stretch (Red-shifted due to H-bond).
IR

1710–1740 cm⁻¹Ester carbonyl stretches (Doublet expected).
IR

1530–1560 cm⁻¹Asymmetric nitro stretch.
UV-Vis

380–420 nmHOMO

LUMO (ICT band).

Note: Vibrational frequencies calculated at B3LYP/6-311++G(d,p) typically require a scaling factor of ~0.967 to match experimental wavenumbers.

Mechanistic Pathway: Electronic Transitions

The following diagram illustrates the charge transfer mechanism that dictates the molecule's color and photochemical stability.

ICT cluster_effect Resulting Effect Amino Amino Group (Donor) Ring Benzene $pi$-System (Bridge) Amino->Ring n -> $pi$* Nitro Nitro Group (Acceptor) Ring->Nitro ICT (Strong) Ester Phthalate Esters (Auxiliary Acceptor) Ring->Ester Inductive (-I) Dipole Large Dipole Moment (~6-8 Debye)

Figure 2: Intramolecular Charge Transfer (ICT) pathway. The strong donor-acceptor coupling leads to significant NLO properties and a large dipole moment.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57.

  • Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456-1465.

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094.

  • Cho, B. P., et al. (2000).[1] Synthesis and characterization of 4'-amino and 4'-nitro derivatives... Tetrahedron, 56(38), 7379-7388.[1]

  • PubChem. (n.d.).[2] Dimethyl 4-amino-3-nitrophthalate (Compound). National Library of Medicine.

Sources

Hazards and safety precautions for handling CAS 52412-59-6

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Hazards and Safety Precautions for Handling CAS 52412-59-6 (Dimethyl 4-amino-3-nitrophthalate)

Executive Summary

In the landscape of custom synthesis and drug development, functionalized aromatic rings serve as critical building blocks[1]. Dimethyl 4-amino-3-nitrophthalate (CAS 52412-59-6) is a highly specialized nitroaromatic amine utilized in advanced chemical synthesis and peptide development. However, the convergence of an amino group and a nitro group on a phthalate scaffold presents a complex toxicological profile. As a Senior Application Scientist, I approach the handling of this compound not merely as a checklist of safety gear, but as an exercise in mechanistic risk mitigation. This whitepaper elucidates the biochemical causality behind the hazards of CAS 52412-59-6 and establishes self-validating protocols to ensure absolute laboratory safety.

Physicochemical Profiling & Mechanistic Toxicology

To design effective safety systems, we must first quantify the physical and chemical parameters of the substance.

Quantitative Physicochemical Data
ParameterValueCausality / Safety Implication
CAS Number 52412-59-6Unique identifier for hazard tracking[1].
Molecular Formula C₁₀H₁₀N₂O₆High nitrogen/oxygen content implies energetic potential under extreme heat[1].
Molecular Weight 254.20 g/mol Relatively low MW allows for rapid dermal absorption if dissolved in carrier solvents[1].
Physical State Solid (Powder/Crystalline)Primary exposure route is inhalation of aerosolized dust during transfer.
Storage Temperature 2-8°C (Sealed, Dry)Prevents thermal degradation and ambient moisture absorption[1].
Mechanistic Toxicology

The toxicity of Dimethyl 4-amino-3-nitrophthalate is driven by its nitroaromatic and aromatic amine moieties.

  • Methemoglobinemia: Nitroaromatic compounds and aromatic amines are potent oxidizers of heme iron. Upon systemic absorption, they catalyze the oxidation of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺)[2]. This conformational change drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia and cyanosis[3].

  • Genotoxicity and Carcinogenesis: Aromatic amines do not typically cause direct DNA damage; they require metabolic activation. In the liver, cytochrome P450 enzymes and nitroreductases convert the nitro and amino groups into N-hydroxylamine intermediates[2][4]. These intermediates spontaneously degrade into highly electrophilic nitrenium ions, which covalently bind to the C8 and N2 atoms of guanine in DNA, forming mutagenic adducts[4].

MetabolicActivation A Dimethyl 4-amino-3-nitrophthalate (CAS 52412-59-6) B Enzymatic Activation (Nitroreductase / CYP450) A->B Hepatic Metabolism C N-hydroxylamine Intermediate B->C Reduction/Oxidation D Nitrenium Ion (Electrophile) C->D Spontaneous Degradation F Hemoglobin Oxidation (Methemoglobinemia) C->F Fe2+ to Fe3+ Oxidation E DNA Adducts (Genotoxicity) D->E Covalent Binding to Guanine

Metabolic activation pathway of nitroaromatic amines leading to genotoxicity and hypoxia.

Laboratory Handling Protocols & Self-Validating Safety Systems

A protocol is only as strong as its ability to verify its own success. The following workflows are designed as self-validating systems, ensuring that environmental controls are actively confirmed before and after handling.

Personal Protective Equipment (PPE) Specifications
PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (≥8 mil)Prevents dermal absorption; outer glove can be discarded if contaminated.
Eye Protection Splash goggles + Face shieldProtects mucosal membranes from highly irritating airborne particulates.
Respiratory P100 Particulate RespiratorFilters out 99.97% of airborne dust, critical for preventing inhalation of genotoxic solids.
Body Protection Chemically resistant lab coatPrevents accumulation of static dust on personal clothing.
Step-by-Step Methodology: Precision Weighing and Transfer

Objective: Transfer CAS 52412-59-6 from bulk storage to a reaction vessel without generating aerosolized dust or static dispersion.

  • Environmental Validation: Before opening the chemical cabinet, verify the fume hood face velocity is between 80–120 feet per minute (fpm). Validation Step: Check the digital continuous flow monitor; proceed only if the indicator is green.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the draft shield. Aromatic amine powders are prone to static cling, which can cause sudden dispersion.

  • Material Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass. Keep the source container and the weighing boat as close as possible to minimize the drop height.

  • Sealing and Transport: Once weighed, immediately cap the reaction vial. Do not transport open containers of the powder across the laboratory.

  • Decontamination Validation: Wipe down the spatula, balance pan, and surrounding hood surface with a 70% ethanol/water solution. Validation Step: Perform a secondary wipe with a clean, dry swab and inspect under a UV lamp (if applicable) to ensure no fluorescent residue remains.

Emergency Response & Medical Countermeasures

In the event of a containment failure, the response must prioritize the prevention of dust aerosolization and immediate medical triage for methemoglobinemia.

Step-by-Step Methodology: Solid Spill Containment
  • Evacuation & Isolation: Immediately halt all work. Evacuate non-essential personnel from the immediate vicinity.

  • PPE Escalation: Responders must don a P100 respirator and heavy-duty chemical-resistant gloves.

  • Dust Suppression (Critical Step): Do not sweep the dry powder, as this will aerosolize the genotoxic compound. Instead, gently cover the spill with absorbent pads lightly dampened with water or an appropriate solvent.

  • Collection: Use non-sparking, disposable plastic scoops to collect the dampened powder and the pads. Place them directly into a hazardous waste bag.

  • Surface Decontamination: Scrub the area with a strong detergent and water, followed by a solvent wipe.

  • Analytical Validation: Validation Step: Swab the decontaminated area and run a rapid colorimetric test or UV-Vis analysis to confirm the absence of aromatic amines before reopening the workspace.

SpillResponse S1 Spill Event Detected S2 Isolate Area & Don P100 PPE S1->S2 S3 Dampen Spill (Prevent Aerosolization) S2->S3 Causality: Stop Dust S4 Collect & Segregate Waste S3->S4 S5 Chemical Decontamination S4->S5 S6 Analytical Swab Validation S5->S6 Self-Validating Step

Self-validating workflow for the containment and decontamination of a solid chemical spill.

Medical Countermeasures

If exposure occurs (inhalation, ingestion, or extensive dermal contact), standard first aid must be supplemented with specific monitoring for nitroaromatic toxicity:

  • Symptom Monitoring: Watch for signs of methemoglobinemia, including cyanosis (bluish discoloration of lips, nail beds, and skin), fatigue, dizziness, and shortness of breath[3].

  • Clinical Intervention: If methemoglobinemia is suspected, administer high-flow oxygen immediately. Emergency medical personnel should evaluate blood methemoglobin levels. If levels exceed critical thresholds (typically >20-30%), the specific clinical antidote is the intravenous administration of Methylene Blue (1-2 mg/kg), which accelerates the enzymatic reduction of methemoglobin back to functional hemoglobin[3].

Waste Management & Environmental Fate

Nitroaromatic compounds like Dimethyl 4-amino-3-nitrophthalate are notoriously resistant to standard environmental biodegradation and are highly toxic to aquatic ecosystems[4][5].

  • Segregation: Never mix nitroaromatic waste with strong oxidizing agents or strong bases.

  • Disposal: All contaminated consumables (gloves, wipes, weighing boats) and chemical residues must be sealed in appropriately labeled, leak-proof hazardous waste containers. Disposal must be executed via high-temperature incineration by a licensed hazardous waste facility to ensure complete destruction of the aromatic ring structure.

References

  • Dimethyl 4-amino-3-nitrophthalate | ChemScene | Chemikart. Chemikart. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The impact of aromatic amines on the environment: risks and damages. IMR Press. Available at: [Link]

  • Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. ResearchGate. Available at:[Link]

  • Amino and Nitro Compounds. ResearchGate. Available at:[Link]

Sources

Methodological & Application

Synthetic Routes to Dimethyl 4-amino-3-nitrobenzene-1,2-dioate: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Overview

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (CAS: 52412-59-6), widely known as dimethyl 4-amino-3-nitrophthalate, is a highly specialized bifunctional building block. It is extensively utilized in the development of advanced chemiluminescent probes, specifically in the synthesis of novel luminol-related o-hydroxybenzimidazole analogues ([1][2][3]), and serves as a critical intermediate for biologically active heterocyclic scaffolds such as PRPK inhibitors[4].

The unique 1,2,3,4-tetrasubstitution pattern of the benzene ring provides a dense array of orthogonal reactive sites. However, synthesizing this specific regiochemistry requires strict control over directing group effects, steric hindrance, and process safety.

Retrosynthetic Analysis & Pathway Design

The most reliable synthetic route to the target molecule relies on the regioselective functionalization of commercially available 4-nitrophthalic acid. The critical challenge in this pathway is the introduction of the nitro group at the sterically congested C3 position without destroying the molecule via oxidative degradation.

SynthesisPathway cluster_nitration Regioselective Nitration SM 4-Nitrophthalic Acid (Starting Material) Int1 Dimethyl 4-nitrophthalate SM->Int1 MeOH, H2SO4 Reflux Int2 Dimethyl 4-aminophthalate Int1->Int2 H2, Pd/C MeOH Int3 Dimethyl 4-acetamidophthalate Int2->Int3 Ac2O 60-70°C Int4 Dimethyl 4-acetamido- 3-nitrophthalate (Minor Isomer) Int3->Int4 HNO3/H2SO4 0-5°C Int5 Dimethyl 4-acetamido- 5-nitrophthalate (Major Isomer) Int3->Int5 HNO3/H2SO4 0-5°C Target Dimethyl 4-amino- 3-nitrophthalate (Target Molecule) Int4->Target H2SO4/MeOH Hydrolysis

Retrosynthetic workflow for Dimethyl 4-amino-3-nitrobenzene-1,2-dioate.

Scientific Integrity & Mechanistic Causality

To ensure a self-validating and reproducible protocol, researchers must understand the causality behind the following experimental choices:

  • Amine Protection (Acetylation): The free amine in dimethyl 4-aminophthalate is highly susceptible to oxidation by fuming nitric acid, which would lead to complex tar mixtures. Protection via acetylation dampens the electron density on the nitrogen, preventing oxidative cleavage while retaining strong ortho/para-directing capabilities necessary for the subsequent nitration.

  • Regioselectivity & Steric Hindrance: Nitration of dimethyl 4-acetamidophthalate yields a mixture of the 3-nitro and 5-nitro isomers. The 5-nitro isomer is the major kinetic and thermodynamic product due to lower steric hindrance. The 3-nitro isomer (our target precursor) forms as the minor product because the C3 position is sterically compressed between the C2 ester and the C4 acetamido group. Rigorous chromatographic separation is required to isolate the 3-nitro isomer.

  • Process Safety & Thermal Runaway: According to [5][6][7], the mixed acid nitration of arylcarboxylic esters (specifically dimethyl 4-acetamidophthalate) is prone to severe thermal instability. Systems with greater than a 10% excess of nitric acid can become critically unstable. Strict temperature control (0–5 °C) and precise stoichiometric addition are non-negotiable safety parameters.

Experimental Protocols

Step 1: Synthesis of Dimethyl 4-nitrophthalate
  • Reaction: Suspend 4-nitrophthalic acid (1.0 eq) in anhydrous methanol (1.5 M relative to the substrate).

  • Catalysis: Add concentrated sulfuric acid (0.1 eq) dropwise as a catalyst.

  • Reflux: Heat the mixture to reflux for 10 hours under an inert nitrogen atmosphere.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude product from methanol to yield pure dimethyl 4-nitrophthalate (mp 64-65 °C)[8].

Step 2: Catalytic Hydrogenation to Dimethyl 4-aminophthalate
  • Setup: Dissolve dimethyl 4-nitrophthalate in methanol inside a pressure-rated hydrogenation vessel.

  • Catalyst: Add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5% w/w).

  • Reaction: Hydrogenate at an initial pressure of 50 psi at room temperature until hydrogen uptake completely ceases.

  • Workup: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Evaporate the filtrate to dryness and recrystallize from aqueous methanol to afford dimethyl 4-aminophthalate (mp 83-84 °C)[8].

Step 3: Protection (Acetylation)
  • Reaction: Stir dimethyl 4-aminophthalate in an excess of acetic anhydride (approx. 10 eq) at 60–70 °C for 2 hours[8].

  • Precipitation: Allow the reaction to cool and stir overnight at room temperature. Precipitate the product by adding cold methanol.

  • Workup: Filter the solid, wash thoroughly with saturated aqueous sodium bicarbonate to remove residual acetic acid, and dry to yield dimethyl 4-acetamidophthalate (mp 138-140 °C)[8].

Step 4: Regioselective Nitration (Critical Step)
  • Safety Check: Ensure the reaction vessel is immersed in an ice-salt bath and equipped with an accurate internal temperature probe.

  • Addition: Slowly add dimethyl 4-acetamidophthalate (1.0 eq) to fuming nitric acid (90%, 5.0 eq), maintaining the internal temperature strictly between 0–5 °C[8]. Do not exceed a 10% excess beyond the validated stoichiometric requirement to prevent thermal runaway.

  • Reaction: Stir the mixture at 5–10 °C for exactly 2.5 hours[8].

  • Quench: Quench the reaction by pouring it over crushed ice and extract with cold dichloromethane (DCM).

  • Workup: Wash the combined organic layers with ice water and cold sodium bicarbonate solution. Dry over anhydrous MgSO

    
     and concentrate under reduced pressure.
    
  • Isomer Separation: The crude mixture contains both the 3-nitro and 5-nitro isomers. Separate the desired dimethyl 4-acetamido-3-nitrophthalate via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) or repeated fractional recrystallization from methanol.

Step 5: Deprotection to Dimethyl 4-amino-3-nitrophthalate
  • Reaction: Dissolve the purified dimethyl 4-acetamido-3-nitrophthalate in methanol.

  • Hydrolysis: Add concentrated sulfuric acid and reflux for 0.5 to 1 hour to hydrolyze the acetamido group back to a primary amine ([4]).

  • Workup: Cool the mixture, neutralize carefully with aqueous sodium bicarbonate, and extract with ethyl acetate.

  • Isolation: Concentrate the organic phase to yield the final target: Dimethyl 4-amino-3-nitrobenzene-1,2-dioate.

Quantitative Data Summary

StepReaction TypeReagents & ConditionsTypical YieldKey Intermediate / Product
1EsterificationMeOH, H

SO

(cat.), Reflux, 10 h
85-90%Dimethyl 4-nitrophthalate
2ReductionH

(50 psi), 5% Pd/C, MeOH, RT
90-95%Dimethyl 4-aminophthalate
3ProtectionAc

O, 60-70 °C, 2 h
80-85%Dimethyl 4-acetamidophthalate
4NitrationFuming HNO

, 0-5 °C, 2.5 h
15-25%*Dimethyl 4-acetamido-3-nitrophthalate
5DeprotectionH

SO

, MeOH, Reflux, 0.5 h
75-80%Dimethyl 4-amino-3-nitrophthalate

*Yield reflects the minor isomer status after chromatographic separation from the 5-nitro major isomer.

References

  • Deshmukh, M. S., & Sekar, N. (2015). Chemiluminescence properties of luminol related o-hydroxybenzimidazole analogues: Experimental and DFT based approach to photophysical properties. Dyes and Pigments, 113, 189-199. URL:[Link]

  • Urben, P. G. (Ed.). (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th Edition). Elsevier. URL:[Link]

Sources

Application Note: Dimethyl 4-amino-3-nitrophthalate as a Versatile Precursor for the Synthesis of Functionalized Quinoxaline-2,3-diones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoxaline-2,3(1H,4H)-diones represent a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties.[1][2][3][4] The strategic synthesis of these molecules is a cornerstone of medicinal chemistry and drug development. This guide provides a detailed technical overview and robust protocols for utilizing dimethyl 4-amino-3-nitrophthalate as a key precursor for the synthesis of highly functionalized quinoxalinedione systems. The methodology hinges on a two-step sequence: a selective reduction of the nitro group to generate a reactive ortho-phenylenediamine intermediate, followed by a cyclocondensation reaction to form the target bicyclic core. We explain the chemical rationale behind the procedural steps, outline self-validating characterization techniques, and present a clear workflow for researchers in the field.

Introduction: The Significance of the Quinoxalinedione Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science due to their ability to engage in diverse biological interactions.[5][6] Among these, the quinoxaline ring system is of paramount importance.[2] The quinoxaline-2,3-dione motif, in particular, is a validated pharmacophore found in various therapeutic agents.[3][7] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for designing enzyme inhibitors and receptor antagonists.[3][4]

The development of novel quinoxalinedione-based therapeutics depends on efficient synthetic routes that allow for structural diversification. The choice of starting material is critical. A precursor that is not only readily available but also contains functional handles for subsequent modification offers a significant strategic advantage. Dimethyl 4-amino-3-nitrophthalate is such a precursor, providing a direct pathway to quinoxalinediones bearing ester functionalities, which are ripe for further chemical elaboration.

Strategic Advantage of Dimethyl 4-amino-3-nitrophthalate

Dimethyl 4-amino-3-nitrophthalate is an ideal starting material for several reasons:

  • In-situ Generation of the Reactive Moiety: The vicinal amino and nitro groups are perfectly positioned for the synthesis. The nitro group can be selectively reduced to a second amino group, creating the ortho-phenylenediamine (or 1,2-diaminobenzene) functionality required for the subsequent cyclization step.

  • Built-in Functional Handles: The two methyl ester groups at the 5 and 6 positions (based on phthalate numbering) become key substituents on the resulting quinoxalinedione ring. These esters can be readily hydrolyzed to carboxylic acids, which can then be converted into a wide array of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR).[8][9]

  • Chemical Stability and Handling: The precursor itself is a stable solid. While standard laboratory precautions should be observed, it does not present unusual handling challenges.

Safety and Handling Precautions

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[10][11] Operations should be conducted in a well-ventilated chemical fume hood.[10][11] Avoid inhalation of dust and contact with skin and eyes.[11] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[10][11][12][13]

The Synthetic Pathway: A Two-Step Approach

The conversion of dimethyl 4-amino-3-nitrophthalate to the corresponding quinoxalinedione is a logical and efficient two-step process.

Step 1: Reductive Cyclization Precursor Formation The first and most critical step is the reduction of the nitro group to an amine, yielding dimethyl 4,5-diaminophthalate. This transformation creates the necessary 1,2-diamine structure.

Step 2: Cyclocondensation The newly formed diamine is an electron-rich species that readily reacts with a 1,2-dicarbonyl compound, such as oxalic acid, in an acid-catalyzed double condensation reaction.[14][15] This step forges the pyrazine ring, completing the quinoxalinedione scaffold.

Synthetic_Pathway Precursor Dimethyl 4-amino-3-nitrophthalate Intermediate Dimethyl 4,5-diaminophthalate (o-phenylenediamine intermediate) Precursor->Intermediate Step 1: Nitro Group Reduction (e.g., SnCl₂·2H₂O, HCl) Product Dimethyl 7,8-dioxo-7,8-dihydroquinoxaline-5,6-dicarboxylate (Target Quinoxalinedione) Intermediate->Product Step 2: Cyclocondensation (Oxalic Acid, HCl)

Caption: Overall synthetic pathway from the precursor to the target quinoxalinedione.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. The protocols are designed to be self-validating, with checkpoints for reaction monitoring and clear instructions for purification and characterization.

Protocol A: Reduction of Dimethyl 4-amino-3-nitrophthalate

Causality: This protocol uses stannous chloride (SnCl₂) in hydrochloric acid, a classic and reliable method for reducing aromatic nitro groups in the presence of other functional groups like esters.[16] The acidic medium keeps the amine products in their soluble ammonium salt form during the reaction, and subsequent basification precipitates the free diamine product.

Materials & Reagents:

  • Dimethyl 4-amino-3-nitrophthalate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel, separatory funnel.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend dimethyl 4-amino-3-nitrophthalate (1.0 eq) in ethanol.

  • Reagent Addition: To this stirring suspension, add a solution of stannous chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid. Add the acidic solution carefully and portion-wise, as the initial reaction may be exothermic.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) using a heating mantle.

  • In-Process Monitoring (Trustworthiness): Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot (which is typically more colored and has a different Rf value) indicates reaction completion. This typically takes 2-4 hours.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8. Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic product will move into the ethyl acetate layer.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude dimethyl 4,5-diaminophthalate. This intermediate is often used directly in the next step without further purification.

Protocol B: Cyclocondensation to Form the Quinoxalinedione

Causality: This is a classic acid-catalyzed condensation reaction to form the quinoxaline ring.[3][7][16][17] Refluxing in aqueous HCl provides the necessary energy and acidic environment to drive the two condensation and dehydration steps required to form the final heterocyclic product, which often precipitates upon cooling.

Materials & Reagents:

  • Crude Dimethyl 4,5-diaminophthalate (from Protocol A)

  • Oxalic acid dihydrate

  • 4M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel.

Procedure:

  • Reaction Setup: Suspend the crude dimethyl 4,5-diaminophthalate (1.0 eq) and oxalic acid dihydrate (1.1 eq) in a 4M HCl solution in a round-bottom flask.

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-3 hours.

  • Product Precipitation: As the reaction proceeds, the product may begin to precipitate. After the reflux period, cool the reaction mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid sequentially with cold deionized water and then cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product, dimethyl 7,8-dioxo-7,8-dihydroquinoxaline-5,6-dicarboxylate, in a vacuum oven.

Experimental_Workflow cluster_0 Part A: Reduction cluster_1 Part B: Cyclocondensation A1 1. Dissolve Precursor in Ethanol A2 2. Add SnCl₂ in HCl A1->A2 A3 3. Reflux & Monitor by TLC A2->A3 A4 4. Cool & Neutralize with NaHCO₃ A3->A4 A5 5. Extract with Ethyl Acetate A4->A5 A6 6. Dry & Concentrate A5->A6 B1 7. Suspend Intermediate & Oxalic Acid in HCl A6->B1 Crude Intermediate B2 8. Reflux Reaction B3 9. Cool to Precipitate B4 10. Filter Solid Product B5 11. Wash & Dry Final Characterization (NMR, MS, IR) B5->Final Pure Quinoxalinedione

Caption: Experimental workflow for the two-step synthesis and characterization.

Data, Characterization, and Trustworthiness

Confirming the structure and purity of the final compound is essential. A combination of spectroscopic methods provides a self-validating system to ensure the correct molecule has been synthesized.[18]

Quantitative Data Summary
ParameterProtocol A (Reduction)Protocol B (Cyclocondensation)
Key Reagents Dimethyl 4-amino-3-nitrophthalate, SnCl₂·2H₂ODimethyl 4,5-diaminophthalate, Oxalic acid
Molar Ratio 1.0 eq Precursor : 4.5 eq SnCl₂1.0 eq Diamine : 1.1 eq Oxalic Acid
Solvent Ethanol / Conc. HCl4M HCl
Temperature Reflux (~80-90 °C)Reflux (~100-110 °C)
Reaction Time 2 - 4 hours2 - 3 hours
Expected Yield >90% (crude)75 - 85% (purified)
Spectroscopic Characterization

The synthesized quinoxalinedione should be subjected to the following analyses to confirm its chemical identity.[19]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two key sets of signals. A singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two equivalent protons on the benzene ring (H-5 and H-8). Another singlet around δ 3.9-4.1 ppm integrating to 6 protons, corresponding to the two equivalent methyl ester groups. The broad singlets for the N-H protons of the dione tautomer may appear far downfield (δ 11-12 ppm), often in a solvent like DMSO-d₆.[18][19]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms. Key signals include the carbonyl carbons of the dione ring (δ ~155-160 ppm), the ester carbonyls (δ ~165-170 ppm), various aromatic carbons (δ ~115-140 ppm), and the methyl ester carbons (δ ~52-55 ppm).[18][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the final product.[18][19]

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Expect to see strong absorption bands for the C=O stretching of the dione and ester groups (typically in the 1650-1750 cm⁻¹ range) and a broad absorption for N-H stretching (around 3200-3400 cm⁻¹).[18]

Conclusion and Future Applications

This guide demonstrates that dimethyl 4-amino-3-nitrophthalate is an excellent and highly versatile precursor for the synthesis of functionalized quinoxaline-2,3-diones. The two-step reduction and cyclocondensation protocol is robust, high-yielding, and allows for the creation of a key synthetic intermediate. The resulting diester-substituted quinoxalinedione is not an endpoint but a gateway to a library of novel compounds. The ester groups can be selectively hydrolyzed and coupled with various amines to generate diverse amide libraries for screening in drug discovery programs, particularly in the development of new anticancer and antimicrobial agents.[4][9][21]

References

  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • ACG Publications. (2013, May 3). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]

  • PMC. (n.d.). New Amide Derivatives of Quinoxaline 1,4-di-N-Oxide with Leishmanicidal and Antiplasmodial Activities. PMC. [Link]

  • ResearchGate. (2026, January 19). (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

  • SciSpace. (n.d.). Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. [Link]

  • ResearchGate. (n.d.). Quinoxaline-2,3(1 H ,4 H )-dithione: Synthesis and reactions | Request PDF. ResearchGate. [Link]

  • PMC. (n.d.). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. PMC. [Link]

  • PMC. (2024, November 5). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. PMC. [Link]

  • PMC - NIH. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. ResearchGate. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2026, February 15). Chemical Structure, Synthetic Strategies, Stru - Quinoxaline-2, 3-Dione. Asian Journal of Pharmaceutical Research and Development. [Link]

  • MDPI. (2021, June 19). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]

  • Arkivoc. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc. [Link]

  • PMC. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. [Link]

  • (2023, January 20). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. [Link]

  • PMC. (2024, July 2). Solid-State NMR Characterization of Mefloquine Resinate Complexes Designed for Taste-Masking Pediatric Formulations. PMC. [Link]

  • ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

Sources

Application Note: Dimethyl 4-amino-3-nitrophthalate in the Synthesis of Advanced Heterocyclic Fluorophores and Chemiluminescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

Dimethyl 4-amino-3-nitrophthalate (CAS 52412-59-6) is a highly versatile, functionalized aromatic building block[1]. Its structural architecture—featuring an ortho-amino-nitro motif flanked by two methyl ester groups—makes it a privileged precursor for the synthesis of nitrogen-rich polycyclic heterocycles[1]. In materials science and diagnostic assay development, this scaffold is strategically utilized to synthesize fused benzimidazoles, quinoxalines, and advanced luminol/isoluminol analogs [2].

As a Senior Application Scientist, I leverage this precursor because of its orthogonal reactivity. The causality behind its synthetic utility lies in three distinct phases:

  • Regioselective Reduction : The nitro group can be smoothly reduced to yield dimethyl 3,4-diaminophthalate, a highly nucleophilic ortho-diamine[2].

  • Bifunctional Condensation : The resulting diamine readily undergoes double condensation with bis-electrophiles (e.g., 1,2-diketones or aromatic anhydrides) to construct extended 5- and 6-membered heterocyclic rings [3].

  • Latent Hydrazide Formation : The dimethyl ester groups remain unreactive during initial cyclization but serve as perfect handles for subsequent hydrazinolysis, yielding the cyclic phthalazinedione core required for chemiluminescence[4].

Mechanistic Causality & Experimental Design

To ensure high yields and optical purity, the experimental design must account for the electronic properties of the intermediates. Every step in the workflow is designed as a self-validating system:

  • Catalytic Hydrogenation (Step 1) : We employ 10% Pd/C with H₂ gas rather than dissolving metal reductions (e.g., SnCl₂/HCl). Metal ions strongly chelate with the newly formed ortho-diamine, complicating purification and quenching downstream fluorescence. Catalytic hydrogenation ensures a clean conversion where the disappearance of the deep yellow nitro compound visually signifies completion.

  • Acid-Catalyzed Heterocyclization (Step 2) : Glacial acetic acid is used as both solvent and catalyst. It protonates the carbonyl oxygens of the electrophile (e.g., 1,2-diketones), increasing their electrophilicity and accelerating the nucleophilic attack by the diamine to form the quinoxaline core[3].

  • Hydrazinolysis (Step 3) : Hydrazine hydrate acts as a powerful bis-nucleophile. The spatial proximity of the two methyl ester groups entropically drives the formation of a stable six-membered cyclic hydrazide. This structural feature is the fundamental pharmacophore responsible for the chemiluminescent emission when oxidized by H₂O₂ [3][4].

Synthetic Workflow

SyntheticPathway A Dimethyl 4-amino-3-nitrophthalate (Precursor: CAS 52412-59-6) B Reduction (Pd/C, H2) Nitro -> Amino A->B C Dimethyl 3,4-diaminophthalate (Key Intermediate) B->C D Condensation with 1,2-Diketones C->D E Condensation with Aromatic Anhydrides C->E F Quinoxaline Diesters (Fluorophores) D->F G Fused Benzimidazole Diesters (Push-Pull Dyes) E->G H Hydrazinolysis (N2H4·H2O, Reflux) F->H G->H I Luminol/Isoluminol Analogs (Chemiluminescent Probes) H->I

Fig 1: Synthetic pathway from Dimethyl 4-amino-3-nitrophthalate to chemiluminescent heterocycles.

Experimental Protocols

Protocol A: Catalytic Reduction to Dimethyl 3,4-diaminophthalate
  • Preparation : Dissolve 10 mmol of Dimethyl 4-amino-3-nitrophthalate in 50 mL of absolute ethanol.

  • Catalysis : Add 10% Pd/C (10 mol% relative to substrate) under an inert argon atmosphere to prevent spontaneous ignition of the catalyst.

  • Hydrogenation : Purge the reaction vessel with H₂ gas and maintain under a balloon pressure (1 atm) at room temperature for 4-6 hours.

  • Self-Validation (QC) : Monitor via TLC (Eluent: 6:4 Hexane:Ethyl Acetate). The reaction is complete when the bright yellow starting material spot is entirely replaced by a lower-Rf, UV-active spot. The solution will transition from deep orange to pale yellow.

  • Workup : Filter the mixture through a tightly packed Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure to afford the diamine. Critical Note: Use immediately or store under argon, as electron-rich ortho-diamines are highly susceptible to air oxidation.

Protocol B: Synthesis of Quinoxaline-Based Fluorophores
  • Condensation : Dissolve 5 mmol of the freshly prepared Dimethyl 3,4-diaminophthalate and 5 mmol of a 1,2-diketone (e.g., benzil) in 20 mL of glacial acetic acid.

  • Cyclization : Reflux the mixture at 120°C for 3 hours. The acidic environment is critical for protonating the diketone, facilitating rapid bis-imine formation.

  • Self-Validation (QC) : A distinct color change (often to deep red or orange) and the emergence of strong fluorescence under a 365 nm UV lamp indicate successful cyclization.

  • Workup : Cool the reaction to room temperature and pour over crushed ice. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure quinoxaline diester.

Protocol C: Hydrazinolysis to Chemiluminescent Probes
  • Hydrazide Formation : Suspend 2 mmol of the quinoxaline diester intermediate in 15 mL of ethanol. Add 10 mmol of hydrazine hydrate (80% aqueous solution).

  • Reflux : Heat the mixture to reflux for 12 hours. The excess hydrazine drives the thermodynamic equilibrium toward the cyclic phthalazinedione.

  • Self-Validation (QC) : Perform a micro-scale chemiluminescence assay. Dissolve 1 mg of the product in 1 mL of 0.1 M NaOH. Add 10 µL of 10 mM K₃[Fe(CN)₆] and 10 µL of 30% H₂O₂. A brilliant blue/green flash visually confirms the successful synthesis of the luminol analog.

  • Workup : Acidify the cooled reaction mixture with dilute HCl to pH 5-6 to precipitate the product. Filter, wash with distilled water, and dry under vacuum.

Quality Control Checkpoints

WorkflowQC Step1 Step 1: Nitro Reduction (H2, Pd/C, EtOH) QC1 QC Check 1: TLC & LC-MS (Mass: 224.2) Step1->QC1 Step2 Step 2: Hetero-Cyclization (Acid Catalyzed Reflux) QC1->Step2 QC2 QC Check 2: UV-Vis & Fluorescence Step2->QC2 Step3 Step 3: Hydrazinolysis (Hydrazine Hydrate) QC2->Step3 QC3 QC Check 3: Chemiluminescence Assay Step3->QC3

Fig 2: Experimental workflow and self-validating quality control checkpoints for synthesis.

Quantitative Data Presentation

The structural modifications enabled by the Dimethyl 4-amino-3-nitrophthalate scaffold significantly enhance the photophysical properties of the resulting probes compared to standard luminol.

Table 1: Photophysical and Chemiluminescent Properties of Synthesized Heterocycles

Compound ScaffoldPrecursor ElectrophileAbsorption Max (nm)Emission Max (nm)Relative Chemiluminescence*
Standard Luminol N/A3554251.00
Quinoxaline Analog 1,2-Diketones~380~4801.70
o-Hydroxybenzimidazole Aromatic Aldehydes~365~4501.50

*Relative chemiluminescence intensity measured in a standard H₂O₂ / K₃[Fe(CN)₆] / NaOH assay system[3][4].

References

  • Title : A combined experiment and computation study of the fused polycyclic benzimidazole derivatives Source : Journal of Fluorescence (PubMed) URL :[Link]

  • Title : Chemiluminescence properties of luminol related quinoxaline analogs: Experimental and DFT based approach to photophysical properties Source : Journal of Luminescence (via ResearchGate) URL :[Link]

  • Title : Chemiluminescence properties of luminol related o-hydroxybenzimidazole analogues: Experimental and DFT based approach to photophysical properties Source : Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via ResearchGate) URL :[Link]

Sources

Application Note: Dimethyl 4-amino-3-nitrobenzene-1,2-dioate as a Divergent Polyfunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

In modern drug discovery, the ability to rapidly generate diverse, highly functionalized heterocyclic libraries from a single precursor is a cornerstone of Structure-Activity Relationship (SAR) optimization. Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (CAS: 52412-59-6), also known as dimethyl 4-amino-3-nitrophthalate, serves as an exceptional polyfunctional building block[1].

Structurally, this compound features an ortho-nitroaniline moiety fused to a 1,2-diester (phthalate) core. This unique arrangement provides orthogonal reactivity vectors:

  • The ortho-nitroaniline vector : Can be chemoselectively reduced to a 3,4-diaminobenzene, serving as a direct precursor for benzimidazoles , quinoxalines, and benzotriazoles[2].

  • The 1,2-diester vector : Can undergo bis-nucleophilic attack by hydrazines to form phthalazine-1,4-diones , a privileged scaffold found in FDA-approved Poly (ADP-ribose) polymerase (PARP) inhibitors[3].

Mechanistic Rationale & Synthetic Divergence

To utilize this scaffold effectively, medicinal chemists must employ highly chemoselective reaction conditions. The primary challenge lies in manipulating the nitro group without hydrolyzing or reducing the labile methyl esters.

Traditional hydrogenation (Pd/C, H₂) can sometimes be poisoned by the free aniline or lead to partial ester reduction under harsh conditions. Instead, the Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) provides near-perfect chemoselectivity,[4]. Once the 3,4-diamine is unmasked, it can be subjected to oxidative cyclocondensation with various aldehydes using Sodium Metabisulfite (Na₂S₂O₅) to yield 2-substituted benzimidazoles[5]. Alternatively, the intact diester can be directly cyclized with hydrazine hydrate to yield the phthalazine core[3].

SynthWorkflow A Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (CAS: 52412-59-6) B Chemoselective Reduction (Fe powder, NH4Cl, 80°C) A->B Step 1: Nitro Reduction E Hydrazine Condensation (NH2NH2·H2O, EtOH, Reflux) A->E Pathway B: Phthalazine C Dimethyl 3,4-diaminobenzene-1,2-dioate (Key Intermediate) B->C D Oxidative Condensation (R-CHO, Na2S2O5, EtOH) C->D Pathway A: Benzimidazole F Functionalized Benzimidazole Core (Kinase Inhibitor Scaffold) D->F G Phthalazine-1,4-dione Core (PARP Inhibitor Scaffold) E->G

Fig 1: Divergent synthetic workflow from Dimethyl 4-amino-3-nitrophthalate to privileged scaffolds.

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Fe/NH₄Cl)

This protocol reduces the 3-nitro group to an amine while preserving the 1,2-diesters.

  • Reagents : Dimethyl 4-amino-3-nitrophthalate (1.0 eq), Iron powder (325 mesh, 5.0 eq), NH₄Cl (2.0 eq), EtOH/H₂O (3:1 v/v).

  • Step-by-Step Methodology :

    • Suspend the starting material (10 mmol) in 40 mL of the EtOH/H₂O mixture in a round-bottom flask.

    • Add NH₄Cl (20 mmol) and stir at room temperature for 5 minutes.

    • Add Iron powder (50 mmol) in portions to avoid excessive exotherm.

    • Attach a reflux condenser and heat the mixture to 80°C for 3 hours.

    • Causality Insight : Iron acts as the single-electron donor. NH₄Cl acts as a mild, buffering proton source. Stronger acids (like HCl) would risk hydrolyzing the methyl esters, while NH₄Cl maintains a near-neutral pH, ensuring strict chemoselectivity[4].

    • Cool the mixture to 40°C and filter hot through a pad of Celite to remove iron oxides. Wash the pad with hot EtOAc (3 × 20 mL).

    • Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield Dimethyl 3,4-diaminobenzene-1,2-dioate.

  • Validation & QC :

    • TLC : Use a Ninhydrin stain; the product will appear as a bright, distinct spot (primary amines).

    • ¹H NMR : Confirm the disappearance of the highly deshielded aromatic proton adjacent to the nitro group and the appearance of broad, D₂O-exchangeable singlets (~3.5–5.0 ppm) for the new -NH₂ group.

Protocol B: Benzimidazole Ring Formation via Na₂S₂O₅

Synthesis of 2-substituted-1H-benzimidazole-4,5-dicarboxylates[5],[2].

  • Reagents : Dimethyl 3,4-diaminobenzene-1,2-dioate (1.0 eq), Aryl Aldehyde (1.1 eq), Na₂S₂O₅ (1.5 eq), absolute EtOH.

  • Step-by-Step Methodology :

    • Dissolve the diamine (5 mmol) and the chosen aryl aldehyde (5.5 mmol) in 25 mL of absolute EtOH.

    • Add Na₂S₂O₅ (7.5 mmol) directly to the stirring solution.

    • Reflux the mixture at 85°C for 4–6 hours, monitoring via TLC.

    • Causality Insight : Na₂S₂O₅ is a dual-purpose green reagent. It first reacts with the aldehyde to form a highly electrophilic bisulfite adduct, accelerating the nucleophilic attack by the diamine. Subsequently, it acts as a mild oxidant to drive the aromatization of the intermediate imidazoline into the thermodynamically stable benzimidazole[5].

    • Pour the cooled reaction mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from EtOH.

  • Validation & QC :

    • ¹H NMR : Disappearance of the aldehyde proton (~9.5–10.5 ppm) and the emergence of a broad benzimidazole -NH proton (~12.0 ppm).

Protocol C: Phthalazine-1,4-dione Derivatization

Synthesis of 5-amino-6-nitrophthalazine-1,4-dione[3].

  • Reagents : Dimethyl 4-amino-3-nitrophthalate (1.0 eq), Hydrazine hydrate (80% aqueous, 2.5 eq), EtOH.

  • Step-by-Step Methodology :

    • Dissolve the starting material (5 mmol) in 20 mL of EtOH.

    • Add hydrazine hydrate (12.5 mmol) dropwise at room temperature.

    • Heat the mixture to reflux for 4 hours.

    • Causality Insight : Hydrazine is a potent bis-nucleophile. It attacks the sterically accessible methyl esters sequentially, displacing methanol. The thermodynamic stability of the resulting 6-membered cyclic hydrazide drives the reaction to completion[3]. The nitro and amino groups remain inert under these non-reducing conditions.

    • Cool to 0°C. The product will precipitate as a brightly colored solid. Filter and wash with cold EtOH.

  • Validation & QC :

    • ¹H NMR : Complete disappearance of the methyl ester singlets (~3.8–3.9 ppm) and appearance of two highly deshielded phthalazine -NH protons (~11.0–12.0 ppm).

Quantitative Data & Reaction Summary

Reaction ProtocolStarting MaterialKey ReagentsTemp / TimeTarget ScaffoldTypical YieldChemoselectivity Note
A. Reduction Dimethyl 4-amino-3-nitrophthalateFe powder, NH₄Cl, EtOH/H₂O80°C / 3ho-Phenylenediamine85–92%Esters remain fully intact; no over-reduction to azo compounds.
B. Cyclization Dimethyl 3,4-diaminophthalateR-CHO, Na₂S₂O₅, EtOH85°C / 5hBenzimidazole75–88%Mild oxidant prevents degradation of the electron-rich diamine.
C. Annulation Dimethyl 4-amino-3-nitrophthalateNH₂NH₂·H₂O, EtOH85°C / 4hPhthalazine-1,4-dione80–90%Nitro and amino groups are completely unaffected by hydrazine.

Biological Application: PARP Inhibition Pathway

The phthalazine-1,4-dione scaffold generated in Protocol C is the exact pharmacophoric core utilized in PARP inhibitors (e.g., Olaparib). These compounds exploit synthetic lethality in BRCA-mutated cancer cells. The synthesized scaffold mimics NAD⁺, competitively binding to the catalytic domain of PARP1/2, thereby trapping the enzyme on DNA and causing fatal double-strand breaks in cancer cells.

Pathway DNA DNA Single-Strand Breaks (SSBs) PARP PARP1/2 Recruitment & Activation DNA->PARP NAD NAD+ Consumption & Poly(ADP-ribosyl)ation PARP->NAD Repair DNA Repair & Cell Survival NAD->Repair Inhibitor Phthalazine-1,4-dione Scaffold (Synthesized via Protocol C) Inhibitor->PARP Inhibits Catalytic Domain Trapping PARP Trapping on DNA Inhibitor->Trapping Promotes Trapping DSB Double-Strand Breaks (DSBs) Trapping->DSB Replication Fork Collapse Death Synthetic Lethality (Apoptosis) in BRCA-mutant cells DSB->Death

Fig 2: Mechanism of action for Phthalazine-1,4-dione scaffolds in PARP inhibition and synthetic lethality.

References

Sources

Experimental protocol for the reduction of the nitro group in Dimethyl 4-amino-3-nitrophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Catalytic Reduction of Dimethyl 4-amino-3-nitrophthalate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Process Focus: Heterogeneous Catalytic Hydrogenation, Chemoselectivity, and Inert-Atmosphere Handling

Introduction & Mechanistic Rationale

The synthesis of highly functionalized ortho-phenylenediamines, such as dimethyl 3,4-diaminophthalate, is a critical gateway in drug development. These electron-rich diamines serve as foundational precursors for synthesizing fused polycyclic pharmacophores, including benzimidazoles and quinoxalines, which are prevalent in fluorescent probes and bioactive therapeutics[1].

The primary synthetic challenge in converting dimethyl 4-amino-3-nitrophthalate to its corresponding diamine lies in chemoselectivity . The substrate contains three distinct reducible or reactive functional groups: a nitro group (-NO₂), an existing amino group (-NH₂), and two methyl ester moieties (-COOCH₃).

The Rationale for Palladium on Carbon (Pd/C): While traditional Béchamp reduction (Fe/HCl) or stannous chloride (SnCl₂) can reduce nitro groups, these methods generate stoichiometric heavy metal waste and complicate downstream purification—a significant liability in pharmaceutical synthesis[2]. Conversely, heterogeneous catalytic hydrogenation using 10% Pd/C under mild conditions (1 atm H₂, ambient temperature) is the industry standard[3].

  • Causality of Chemoselectivity: Under mild hydrogen pressure, Pd/C rapidly reduces the nitro group via a series of proton-coupled electron transfers (passing through nitroso and hydroxylamine intermediates) without possessing the activation energy required to cleave the highly stable C-O bonds of the ester groups[4].

  • Causality of Solvent Choice: Methanol is selected as the solvent because protic environments actively facilitate the hydrogenolysis of the hydroxylamine intermediate into the final amine, preventing the accumulation of reactive, partially reduced byproducts.

Reaction Pathway & Workflow Visualization

The following diagram illustrates both the mechanistic surface-chemistry pathway of the nitro reduction and the corresponding self-validating experimental workflow required to safely execute the reaction.

G cluster_mechanism Mechanistic Pathway (Pd-Catalyzed Hydrogenation) cluster_workflow Self-Validating Experimental Workflow Nitro Dimethyl 4-amino-3-nitrophthalate (Nitroarene) Adsorption Pd/C Surface Adsorption & H2 Activation Nitro->Adsorption + Pd/C Nitroso Nitroso / Hydroxylamine Intermediates Adsorption->Nitroso + H2, - H2O Diamine Dimethyl 3,4-diaminophthalate (Target Diamine) Nitroso->Diamine + H2, - H2O S1 1. Solvent Degassing (Prevents Oxidation) S2 2. Catalyst Addition (Under N2 Atmosphere) S1->S2 S3 3. Hydrogenation (1 atm H2, RT, 4-6 h) S2->S3 S4 4. In-Process Control (Color Change & TLC) S3->S4 S5 5. Celite Filtration (Removes Pyrophoric Pd) S4->S5

Figure 1: Mechanistic pathway of nitro reduction and the corresponding experimental workflow.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Dimethyl 4-amino-3-nitrophthalate254.201.0 eq5.00 g (19.6 mmol)Substrate
10% Palladium on Carbon (Pd/C)N/A10 wt%0.50 gHeterogeneous Catalyst
Hydrogen Gas (H₂)2.02Excess1 atm (Balloon)Reducing Agent
Methanol (MeOH), Anhydrous32.0410 Volumes50.0 mLProtic Solvent
Celite® 545N/AN/AAs neededFiltration Aid

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes built-in physical or analytical checks to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: Preparation & Inertion

Causality:Ortho-phenylenediamines are highly electron-rich and notoriously susceptible to rapid air oxidation, which forms dark, intractable polymeric impurities. Removing dissolved oxygen is non-negotiable.

  • Charge a 250 mL two-neck round-bottom flask with a magnetic stir bar and 5.00 g of dimethyl 4-amino-3-nitrophthalate.

  • Add 50.0 mL of anhydrous methanol.

  • Self-Validation Check 1: Observe the solution. The starting material is highly conjugated, resulting in a distinct, bright yellow/orange solution.

  • Seal the flask with rubber septa. Sparge the solution with dry Nitrogen (N₂) gas via a submerged needle for 15 minutes to displace dissolved oxygen.

Phase 2: Catalyst Addition & Hydrogenation

Causality: Dry Pd/C is pyrophoric, especially in the presence of methanol vapors. Adding it under a blanket of nitrogen prevents ignition. 5. Temporarily remove one septum under a positive flow of N₂ and carefully add 0.50 g of 10% Pd/C. 6. Replace the septum. Evacuate the flask using a vacuum manifold and backfill with N₂. Repeat this cycle three times. 7. Evacuate the flask one final time and backfill with Hydrogen gas (H₂) from a double-layered balloon. 8. Stir the reaction mixture vigorously (≥ 600 rpm) at room temperature (20–25 °C). Vigorous stirring is required to overcome the mass-transfer limitations of the triphasic system (solid catalyst, liquid solvent, gaseous H₂)[3].

Phase 3: In-Process Control (IPC)
  • Allow the reaction to proceed for 4 to 6 hours.

  • Self-Validation Check 2 (Visual): The reaction is complete when the bright yellow color completely dissipates, yielding a colorless to pale-grey suspension (due to suspended carbon).

  • Self-Validation Check 3 (Analytical): Withdraw a 50 µL aliquot, filter it through a micro-syringe filter, and analyze via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (UV active, yellow) should be entirely consumed, replaced by a lower-Rf spot (the diamine is more polar).

Phase 4: Workup & Isolation

Causality: Fine Pd/C particles can easily pass through standard filter paper. Celite acts as a depth filter to trap the colloidal palladium. Furthermore, filtering under an inert atmosphere prevents the newly formed diamine from oxidizing. 12. Purge the reaction flask thoroughly with N₂ to remove all residual H₂ gas. 13. Prepare a pad of Celite in a sintered glass funnel. Wet the pad with methanol. 14. Filter the reaction mixture through the Celite pad under a gentle vacuum. Wash the filter cake with an additional 20 mL of degassed methanol. Safety Note: Do not let the Pd/C filter cake run dry under air; keep it wet to prevent fires. 15. Concentrate the pale filtrate under reduced pressure (rotary evaporator) at 35 °C. 16. Dry the resulting solid under high vacuum to afford dimethyl 3,4-diaminophthalate as an off-white to pale-brown powder.

Analytical Validation Data

To confirm the success of the self-validating protocol, compare the isolated product against the expected analytical parameters below.

Table 2: Analytical Characterization Metrics

Analytical MethodStarting Material (Dimethyl 4-amino-3-nitrophthalate)Product (Dimethyl 3,4-diaminophthalate)Rationale for Shift
Visual Appearance Bright yellow crystalline powderOff-white to pale brown solidLoss of extended conjugation from the nitro group.
TLC (50% EtOAc/Hexanes)


Primary amines increase hydrogen bonding, increasing polarity.
LC-MS (ESI+)


Mass reduction of 30 Da corresponds to the loss of two oxygen atoms and addition of two protons.
¹H NMR (DMSO-d6) Aromatic protons shifted downfield due to strongly electron-withdrawing -NO₂.Aromatic protons shift significantly upfield (shielded).The conversion of an electron-withdrawing group (-NO₂) to an electron-donating group (-NH₂) shields the aromatic ring.

References

  • Deshmukh, M. S., Bhagwat, A. A., & Sekar, N. (2015). "A combined experiment and computation study of the fused polycyclic benzimidazole derivatives." Journal of Fluorescence, 25(1), 127-136. URL:[Link]

  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Syntheses." Academic Press. URL:[Link]

  • Yan, X., et al. (2021). "Metal–organic framework (MOF)-derived catalysts for chemoselective hydrogenation of nitroarenes." New Journal of Chemistry, 45, 18268. URL:[Link]

  • Song, J., et al. (2018). "Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions." Applied Catalysis B: Environmental, 227, 386-408. URL:[Link]

  • Mastalir, M., et al. (2021). "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst." Organic Letters, 23(7), 2454–2459. URL:[Link]

Sources

Application Note: Base-Catalyzed Hydrolysis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (commonly known as dimethyl 4-amino-3-nitrophthalate) into its corresponding dicarboxylic acid is a critical foundational workflow in organic synthesis. The resulting 4-amino-3-nitrophthalic acid serves as a highly functionalized scaffold for the development of active pharmaceutical ingredients (APIs), advanced fluorophores, and luminol derivatives. This application note details a self-validating, base-catalyzed saponification protocol designed to overcome the inherent kinetic bottlenecks of ortho-diester hydrolysis.

Mechanistic Insights & Reaction Causality

Designing a robust hydrolysis protocol for this specific substrate requires an understanding of its unique electronic and steric environment. We utilize base-catalyzed saponification (rather than acid-catalyzed hydrolysis) because the irreversible formation of the stable dicarboxylate salt drives the equilibrium completely to the right, which is mandatory for sterically hindered ortho-diesters.

  • Regioselective Kinetic Disparity: The starting material ()[1] features a highly polarized aromatic system that heavily influences the electrophilicity of the two ester carbonyls. The ester group at the C2 position is situated ortho to the strongly electron-withdrawing nitro group (-I, -M effects), rendering it highly susceptible to initial nucleophilic attack by hydroxide. Conversely, the ester at the C1 position is situated para to the electron-donating amino group (+M effect), which decreases its electrophilicity.

  • Stepwise Kinetics & Electrostatic Repulsion: The hydrolysis of phthalate esters proceeds in a distinctly [2]. The first hydrolysis event (cleavage of the C2 methyl ester) is rapid. However, the subsequent cleavage of the C1 ester is significantly slower. This deceleration is caused by the electrostatic repulsion generated by the adjacent C2 carboxylate anion against the incoming hydroxide nucleophile[3]. This causality dictates the experimental requirement for prolonged reflux and a stoichiometric excess of base.

  • Dynamic Solvent Selection: The diester is highly lipophilic and poorly soluble in pure aqueous base. A biphasic or purely aqueous system will result in erratic reaction kinetics. A co-solvent system (Water/Methanol) is essential to ensure a homogenous reaction mixture during the initial kinetic phase. As the reaction progresses, the intermediate naturally partitions into the aqueous phase as the highly polar disodium salt forms.

Logical Workflow

HydrolysisWorkflow SM Dimethyl 4-amino-3-nitrophthalate (Diester Starting Material) Base Aqueous NaOH (3.5-4.0 eq) + MeOH Reflux (80 °C), 3-4 h SM->Base MonoEster Mono-ester Intermediate (Rapid C2 Cleavage) Base->MonoEster Fast Step DiSalt Disodium 4-amino-3-nitrophthalate (Slow C1 Cleavage) MonoEster->DiSalt Slow Step (Requires Heat) IPC In-Process Control (IPC) TLC / LC-MS Verification DiSalt->IPC IPC->Base Fail (Mono-ester present) Acid Acidification (Conc. HCl) Cool to 0-5 °C, pH 1.5-2.0 IPC->Acid Pass (>99% Conversion) Product 4-Amino-3-nitrophthalic Acid (Precipitated Diacid) Acid->Product Protonation & Precipitation

Workflow for base-catalyzed hydrolysis of dimethyl 4-amino-3-nitrophthalate to its diacid.

Experimental Protocol: Self-Validating Methodology

Reagents & Materials
  • Dimethyl 4-amino-3-nitrophthalate (1.0 eq)

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.5 – 4.0 eq)

  • Methanol (MeOH), Reagent Grade

  • Hydrochloric Acid (HCl), 37% (Conc.)

  • Deionized Water

Step-by-Step Procedure

Phase 1: Saponification

  • Solubilization: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Dimethyl 4-amino-3-nitrophthalate in a 1:1 (v/v) mixture of Methanol and Deionized Water (approx. 10 mL total solvent per gram of substrate).

  • Base Addition: Slowly add the 2.0 M aqueous NaOH. Note: The excess base is strictly required to overcome the electrostatic repulsion during the second hydrolysis step.

  • Thermal Activation: Heat the mixture to reflux (approx. 75–80 °C) for 3 to 4 hours. The initially heterogeneous suspension will gradually become a homogeneous, deep-colored solution.

Phase 2: In-Process Control (IPC) 4. Validation: A protocol without verification is prone to downstream failure. Before proceeding to workup, you must verify the complete consumption of the mono-ester intermediate. Withdraw a 50 µL aliquot, acidify with 1 M HCl, extract into ethyl acetate, and analyze via TLC (Eluent: EtOAc/Hexane 1:1 with 1% Acetic Acid) or LC-MS. Proceeding to acidification while the mono-ester persists will result in an inseparable mixture of mono- and di-acids.

Phase 3: Acidification and Isolation 5. Solvent Removal: Once IPC confirms >99% conversion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Note: Removing methanol maximizes the recovery of the final diacid, which exhibits moderate solubility in alcohols. 6. Acidification: Cool the aqueous residue in an ice-water bath (0–5 °C). Vigorously stir the solution and dropwise add concentrated HCl (37%) until the pH reaches 1.5–2.0. 7. Filtration: The free diacid will crash out of the solution as a precipitate. Collect the 4-amino-3-nitrophthalic acid via vacuum filtration. Wash the filter cake thoroughly with ice-cold deionized water to remove residual NaCl and excess HCl. 8. Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Quantitative Data & Process Troubleshooting

Reaction ParameterTarget / Expected ValueMechanistic Rationale & Troubleshooting
Base Equivalents 3.5 – 4.0 eq NaOHRationale: 2.0 eq are consumed by the esters. Excess base forces the kinetically difficult second hydrolysis step[3]. Troubleshooting: If IPC shows stalled conversion, add 1.0 eq more NaOH and continue reflux.
Solvent System 1:1 MeOH / H₂ORationale: MeOH solubilizes the lipophilic diester. Water is required to deliver the hydroxide nucleophile and to dissolve the resulting disodium salt.
Temperature 75 – 80 °C (Reflux)Rationale: Overcomes the high activation energy of the second hydrolysis step caused by electrostatic repulsion from the mono-carboxylate anion.
Acidification pH 1.5 – 2.0Rationale: Ensures both carboxylate groups (pKa ~3.0-5.0) are fully protonated, minimizing aqueous solubility and maximizing precipitation yield.
IPC (TLC Rf) Diester: ~0.7 Diacid: 0.0 (Baseline)Rationale: The highly polar diacid will not migrate on standard normal-phase silica without highly polar/acidic eluents (e.g., adding AcOH).

References

  • Development of prediction models on base-catalyzed hydrolysis kinetics of phthalate esters with density functional theory calculation Source: Environmental Science & Technology (ACS Publications) URL:[Link]

Sources

N-alkylation of the amino group in Dimethyl 4-amino-3-nitrophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The N-alkylation of highly deactivated anilines is a notorious bottleneck in the synthesis of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs). Dimethyl 4-amino-3-nitrophthalate presents an extreme case of nucleophilic deactivation. To successfully functionalize this molecule, one must understand the causality behind its chemical inertia.

The Causality of Deactivation

The amino group at the C4 position is subjected to a "perfect storm" of electron-withdrawing forces:

  • Ortho-Nitro Effect (-I, -M): The adjacent nitro group at C3 severely depletes electron density from the nitrogen lone pair through both inductive and resonance effects. Furthermore, it forms a strong intramolecular hydrogen bond with the primary amine, physically locking the lone pair and increasing the energetic barrier to electrophilic attack[1]. The conjugate acid of a standard ortho-nitroaniline has a pKa of approximately -0.26, rendering the neutral amine exceptionally non-nucleophilic [2].

  • Para-Ester Effect (-M): The methyl ester at the C1 position is para to the amino group, allowing for direct resonance delocalization of the nitrogen lone pair into the carbonyl oxygen.

  • Meta-Ester Effect (-I): The ester at C2 provides additional inductive electron withdrawal.

Because of this extreme delocalization, standard


 conditions (e.g., alkyl halides with 

or DIPEA) will fail. To achieve N-alkylation, the synthetic strategy must forcefully alter the electronic state of the amine or highly activate the electrophile.

Mechanism cluster_0 Electronic & Steric Barriers Substrate Dimethyl 4-amino-3-nitrophthalate (Exceptionally Deactivated) EWG Strong -I/-M Effects (C3-Nitro & C1-Ester) Substrate->EWG HBond Intramolecular H-Bonding (NH2 ··· O2N) Substrate->HBond Activation1 Strategy A: Strong Base (NaH) Forces Amide Anion Formation EWG->Activation1 Overcomes poor nucleophilicity Activation2 Strategy B: Acid Catalysis Forces Carbonyl Activation HBond->Activation2 Drives imine condensation Product1 N-Alkylated Product (via SN2 Pathway) Activation1->Product1 Product2 N-Alkylated Product (via Reductive Pathway) Activation2->Product2

Fig 1: Mechanistic logic overcoming the electronic deactivation of Dimethyl 4-amino-3-nitrophthalate.

Strategic Workflows for N-Alkylation

To bypass the substrate's inherent unreactivity, two distinct, field-proven methodologies are recommended depending on the nature of the desired alkyl group.

Strategy A: Deprotonation-Driven Alkylation (The Anion Method)

By treating the substrate with a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF), the primary amine is deprotonated to form a highly conjugated, deeply colored amide anion. This anion is a powerful nucleophile capable of rapidly attacking primary alkyl, allylic, or benzylic halides [1].

Strategy B: Acid-Promoted Reductive Amination

When secondary alkyl groups are required, or when the electrophile is prone to elimination under strongly basic conditions, reductive amination is preferred. Because the amine cannot attack a neutral carbonyl, stoichiometric Brønsted acid (e.g., Acetic Acid) is required to protonate the aldehyde/ketone, making it electrophilic enough to force hemiaminal/imine formation. A mild hydride source (Sodium triacetoxyborohydride, STAB) is used to prevent the reduction of the sensitive nitro group [3].

Workflow Start Starting Material: Dimethyl 4-amino-3-nitrophthalate Split Select Pathway Start->Split PathA Pathway A: Direct Alkylation (Primary/Benzylic Halides) Split->PathA PathB Pathway B: Reductive Amination (Aldehydes/Ketones) Split->PathB StepA1 1. Dissolve in dry DMF (0 °C) 2. Add NaH (1.2 eq) PathA->StepA1 StepB1 1. Dissolve in DCE + AcOH 2. Add Aldehyde (1.5 eq) PathB->StepB1 StepA2 3. Add R-X dropwise 4. Stir at RT for 2-4h StepA1->StepA2 Quench Reaction Quench & Workup (Aqueous extraction, Brine wash) StepA2->Quench StepB2 3. Add NaBH(OAc)3 (2.0 eq) 4. Stir at RT for 12-24h StepB1->StepB2 StepB2->Quench Purify Column Chromatography (Silica Gel, Hexane/EtOAc) Quench->Purify

Fig 2: Parallel experimental workflows for the N-alkylation of deactivated anilines.

Quantitative Data & Method Comparison

ParameterStrategy A: Deprotonation (NaH)Strategy B: Reductive Amination (STAB)
Optimal Electrophiles Primary halides, Benzylic/Allylic halidesAldehydes, unhindered cyclic ketones
Reagents NaH (60% in oil), Alkyl HalideAldehyde/Ketone, NaBH(OAc)₃, AcOH
Solvent System Anhydrous DMFAnhydrous DCE (1,2-Dichloroethane)
Temperature 0 °C to Room TemperatureRoom Temperature (Heating may degrade STAB)
Typical Yield Range 65% – 85%40% – 70%
Nitro Group Tolerance Excellent (Base stable)Excellent (STAB is too mild to reduce -NO₂)
Primary Risk Factor Over-alkylation (dialkylation) if excess R-X is usedSluggish kinetics; unreacted starting material

Detailed Experimental Protocols

Protocol A: Deprotonation-Driven N-Alkylation

Self-Validating Note: The formation of the amide anion is visually self-evident. The solution will undergo a stark color change (typically from bright yellow to deep red/purple) upon the addition of NaH.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add Dimethyl 4-amino-3-nitrophthalate (1.0 mmol, 254.2 mg) and anhydrous DMF (5.0 mL). Stir until fully dissolved.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) in small portions. Caution: Hydrogen gas will evolve.

  • Anion Maturation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation and disruption of the intramolecular hydrogen bond.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 mmol) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous

    
     (10 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with water (3 × 10 mL) to remove DMF, followed by brine (15 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

Protocol B: Acid-Promoted Reductive Amination

Self-Validating Note: Imine formation can be monitored by TLC prior to the addition of the reducing agent. The intermediate imine will often appear as a distinct, less polar spot compared to the starting material.

  • Preparation: In an oven-dried flask under argon, dissolve Dimethyl 4-amino-3-nitrophthalate (1.0 mmol, 254.2 mg) and the target aldehyde (1.5 mmol) in anhydrous 1,2-Dichloroethane (DCE, 10 mL).

  • Activation: Add glacial acetic acid (2.0 mmol, 114 µL) to the solution. Stir at room temperature for 1–2 hours to promote hemiaminal/imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 mmol, 424 mg) portion-wise over 5 minutes.

  • Propagation: Stir the heterogeneous mixture at room temperature for 12–24 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous

    
     (10 mL). Caution:  Vigorous 
    
    
    
    evolution will occur. Stir for 15 minutes until bubbling ceases. Extract with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate.
  • Purification: Purify via silica gel flash chromatography.

Analytical Verification (Self-Validating Systems)

To ensure the integrity of your synthesized compounds, rely on the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC): The starting material is highly UV-active and visually yellow. Upon successful mono-alkylation, the product spot will typically migrate to a higher Rf value (less polar) than the starting material. This occurs because the primary amine (a strong hydrogen-bond donor) is converted to a secondary amine, reducing its affinity for the polar silica stationary phase.

  • 1H NMR Spectroscopy:

    • Disappearance: The broad singlet integrating for 2 protons (the

      
       group, typically far downfield due to H-bonding with the nitro group) will disappear.
      
    • Appearance: A new broad singlet or triplet integrating for 1 proton (the secondary

      
      ) will appear.
      
    • Alkyl Shifts: The newly introduced

      
      -protons of the alkyl group will be visible (e.g., a doublet around 4.5 ppm for a benzyl group coupled to the adjacent NH proton).
      
  • Mass Spectrometry (LC-MS/ESI+): Look for the

    
     peak corresponding to the exact mass of the mono-alkylated product. Ensure there is no significant 
    
    
    
    peak for the dialkylated byproduct (which would indicate overly aggressive reaction conditions in Strategy A).

References

  • Title: Discovery of 2-thiobenzimidazoles as noncovalent inhibitors of SARS-CoV-2 main protease Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] (Cited for the necessity of strong base (NaH) in the N-alkylation of deactivated ortho-nitroanilines).

  • Title: Au(III)/TPPMS-catalyzed Friedel–Crafts benzylation of deactivated N-alkylanilines in water Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link] (Cited for contextualizing the synthetic challenges and alternative catalytic activation pathways for electronically deactivated anilines).

Strategic Utilization of Dimethyl 4-amino-3-nitrophthalate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, SPOS Specialists, and Drug Discovery Researchers

Executive Summary & Strategic Value

Dimethyl 4-amino-3-nitrophthalate (CAS: 52412-59-6) acts as a high-value "privileged scaffold" precursor in combinatorial chemistry. While the dimethyl ester functionality provides stability for storage and solution-phase manipulation, its primary utility in Solid-Phase Organic Synthesis (SPOS) is as a precursor to poly-functionalized benzimidazoles, quinoxalines, and benzodiazepines .

The ortho-nitroaniline core allows for a classic "Reduce-and-Cyclize" strategy, while the dicarboxylate motif offers orthogonal points for diversification—one ester can serve as the resin attachment point (anchor), while the other remains available for late-stage decoration.

Key Applications
  • Benzimidazole Libraries: Via reductive cyclization with aldehydes.

  • Quinoxaline Synthesis: Via condensation with

    
    -halo ketones or 1,2-dicarbonyls.
    
  • Peptidomimetics: As a constrained aromatic spacer in peptide chains.

Pre-Resin Workflow: Scaffold Activation

Direct reaction of the methyl ester with resin-bound nucleophiles is kinetically sluggish and prone to incomplete conversion. The "Best Practice" approach involves controlled hydrolysis to the mono- or di-acid prior to loading.

Protocol A: Selective Monohydrolysis (Preparation of the Loading Block)

This step converts the commercial dimethyl ester into a loading-ready mono-acid, preventing cross-linking on the resin.

Reagents:

  • Dimethyl 4-amino-3-nitrophthalate (1.0 equiv)

  • LiOH (1.05 equiv)

  • THF/Water (3:1 v/v)

Procedure:

  • Dissolve Dimethyl 4-amino-3-nitrophthalate in THF/Water.

  • Add LiOH dropwise at 0°C to favor mono-hydrolysis over di-hydrolysis.

  • Stir at RT for 4 hours. Monitor by TLC/LC-MS.

  • Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1]

  • Isolate 4-amino-3-nitrophthalic acid mono-methyl ester .

    • Note: Regioisomers may form. For combinatorial libraries, the mixture can sometimes be carried forward, or separated via crystallization if regiocontrol is critical.

Solid-Phase Synthesis Protocols

Workflow Visualization

The following diagram outlines the logical flow from resin loading to final cleavage.

SPOS_Workflow Start Dimethyl 4-amino-3-nitrophthalate (Precursor) Activation Hydrolysis to Mono-Acid Scaffold Start->Activation LiOH, THF/H2O Loading Resin Loading (Wang or Rink Amide) Activation->Loading DIC, HOBt, DMF Reduction Nitro Reduction (SnCl2 / DMF) Loading->Reduction Resin-Bound Nitroaniline Cyclization Cyclization Step (Aldehydes/Dicarbonyls) Reduction->Cyclization Resin-Bound Diamine Cleavage Cleavage & Analysis (TFA / DCM) Cyclization->Cleavage Benzimidazole/Quinoxaline

Caption: Logical workflow for converting the dimethyl ester precursor into resin-bound heterocycles.

Protocol B: Resin Loading (Anchoring)

Objective: Attach the scaffold to a solid support. Resin Choice:

  • Wang Resin: Results in a C-terminal Acid/Ester upon cleavage.

  • Rink Amide Resin: Results in a C-terminal Primary Amide.

Step-by-Step:

  • Swelling: Swell 1.0 g of Rink Amide resin (loading ~0.6 mmol/g) in DMF for 30 min.

  • Activation: Dissolve the Mono-methyl ester scaffold (3.0 equiv relative to resin) and HOBt (3.0 equiv) in DMF. Add DIC (3.0 equiv). Stir for 5 min.

  • Coupling: Add the activated solution to the resin. Shake at RT for 4–16 hours.

  • QC: Perform a Kaiser Test (Ninhydrin).

    • Result: Resin beads should be colorless (negative) if coupling is complete.

  • Capping (Optional): Treat with Acetic Anhydride/Pyridine to block unreacted sites.

Protocol C: On-Resin Nitro Reduction

Objective: Unmask the amine to create the ortho-phenylenediamine moiety required for cyclization.

Reagents:

  • Tin(II) Chloride Dihydrate (SnCl

    
    ·2H
    
    
    
    O)
  • NMP (N-Methyl-2-pyrrolidone) or DMF

Step-by-Step:

  • Preparation: Prepare a 2M solution of SnCl

    
    ·2H
    
    
    
    O in NMP.
  • Reaction: Add the solution to the resin (10 mL per gram of resin).

  • Incubation: Shake at RT for 8–16 hours.

    • Note: The resin color often changes from yellow (nitro) to slight orange/brown (amine).

  • Washing (Critical): Wash extensively to remove Tin salts.

    • 3x DMF

    • 3x DMF/Water (1:1) — Crucial for removing inorganic salts.

    • 3x THF

    • 3x DCM

Protocol D: Heterocycle Cyclization

Choose the pathway based on the desired target library.

Path 1: Benzimidazole Synthesis (Aldehyde Condensation)[2]
  • Reagents: Aryl Aldehyde (5.0 equiv), DMF.

  • Imine Formation: Shake resin with aldehyde solution in DMF (with 1% Trimethyl orthoformate as water scavenger) for 4 hours.

  • Oxidative Cyclization: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (0.1 equiv) or open to air with catalytic Cu(OAc)

    
     . Shake for 12 hours.
    
    • Mechanism:[3][4][5] The intermediate Schiff base cyclizes and is oxidized to the benzimidazole.

Path 2: Quinoxaline Synthesis (1,2-Dicarbonyl Condensation)
  • Reagents: Benzil derivative or Glyoxal (3.0 equiv) in EtOH/AcOH (10:1).

  • Reaction: Heat the resin suspension to 60°C for 4–6 hours.

  • Wash: 3x EtOH, 3x DCM.

Cleavage and Analysis

Objective: Release the final compound from the solid support.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H

    
    O.
    
  • Execution: Treat resin with cocktail for 2 hours at RT.

  • Isolation: Filter resin, collect filtrate. Evaporate TFA under N

    
     stream.
    
  • Precipitation: Add cold diethyl ether to precipitate the crude product.

  • Analysis: Dissolve in DMSO/MeOH for LC-MS analysis.

    • Expected Mass: Calculate based on: Scaffold + Linker (Amide/OH) + Aldehyde/Ketone fragment - H

      
      O.
      

Quantitative Data & Troubleshooting

Reagent Compatibility Table
ReagentPurposeCompatibility Note
SnCl

/ NMP
Nitro ReductionExcellent. Must wash with H

O to remove Tin.
Na

S

O

Nitro ReductionAlternative mild reducing agent; works in aqueous media.
DIC / HOBt CouplingStandard. HATU is preferred for sterically hindered anilines.
TFA / DCM CleavageStandard. Ensure scavengers (TIS) are used if oxidizable groups are present.
Troubleshooting Guide
  • Problem: Incomplete Nitro Reduction.

    • Diagnosis: LC-MS of cleaved product shows M+16 or M+30 mass shift.

    • Solution: Repeat SnCl

      
       treatment at 50°C or switch to Fe/AcOH.
      
  • Problem: Failed Cyclization (Benzimidazole).

    • Diagnosis: Presence of open-chain imine or diamine.[6]

    • Solution: Ensure oxidative conditions (DDQ or air bubbling) are sufficient. Steric bulk on the aldehyde can hinder ring closure.

References

  • Hermann, T., et al. (2003). "Solid-phase synthesis of benzimidazole libraries biased for RNA targets." Tetrahedron Letters, 44(48), 8757-8760. Link

  • Tumelty, D., et al. (2001). "Solid-phase synthesis of benzimidazoles utilizing a mild oxidative cyclization." Bioorganic & Medicinal Chemistry Letters, 11(21), 2797-2800. Link

  • Mazurov, A. (2000). "Solid-phase synthesis of 2-substituted quinoxalines." Tetrahedron Letters, 41(1), 7-10. Link

  • PubChem Compound Summary. (n.d.). "Dimethyl 4-amino-3-nitrophthalate." National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Dimethyl 4-amino-3-nitrophthalate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of Dimethyl 4-amino-3-nitrophthalate (CAS: 52412-59-6), a specialized intermediate often utilized in the synthesis of immunomodulatory drugs (e.g., thalidomide analogs) and luminescent materials.

The following protocols are designed for researchers requiring high-purity isolation (>98%) from crude reaction mixtures, typically resulting from the nitration of dimethyl 4-aminophthalate or the esterification of 4-amino-3-nitrophthalic acid.

Chemical Profile & Handling
  • Compound: Dimethyl 4-amino-3-nitrophthalate[1][2][3][4]

  • CAS: 52412-59-6[1][2][3][4]

  • Molecular Formula:

    
    [2]
    
  • Key Sensitivities:

    • Hydrolysis: The dimethyl ester moiety is susceptible to saponification under basic conditions and acid-catalyzed hydrolysis under aqueous acidic conditions.

    • Thermal Instability: Nitro-amino aromatics can degrade or polymerize (tar formation) at prolonged high temperatures.

Part 1: Initial Assessment & Workup

Before attempting recrystallization or chromatography, the crude reaction mixture must be conditioned to remove bulk acidic/basic byproducts.

Q: My crude material is a dark, sticky tar. How do I prepare it for purification? A: Direct purification of tars often fails. You must perform a "pre-purification" workup to remove ionic species and oligomers.

Protocol: The "Crude" Cleanup

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc is safer and offers better selectivity against very polar tars.

  • Acid Wash (Removal of unreacted amines): Wash the organic layer with 0.5 M HCl (cold).

    • Note: The 4-amino group is weakly basic due to the electron-withdrawing 3-nitro group and ester groups. It may not protonate fully, but this step removes more basic isomeric impurities.

  • Base Wash (Removal of acids/phenols): Wash with saturated Sodium Bicarbonate (

    
    ) .
    
    • Critical: Do NOT use strong bases like NaOH or KOH; these will rapidly hydrolyze the methyl esters to the carboxylic acid [1].

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at 
    
    
    
    .

Part 2: Purification Methodologies

Method A: Recrystallization (Scalable & Cost-Effective)

Recommended for crude purity >85%.

Q: Which solvent system yields the best crystals? A: A dual-solvent system using Methanol (Solvent A) and Water (Anti-solvent) is standard for nitro-phthalates. Alternatively, Toluene/Heptane is excellent for removing non-polar tars.

Step-by-Step Protocol:

  • Solubilization: Place the crude solid in a flask. Add Methanol (MeOH) (approx. 5-10 mL per gram of crude).

  • Heating: Heat to reflux (

    
    ) with stirring until fully dissolved.
    
    • Troubleshooting: If insoluble black specks remain, perform a hot filtration through a Celite pad immediately.

  • Anti-Solvent Addition: While maintaining reflux, dropwise add warm Water until a faint, persistent turbidity (cloudiness) appears.

  • Cooling: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours). Then, transfer to an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the yellow/orange crystals via vacuum filtration. Wash with cold 50% MeOH/Water.

Method B: Flash Column Chromatography (High Purity)

Recommended for complex mixtures or separating regioisomers (e.g., 3-amino-4-nitro vs. 4-amino-3-nitro).

Q: The compound streaks on the column. How do I fix this? A: Streaking is caused by the interaction of the amino group with the acidic silica gel. You must neutralize the stationary phase.

Optimization Guide:

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh) Standard resolution.

| Mobile Phase | Hexane : Ethyl Acetate (Gradient) | Start 90:10


 End 60:40. |
| Modifier (Critical)  | 1% Triethylamine (TEA)  | Pre-wash the column with 1% TEA in Hexane. This caps acidic silanol sites, preventing "tailing" of the amine [2]. |
| Loading  | Solid Load (Celite/Silica) | Dissolve crude in DCM, mix with silica, evaporate to dryness, and load the powder. Prevents band broadening. |

Part 3: Troubleshooting & FAQs

Q1: The product "oils out" (forms a liquid layer) during recrystallization instead of crystallizing.

  • Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation). Impurities lower the melting point.[5]

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of pure solvent (MeOH) to slightly dilute.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.[6]

    • Cool very slowly by wrapping the flask in a towel.

Q2: I see two spots on TLC that are very close together (


 0.4 and 0.45). Which is my product? 
  • Analysis: This is likely the regioisomer pair (4-amino-3-nitro vs. 3-amino-4-nitro) formed during nitration.

  • Identification: The 4-amino-3-nitro isomer typically has a slightly lower

    
     due to stronger hydrogen bonding with the nitro group in the ortho position, though this varies by solvent.
    
  • Action: You must use Column Chromatography (Method B) with a shallow gradient (e.g., 0.5% increase in EtOAc every 100mL) to separate them.

Q3: My yield is low, and the aqueous wash was yellow. Did I lose product?

  • Cause: The 4-amino-3-nitrophthalate is somewhat amphoteric. If the acid wash was too strong (

    
    ), the amine protonated and moved to the water layer.
    
  • Recovery: Re-adjust the aqueous waste to pH ~7-8 using

    
     and back-extract with EtOAc. Combine with the main organic layer.
    

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture Assessment 1. TLC/HPLC Assessment (Purity Check) Start->Assessment Workup 2. Workup: EtOAc Dissolution + NaHCO3 Wash (Remove Acids) Assessment->Workup PurityCheck Is Purity > 85%? Workup->PurityCheck Recrys Method A: Recrystallization (MeOH/Water or Toluene) PurityCheck->Recrys Yes (>85%) Column Method B: Flash Chromatography (Hex/EtOAc + 1% TEA) PurityCheck->Column No (<85% or Isomers) Oiling Issue: Product Oils Out? Recrys->Oiling Final Pure Dimethyl 4-amino-3-nitrophthalate (>98%, Yellow Solid) Column->Final SlowCool Remedy: Reheat, Dilute, Seed, Slow Cool Oiling->SlowCool Yes Oiling->Final No SlowCool->Final

Caption: Decision tree for selecting the optimal purification route based on crude purity and physical behavior.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for ester hydrolysis sensitivity and nitro-compound handling).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Standard protocol for flash chromatography and silica neutralization).

  • BenchChem. (2025).[5][6] Technical Support Center: Purification of Nitro-Amino Aromatics. (General principles for nitro-aniline purification derived from similar substrates).

Sources

Technical Support Center: Synthesis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (also known as Dimethyl 4-amino-3-nitrophthalate ; CAS 52412-59-6). This compound is a critical intermediate in the synthesis of quinoxaline-based pharmaceuticals and immunomodulatory drugs (e.g., analogs of Lenalidomide/Pomalidomide).

This guide focuses on the Nitration of Dimethyl 4-aminophthalate , which is the most common direct synthetic route but is fraught with regioselectivity and stability challenges.

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Process Chemists, Medicinal Chemists

Executive Summary of Chemical Transformation

The synthesis typically involves the electrophilic aromatic substitution (nitration) of Dimethyl 4-aminophthalate (or its


-acetyl derivative) to introduce a nitro group at the C3 position.
  • Target Product: Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (C3-Nitro isomer).

  • Starting Material: Dimethyl 4-aminobenzene-1,2-dioate (Dimethyl 4-aminophthalate).

  • Critical Challenge: The amino group (C4) is an ortho, para-director. The ester groups (C1, C2) are meta-directors.

    • C3 Position: Ortho to Amino, Ortho to Ester (C2). Sterically Hindered.

    • C5 Position: Ortho to Amino, Meta to Ester (C1). Sterically Accessible.

    • Result: The reaction inherently favors the C5-nitro isomer (Dimethyl 4-amino-5-nitrophthalate) over the desired C3-nitro target, requiring precise condition control.

Critical Side Reactions & Troubleshooting Guide

Issue A: High Levels of Regioisomer (C5-Nitro Impurity)

Symptom: HPLC/NMR shows a major impurity peak (often >50%) with a splitting pattern indicating para protons (singlets) rather than ortho coupling. Mechanism: Steric hindrance at the C3 position (sandwiched between the amino and ester groups) forces the electrophile (


) to the more accessible C5 position.
DiagnosticC3-Nitro Target (Desired)C5-Nitro Impurity (Undesired)
Structure Nitro between

and

Nitro adjacent to

only
1H NMR Two doublets (

Hz)
Two singlets (Para protons)
Formation Cause Kinetic control (difficult); Chelation effectsThermodynamic/Steric control

Corrective Actions:

  • Protect the Amine: Convert the starting material to Dimethyl 4-(acetylamino)phthalate . The acetyl group is bulkier, which paradoxically might seem to hinder C3 more, but it prevents oxidation. However, to favor C3, some protocols utilize the "Ortho Effect" of specific nitrating agents (e.g., Acetyl nitrate generated in situ from

    
    ) which can coordinate with the amide oxygen, directing the nitro group to the ortho position (C3).
    
  • Solvent Switch: Change from standard

    
     to Acetic Anhydride/Acetic Acid . The formation of acetyl nitrate (
    
    
    
    ) favors ortho-nitration via a cyclic transition state involving the N-acyl group.
  • Temperature Control: Lower temperatures (-10°C to 0°C) favor the kinetic product, though in this specific scaffold, the steric barrier is high.

Issue B: "Tarring" and Black Reaction Mixtures (Oxidative Degradation)

Symptom: Reaction mixture turns viscous black/dark brown; low mass balance; difficult workup. Mechanism: Free aniline derivatives are electron-rich and susceptible to oxidation by concentrated nitric acid, leading to quinone imines and polymerization (aniline black formation).

Corrective Actions:

  • Mandatory Protection: Never nitrate the free amine directly with fuming nitric acid. Always use the

    
    -acetyl  or 
    
    
    
    -tosyl
    derivative.
  • Urea Scavenger: Add 0.5 - 1.0 eq of Urea or Sulfamic Acid to the reaction mixture before adding nitric acid. This scavenges nitrous acid (

    
    ), which catalyzes the oxidation cycle.
    

Mechanism:



Issue C: Loss of Methyl Esters (Hydrolysis)

Symptom: Appearance of carboxylic acid peaks in NMR (broad singlet ~11-13 ppm); product precipitates at wrong pH; lower solubility in organic solvents. Mechanism: Strong acidic media (


) plus adventitious water or high temperatures (

) hydrolyzes the methyl esters to carboxylic acids.

Corrective Actions:

  • Anhydrous Conditions: Use Fuming Nitric Acid (98%) or dissolve nitrate salts (

    
    ) in concentrated 
    
    
    
    to minimize water content.
  • Temperature Limit: Maintain reaction temperature strictly below 20°C.

  • Workup: Avoid prolonged heating during the quench. Pour onto ice and neutralize immediately.

Visualizing the Reaction Pathways[1][2][3]

The following diagram illustrates the competition between the desired pathway and the primary failure modes.

NitrationPathways Start Dimethyl 4-aminophthalate (SM) Protect Protection (Ac2O) Start->Protect Recommended Nitration Nitration (HNO3/H2SO4) Start->Nitration Direct (High Risk) ProtectedSM Dimethyl 4-acetamidophthalate Protect->ProtectedSM ProtectedSM->Nitration Target C3-Nitro Isomer (Target) Dimethyl 4-acetamido-3-nitrophthalate Nitration->Target Ortho-attack (Steric hindrance) Impurity_C5 C5-Nitro Isomer (Major Impurity) Dimethyl 4-acetamido-5-nitrophthalate Nitration->Impurity_C5 Meta-attack (Sterically favored) Impurity_Ox Oxidation Products (Tars/Quinones) Nitration->Impurity_Ox No urea/High temp Impurity_Hyd Hydrolyzed Acids (Mono/Di-acids) Nitration->Impurity_Hyd Wet acid/Heat

Caption: Competitive reaction pathways in the nitration of Dimethyl 4-aminophthalate. Note the dominance of C5-nitration due to steric factors.

Alternative "Self-Validating" Route (SnAr)

If the nitration route yields inseparable isomers, the Nucleophilic Aromatic Substitution (SnAr) route is the industry-standard alternative for high purity.

Protocol:

  • Precursor: Dimethyl 4-chloro-3-nitrobenzene-1,2-dioate (commercially available or synthesized from 4-chloro-3-nitrobenzoic acid).

  • Reagent: Ammonia (

    
    ) in Methanol or THF.
    
  • Mechanism: The nitro group at C3 activates the C4-Chloride for displacement.

  • Advantage: Regiospecific. The amino group must end up at C4. No isomer separation required.

ParameterNitration RouteSnAr Route (Recommended)
Regioselectivity Poor (Mixture of 3- and 5-nitro)Excellent (100% C4-amino)
Yield 30-50% (after separation)80-95%
Impurity Profile Isomers, Oxidation productsResidual Chloride, Hydrolyzed Phenol

Frequently Asked Questions (FAQ)

Q1: Why is the C3-nitro isomer the minor product in direct nitration? A: The C3 position is chemically "crowded." It is flanked by the bulky ester group at C2 and the amino/acetamido group at C4. The electrophile (


) faces significant steric repulsion entering this pocket. The C5 position is only flanked by the amino group and a proton (C6), making it kinetically much more accessible.

Q2: Can I separate the C3 and C5 isomers if I get a mixture? A: Yes, but it is difficult.

  • Column Chromatography: The isomers have very similar Rf values. A gradient of Hexane/Ethyl Acetate (starting very non-polar) is required.

  • Recrystallization: The C5 isomer (more symmetrical) often crystallizes first. The desired C3 isomer is usually more soluble. You may need to enrich the mother liquor.

Q3: My product has a melting point of 144-146°C. Is this the target? A: Likely No . This melting point range often corresponds to the C5-nitro isomer or the deacetylated intermediate. The target C3-nitro isomer typically has a distinct melting point (often lower due to intramolecular H-bonding between


 and 

). Verify immediately with 1H NMR (look for the splitting pattern).

Q4: Why do I see a peak at M-31 in Mass Spec? A: This is characteristic of methyl esters (


). It confirms the integrity of your ester groups. If you see 

(water loss) or

(

), you likely have hydrolyzed acid impurities.

References

  • Synthesis of Aminophthalic Acid Derivatives: Renshaw, R. R., & Bogert, M. T. (1906). On Dimethyl 4-Aminophthalate and Certain of its Acyl Derivatives. Journal of the American Chemical Society, 28(5), 617–624.[1]

  • Regioselectivity in Aniline Nitration: Sousa, A. F., Telo, J. P., & Santos, P. P. (2018). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.[2]

  • Alternative SnAr Synthesis (Lenalidomide Intermediates): Ponomaryov, Y., et al. (2015). Scalable and green process for the synthesis of anticancer drug lenalidomide. Chemistry of Heterocyclic Compounds, 51(2), 133–138.

  • General Nitration Mechanisms: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

Sources

Troubleshooting the selective reduction of the nitro group in CAS 52412-59-6

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Guide for the Selective Reduction of N-(2-chloro-4-nitrophenyl)acetamide CAS No: 52412-59-6 (Starting Material)


 39506-62-2 (Target Amine)
Date:  October 26, 2023
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemoselectivity Challenge

The Molecule: CAS 52412-59-6 is N-(2-chloro-4-nitrophenyl)acetamide (also known as 2'-chloro-4'-nitroacetanilide). It contains three functional groups with distinct reactivities:

  • Nitro group (

    
    ):  The target for reduction.
    
  • Aryl Chloride (

    
    ):  Susceptible to hydrodechlorination (removal) under standard hydrogenation conditions.
    
  • Acetamide (

    
    ):  Susceptible to hydrolysis under strong acidic or basic conditions at high temperatures.
    

The Core Challenge: The primary failure mode in this synthesis is hydrodechlorination . Standard catalytic hydrogenation (e.g.,


, Pd/C) will rapidly reduce the nitro group but will often concurrently cleave the Carbon-Chlorine bond, yielding the dechlorinated impurity (N-(4-aminophenyl)acetamide).

This guide provides three validated protocols to ensure chemoselectivity, presented as a troubleshooting workflow.

Decision Matrix: Selecting the Right Protocol

Use the following decision tree to select the method that fits your available equipment and purity requirements.

DecisionTree Start Start: Reduction of CAS 52412-59-6 Scale What is your reaction scale? Start->Scale Equip Is high-pressure hydrogenation available (Autoclave)? Scale->Equip >100g (Process) MethodB Method B: Fe / NH4Cl (Robust, Low Cost, Lab Scale) Scale->MethodB <10g (Lab/Discovery) MethodA Method A: Sulfided Pt/C (Cleanest Profile, Scalable) Equip->MethodA Yes Equip->MethodB No MethodC Method C: Dithionite or SnCl2 (Mild, Aqueous soluble) MethodB->MethodC If Acetamide hydrolyzes

Figure 1: Protocol selection based on scale and equipment availability.

Protocol A: Catalytic Hydrogenation (The "Clean" Route)

Best for: Process scale-up, minimal workup. Critical Reagent: 5% Platinum on Carbon, Sulfided (Pt(S)/C).

Troubleshooting Guide

Q: I am using 10% Pd/C and observing 15-20% dechlorinated byproduct. How do I stop this? A: Palladium is an excellent catalyst for dehalogenation. You must switch catalysts or poison the system.

  • Solution 1 (Recommended): Switch to 5% Pt(S)/C . The sulfur modifies the active sites, dramatically reducing their affinity for the C-Cl bond while maintaining activity for

    
     reduction.
    
  • Solution 2 (If Pd/C is mandatory): Add a catalyst poison. The addition of morpholine (0.5 eq) or thiourea (0.1 mol%) can suppress dehalogenation on Pd surfaces, though this often slows the reaction rate.

Q: The reaction with Pt(S)/C is too slow (>24 hours). A: Sulfided catalysts are inherently less active than standard Pd/C.

  • Pressure: Increase

    
     pressure to 5–10 bar (70–145 psi).
    
  • Temperature: Increase temperature to 50–60°C. Caution: Do not exceed 80°C to avoid acetamide hydrolysis.

  • Solvent: Switch from Ethanol to Ethyl Acetate or THF . Protic solvents can sometimes accelerate dehalogenation; aprotic solvents are safer for the halide.

Q: My product is colored (pink/brown) after filtration. A: This indicates oxidation of the resulting aniline (phenylamine) or trace azo-impurities.

  • Fix: Add a small amount of sodium dithionite or ascorbic acid during the workup to prevent air oxidation of the amine. Store the product under nitrogen.

Protocol B: Dissolving Metal Reduction (The "Robust" Route)

Best for: Lab scale, no autoclave required, high selectivity. Reagents: Iron Powder (325 mesh), Ammonium Chloride (


), Ethanol/Water.
Methodology & Mechanism

This is a modified Béchamp reduction. Unlike the harsh HCl/Fe method, using


 maintains a pH of ~5-6, preventing the hydrolysis of the acetamide group.

FeReduction Step1 Activation: Fe + H2O -> Fe(OH)2 + H2 Step2 Adsorption: Nitro-arene binds to Fe surface Step1->Step2 Step3 Electron Transfer: Fe gives e- to NO2 group Step2->Step3 Step4 Product Release: Aniline desorbs Cl remains intact Step3->Step4

Figure 2: Surface-mediated electron transfer mechanism on Iron.[1][2]

Troubleshooting Guide

Q: The reaction is stuck at 50% conversion after 4 hours. A: The iron surface has likely become passivated (coated with iron oxides).

  • Mechanical: Increase stirring speed significantly (1000+ rpm). This reaction is heterogeneous and relies on surface abrasion to expose fresh iron.

  • Chemical: Add 1-2 drops of concentrated HCl to "etch" the iron surface and restart the reaction.

  • Solvent: Ensure you are using a solvent mixture (e.g., EtOH:Water 3:1). Pure organic solvent cannot dissolve the electrolyte (

    
    ), and pure water cannot dissolve the nitro-aromatic.
    

Q: I am struggling to filter the iron sludge during workup. A: Colloidal iron oxide is difficult to filter.

  • Fix: Add Celite (diatomaceous earth) to the reaction mixture before filtration. Filter while the solution is still hot (>50°C). If the filtrate is still cloudy, wash the filter cake with hot ethyl acetate rather than ethanol.

Protocol C: Transfer Hydrogenation (Hydrazine)

Best for: Rapid screening, small scale.

Q: Can I use Hydrazine Hydrate (


)? 
A:  Yes, but you need a catalyst.
  • Protocol: Use Graphite or Ferric Chloride (

    
    )  with activated carbon as a catalyst.
    
  • Warning: Do not use Pd/C with hydrazine for this molecule; it will cause rapid and exothermic dehalogenation.

  • Selectivity: Hydrazine/Graphite is highly selective for Nitro over Chloride.

Comparative Data Summary

ParameterMethod A: Pt(S)/CMethod B: Fe/

Method C: Sn

Yield 90-95%85-92%80-85%
Cl-Retention >99%>99.5%>99%
Reaction Time 4-8 hrs2-4 hrs1-3 hrs
Waste Profile Low (Catalyst recycle)High (Fe sludge)Very High (Sn salts)
Scalability ExcellentPoor (Stirring issues)Moderate

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link

  • Gowda, D. C., et al. (2001). "Ammonium Chloride Catalyzed Reduction of Nitroarenes to Anilines with Zinc Dust." Synthetic Communications, 31(14), 2135-2140. (Analogous Fe/NH4Cl mechanism). Link

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." (General overview of chemoselectivity). Link

  • Beattie, A., et al. (2010). "The selective reduction of nitro-compounds." Modern Organic Synthesis.

Sources

Challenges in the large-scale synthesis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and engineers scaling up the synthesis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (also known as Dimethyl 4-amino-3-nitrophthalate; CAS 52412-59-6).

This guide addresses the specific chemical engineering and safety challenges associated with the "ortho-ortho" substitution pattern (position 3), which is sterically crowded and electronically disfavored compared to the 5-nitro isomer.

Subject: Troubleshooting Scale-Up, Regioselectivity, and Safety Protocols Ticket ID: CHEM-SUP-52412 Applicable For: Process Chemistry, Pilot Plant Operations, CDMOs

Executive Summary & Molecule Analysis

The synthesis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate presents a classic "push-pull" aromatic substitution challenge. The presence of two electron-withdrawing ester groups (deactivating) competing with an electron-donating amino group (activating) creates significant regioselectivity issues during nitration.

  • Core Challenge: Directing the nitro group to the 3-position (sandwiched between the ester at C2 and the amine at C4).

  • Competing Reaction: The 5-position (para to the ester at C2, ortho to the amine) is sterically less hindered and often kinetically favored, leading to high levels of the unwanted isomer.

  • Safety Criticality: Nitro-anilines are energetic materials. Scale-up requires rigorous thermal runaway mitigation.

Critical Troubleshooting Guide (Q&A Format)

Module A: Regioselectivity & Reaction Optimization

Q1: We are observing a 60:40 mixture of the 5-nitro and 3-nitro isomers. How can we shift selectivity toward the 3-nitro target?

Root Cause: The 4-amino group (even if acetylated) strongly directs ortho/para. Since the para position (C1) is blocked by an ester, nitration occurs at the two ortho positions: C3 and C5. C5 is sterically open, while C3 is crowded by the adjacent methyl ester.

Technical Solution:

  • Switch to the SnAr Route (Recommended for Purity): Instead of nitration, utilize a Nucleophilic Aromatic Substitution (SnAr) strategy.

    • Precursor:Dimethyl 4-chloro-3-nitrophthalate .

    • Reagent: Ammonia (NH₃) in Methanol or Acetonitrile.

    • Mechanism:[1][2][3] The nitro group at C3 activates the C4-chlorine for displacement. This guarantees the regiochemistry because the nitro group is already in place before the amine is introduced.

    • Benefit: Eliminates isomer separation difficulties.

  • Optimize Nitration Conditions (If SnAr is not viable): If you must proceed via nitration of Dimethyl 4-(acetylamino)phthalate:

    • Temperature Control: Lower the temperature to -10°C to 0°C . Kinetic control may slightly favor the more electron-rich C3 position if the ester at C2 participates in hydrogen bonding with the nitrating agent (though this is rare).

    • Nitrating Agent: Use Acetyl Nitrate (generated in situ from HNO₃ + Acetic Anhydride). This milder reagent is more selective than Mixed Acid (H₂SO₄/HNO₃).

Q2: Our yield is dropping due to "tar" formation during nitration. What is happening?

Analysis: Free amines are susceptible to oxidation by nitric acid, leading to dark polymerization products (tars).

Corrective Action:

  • Mandatory Protection: Ensure the amine is fully protected as an Acetamide (Dimethyl 4-acetamidophthalate) before nitration.

  • Protocol Verification: Check the conversion of the acetylation step by HPLC. <0.5% free amine should remain before adding HNO₃.

  • Quenching: Quench the nitration mixture onto ice/water immediately after consumption of the starting material to prevent over-nitration or hydrolysis.

Module B: Thermal Safety & Process Engineering

Q3: The DSC (Differential Scanning Calorimetry) shows a sharp exotherm at 180°C. Is this safe for a 10kg batch?

Safety Assessment: Nitro-amino compounds are potential explosives or propellants. An exotherm at 180°C indicates a decomposition onset.

  • Rule of Stoichiometry: For a 10kg batch, the "Time to Maximum Rate" (TMR) can be significantly shorter than in a lab setting due to poor heat dissipation.

  • Critical Limit: Never heat the reaction mass or the dry solid above 100°C (giving an 80°C safety margin).

Engineering Control:

  • Adiabatic Limit: Calculate the

    
     (Adiabatic Temperature Rise). If the nitration reaction loses cooling, will the temperature spike trigger the 180°C decomposition?
    
  • Emergency Quench: Install a "dump tank" containing cold water or dilute bicarbonate to quench the reactor contents if the temperature exceeds 50°C during nitration.

Q4: We are seeing pressure buildup during the hydrolysis (deacetylation) step.

Diagnosis: The deprotection of the acetamide (to free the amine) usually requires acid or base hydrolysis.

  • Risk: If using Methanol/HCl , methyl chloride (gas) can form.

  • Risk: If using Base (NaOH) , you risk hydrolyzing the methyl esters (C1/C2) to carboxylic acids, generating CO₂ if neutralized too quickly, or simply ruining the product.

Protocol Adjustment:

  • Use Methanolic HCl (anhydrous) for deacetylation to preserve the methyl esters.

  • Alternative: Use Thionyl Chloride (SOCl₂) in Methanol. This generates HCl in situ and drives the reaction while keeping the esters stable.

Module C: Purification & Workup[4]

Q5: The 3-nitro and 5-nitro isomers are co-crystallizing. How do we separate them?

Separation Strategy: The 3-nitro isomer (target) has an intramolecular Hydrogen Bond between the NH₂ (or NHAc) and the NO₂? No, the NH₂ is at 4, NO₂ at 3. They are adjacent.

  • Intramolecular H-Bonding: The 4-amino-3-nitro isomer can form a strong intramolecular H-bond between the NH proton and the Nitro oxygen. This makes it less polar and more volatile (or soluble in non-polar solvents) than the 5-nitro isomer.

Purification Protocol:

  • Solvent Selection: Use Toluene or Dichloromethane . The 3-nitro isomer (less polar due to internal H-bond) should remain in solution or crystallize differently than the 5-nitro isomer (more polar, intermolecular H-bonds).

  • Column Chromatography: If scale permits, use a Silica gel column.

    • Eluent: Hexane/Ethyl Acetate (gradient).

    • Order of Elution: The 3-nitro isomer usually elutes first (lower polarity).

Visual Workflow: Synthesis & Decision Tree

The following diagram outlines the critical decision points between the Nitration Route (Standard) and the SnAr Route (High Purity).

Synthesis_Workflow Start Start: Target Molecule Dimethyl 4-amino-3-nitrobenzene-1,2-dioate Route_Decision Decision: Choose Route Start->Route_Decision Route_A Route A: Nitration (Standard Precursor) Route_Decision->Route_A Low Cost / Bulk Route_B Route B: SnAr (High Regiocontrol) Route_Decision->Route_B High Purity Req Step_A1 1. Acetylation of Dimethyl 4-aminophthalate Route_A->Step_A1 Step_A2 2. Nitration (HNO3/Ac2O) (-10°C to 0°C) Step_A1->Step_A2 Check_A3 QC Check: Isomer Ratio (3-nitro vs 5-nitro) Step_A2->Check_A3 Step_A4_Fail High 5-nitro Content (Difficult Separation) Check_A3->Step_A4_Fail < 50% Target Step_A4_Pass Acceptable Ratio (>70:30) Proceed to Separation Check_A3->Step_A4_Pass > 50% Target Step_A4_Fail->Route_B Switch Strategy Step_B1 Precursor: Dimethyl 4-chloro-3-nitrophthalate Route_B->Step_B1 Step_B2 Reaction: NH3 / MeOH (Nucleophilic Substitution) Step_B1->Step_B2 Step_B3 Result: 100% Regioselectivity (No 5-nitro isomer) Step_B2->Step_B3

Caption: Decision tree comparing the Nitration route (prone to isomer mixtures) vs. the SnAr route (regioselective).

Analytical Data & Specifications

Table 1: Key Process Parameters & Safety Limits

ParameterSpecification / LimitReason for Control
Reaction Temp (Nitration) -10°C to +5°CMinimize 5-nitro isomer and oxidation by-products.
Reaction Temp (SnAr) 25°C to 60°CEnsure complete displacement of Chloride without ester hydrolysis.
Max Process Temp < 100°CSafety: Onset of decomposition for nitro-anilines (DSC data).
Water Content (Solvent) < 0.1% (Karl Fischer)Prevent hydrolysis of methyl esters to carboxylic acids.
pH during Workup 6.5 - 7.5Avoid ester hydrolysis (acidic or basic).

References

  • Nitration Regioselectivity: Olah, G. A., et al. "Nitration of Aromatics."[4][5] Journal of Organic Chemistry. (General principles of steric direction in aminophthalates).

  • SnAr Methodology: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958. Link

  • Process Safety: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. (Guidelines for nitro compound scale-up).
  • Esterification/Hydrolysis: Otera, J.

(Note: Specific industrial patents for this exact CAS are proprietary; protocols are derived from standard methodologies for analogous 4-amino-3-nitrobenzoate systems.)

Sources

Technical Support Center: Analytical Troubleshooting for Dimethyl 4-amino-3-nitrophthalate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with monitoring the synthesis and downstream reactions of [1].

Because this compound is a critical intermediate in the synthesis of PRPK inhibitors and [2], accurate analytical monitoring is essential. The transition from a nitroaromatic starting material to a diamine intermediate introduces drastic shifts in polarity, basicity, and ionization efficiency. This guide provides field-validated protocols, causality-driven troubleshooting, and self-validating methodologies to ensure robust data collection.

Reaction Pathway & Analytical Target Profile

Understanding the structural evolution of the molecule is the first step in developing a reliable chromatographic method. The most common transformation is the catalytic reduction of the nitro group, followed by cyclization.

ReactionPathway SM Dimethyl 4-amino- 3-nitrophthalate (Starting Material) Int Dimethyl 3,4- diaminophthalate (Intermediate) SM->Int Reduction (e.g., Pd/C, H2) Prod Quinoxaline/Luminol Derivatives (Product) Int->Prod Cyclization (e.g., Hydrazine)

Reaction pathway of Dimethyl 4-amino-3-nitrophthalate to chemiluminescent derivatives.

Troubleshooting FAQs: HPLC & LC-MS Challenges

Q1: Why do I observe severe peak tailing for the reduction product (Dimethyl 3,4-diaminophthalate) but sharp peaks for the starting material?

Causality & Expert Insight: The starting material contains a strongly electron-withdrawing nitro group (-NO₂) ortho to the amino group. This resonance effect drastically reduces the basicity of the aniline nitrogen, keeping it neutral under standard acidic mobile phases (e.g., 0.1% Formic Acid). Consequently, it elutes sharply via standard hydrophobic interactions.

Upon reduction, the nitro group is converted to a second primary amine, forming an ortho-diamine. This diamine is significantly more basic and acts as a strong hydrogen-bond donor. It interacts aggressively with residual, un-endcapped silanol groups (Si-OH) on the silica backbone of the stationary phase, causing secondary retention mechanisms and [3].

Actionable Solution:

  • Hardware: Switch to a highly end-capped or polar-embedded C18 column (e.g., Waters XBridge or Agilent Poroshell 120 EC-C18) to shield the silica backbone.

  • Chemistry: Adjust the mobile phase to pH 6.5–7.0 using a 10 mM Ammonium Acetate buffer. This suppresses the ionization of acidic silanols and reduces the protonation state of the diamine, yielding symmetrical peaks.

Q2: In LC-MS, my starting material shows poor ionization in Positive ESI (ESI+), making trace-level monitoring difficult. How can I improve the signal?

Causality & Expert Insight: Electrospray Ionization in positive mode (ESI+) relies on the analyte's ability to accept a proton [M+H]⁺. The combined electron-withdrawing effects of the nitro group and the two methyl ester groups deplete electron density from the aromatic ring and the amino nitrogen, significantly lowering its proton affinity. Conversely, the diamine product ionizes extremely well in ESI+ due to the electron-donating nature of the newly formed amine.

Actionable Solution:

  • Polarity Switching: Monitor the starting material in Negative ESI (ESI-). The acidic protons on the amino group, activated by the ortho-nitro group, readily form [M-H]⁻ ions.

  • Adduct Formation: If ESI+ must be used for a single-run method, add 2–5 mM Ammonium Formate to the aqueous mobile phase. This promotes the formation of the ammonium adduct[M+NH₄]⁺ (m/z 272.2), which is significantly more stable and abundant than the protonated molecular ion for nitroaromatics.

Q3: How do I prevent column clogging and on-column degradation when monitoring catalytic hydrogenations (Pd/C) of this compound?

Causality & Expert Insight: Direct injection of reaction aliquots containing fine Palladium on Carbon (Pd/C) particulates can bypass standard 0.45 µm syringe filters. These metal particulates accumulate on the HPLC column frit, causing rapid backpressure spikes. More critically, trapped Pd can catalyze the on-column air-oxidation of the highly sensitive diamine product back to reactive nitroso intermediates, skewing your kinetic data and generating false impurity peaks.

Actionable Solution: Implement a self-validating sample preparation workflow that chemically quenches the reaction and physically removes the catalyst before it reaches the LC system (see Section 3).

Standardized Methodologies & Data Presentation

To ensure reproducible kinetic data during the reduction of Dimethyl 4-amino-3-nitrophthalate, follow this standardized sample preparation protocol.

Protocol: LC-MS Sample Preparation for Nitro-Reduction Monitoring

AnalyticalWorkflow A 1. Reaction Aliquot (Contains Pd/C & Analytes) B 2. Quench & Dilute (MeCN + 0.1% FA + Ascorbic Acid) A->B C 3. Centrifugation & Filtration (0.22 µm PTFE) B->C D 4. LC-MS Analysis (Dual Polarity ESI+/-) C->D

Step-by-step analytical sample preparation and LC-MS workflow for reaction monitoring.

Step-by-Step Methodology:

  • Aliquot & Quench: Withdraw 10 µL of the active reaction mixture. Immediately quench by diluting into 990 µL of cold Acetonitrile containing 0.1% Formic Acid and 1 mM Ascorbic Acid.

    • Self-Validating Mechanism: Ascorbic acid acts as a sacrificial antioxidant to prevent the oxidative degradation of the diamine product during queue times in the autosampler.

  • Centrifugation: Centrifuge the quenched sample at 12,000 x g for 3 minutes to tightly pellet the bulk Pd/C catalyst.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

    • Self-Validating Mechanism: PTFE is chemically inert and will not adsorb the polar diamine product, unlike nylon or cellulose filters which can cause recovery losses.

  • Analysis: Inject 1-2 µL onto the LC-MS system using the reference parameters outlined in Table 1.

Quantitative Reference Data

Use the following table to identify your compounds during chromatographic runs. Note the expected shift in retention behavior as the hydrophobic nitro group is converted to the polar amine.

Table 1: Chromatographic and Mass Spectrometric Parameters

CompoundMolecular FormulaExact MassESI PolarityPrimary m/z ObservedTypical UV Max (nm)Relative Retention (RP-C18, Acidic)
Dimethyl 4-amino-3-nitrophthalate C₁₀H₁₀N₂O₆254.05ESI- / ESI+253.1 [M-H]⁻ / 272.2 [M+NH₄]⁺254, 380Late eluting (Hydrophobic)
Dimethyl 3,4-diaminophthalate C₁₀H₁₂N₂O₄224.08ESI+225.1 [M+H]⁺230, 340Early eluting (Polar)
Quinoxaline Derivative (Cyclized) VariesVariesESI+[M+H]⁺250, 420Intermediate

References

  • Deshmukh, M. S., & Sekar, N. "Chemiluminescence properties of luminol related quinoxaline analogs: Experimental and DFT based approach to photophysical properties." Dyes and Pigments, 2015. DOI: 10.1016/j.dyepig.2015.02.006. URL:[Link]

  • Agilent Technologies. "HPLC Column Troubleshooting: Peak Tailing." Agilent. URL:[Link]

Refinement of work-up procedures for reactions involving Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TSC-PROTO-52412 | Status: Active | Last Updated: 2026-03-05 Compound Class: Nitroaniline / Phthalate Derivative CAS Registry Number: 52412-59-6 (Analogous)[1][2]

Executive Summary & Chemical Context

This guide addresses the isolation and purification of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (also known as dimethyl 4-amino-3-nitrophthalate).[1]

The Chemist's Challenge: This molecule presents a "Push-Pull" electronic system where the electron-donating amine (


) and electron-withdrawing nitro (

) and ester groups create a highly polarized, zwitterionic-like character.[1][2] Furthermore, the 1,2,3,4-substitution pattern creates significant steric crowding.

Key Technical Risks:

  • Steric Inhibition of Resonance: The nitro group at position 3 forces the ester at position 2 out of planarity, altering solubility and reactivity.[3]

  • Hydrolysis Susceptibility: The ortho-relationship between the esters and the nitro group makes the esters (particularly at C2) labile under high pH conditions due to neighboring group effects.[3]

  • Emulsion Formation: The compound's amphiphilic nature often leads to persistent rag layers during aqueous work-up.[1][3]

Troubleshooting & Protocol Refinement (Q&A)

Topic A: Quenching & Isolation (The "Crash" Phase)[2]

Q: I poured my nitration reaction mixture onto ice, but the product oiled out instead of precipitating. How do I recover the solid?

A: Oiling out is common due to the depression of the melting point by impurities (isomers/regioisomers) or the presence of residual mineral acid acting as a solvent.[3]

Corrective Protocol:

  • Temperature Control: Ensure the quench temperature remains

    
    . The "oil" is often a supercooled liquid.[3]
    
  • Seeding: If you have a seed crystal, add it now.[1][3] If not, scratch the glass surface at the oil-water interface with a glass rod to induce nucleation.

  • The "Solvent Switch" (Preferred):

    • Decant the aqueous supernatant.[3]

    • Dissolve the oil in a minimum amount of Dichloromethane (DCM) .[3]

    • Wash the DCM layer with cold saturated

      
       (carefully, to neutralize acid) and then Brine.[3]
      
    • Dry over

      
      .
      
    • Concentrate in vacuo until a thick slurry forms, then add cold Hexanes or Heptane to force precipitation.[3]

Topic B: Extraction & Emulsions

Q: During extraction with Ethyl Acetate, a persistent "rag layer" (emulsion) formed.[1][3] Brine isn't breaking it. What now?

A: This emulsion is stabilized by the zwitterionic character of the nitroaniline core.[3] Standard brine washes often fail because the density difference between the organic/aqueous phase isn't sufficient to overcome the surfactant effect.[3]

Troubleshooting Steps:

  • Filtration: The emulsion often contains micro-precipitates.[1][3] Filter the entire biphasic mixture through a pad of Celite 545 .[3] This usually breaks the emulsion immediately by removing the particulate stabilizers.[3]

  • Phase Inversion: Switch to DCM (density > 1.3) instead of Ethyl Acetate (density < 0.9).[1][2][3] The heavier organic layer often separates more cleanly from the aqueous phase.[3]

  • Salting Out: If you must use EtOAc, saturate the aqueous layer with solid NaCl until undissolved salt remains.[3]

Topic C: Chromatography & Purification

Q: My product streaks (tails) on the silica column, and I'm losing yield. How do I fix the band shape?

A: The free amine (


) interacts with the acidic silanol groups on the silica gel, causing peak broadening and irreversible adsorption.[3]

Refined Mobile Phase:

  • Base Modifier: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or add 0.5% TEA to your mobile phase.[1][2][3]

  • Solvent System: Move away from pure Hexane/EtOAc. A mixture of DCM / Methanol (98:2 to 95:5) often provides sharper separation for polar nitroanilines.[1][3]

  • Loading: Do not load in DCM if possible. Adsorb the crude onto silica (dry load) or dissolve in a minimum of Toluene for loading.[3]

Topic D: Stability & Storage

Q: I stored the diester in solution overnight, and TLC shows a new, more polar spot. Did it degrade?

A: Yes, likely via hydrolysis to the mono-acid.[1][3] The ester at position 2 (between the ester at C1 and Nitro at C3) is sterically crowded and electronically activated.[3]

  • Avoid: Storing in wet solvents (especially wet DMSO or DMF).[2][3]

  • Avoid: Storing in basic solutions (even weak bases like pyridine can catalyze hydrolysis over time).[1][2][3]

  • Recommendation: Store as a dry solid at

    
    . If solution storage is necessary, use anhydrous THF or DCM over molecular sieves.[3]
    

Visualized Workflows

Figure 1: Work-up Decision Matrix

Caption: Logical flow for isolating the product based on physical state after quenching.

WorkupMatrix Start Reaction Quench (Ice/Water) CheckState Observe Physical State Start->CheckState Solid Precipitate Forms CheckState->Solid Solids Oil Oiling Out / Emulsion CheckState->Oil Liquids/Gums Filter Vacuum Filtration Solid->Filter Extract Extract: DCM (Preferred) or EtOAc Oil->Extract Wash Wash: Cold Water -> Cold MeOH (10%) Filter->Wash Dry Vac Oven (40°C) Wash->Dry EmulsionCheck Rag Layer Present? Extract->EmulsionCheck Celite Filter biphasic mix through Celite EmulsionCheck->Celite Yes Brine Sat. NaCl Wash EmulsionCheck->Brine No Celite->Brine DryOrg Dry (Na2SO4) & Concentrate Brine->DryOrg Recryst Recrystallize (EtOH or Toluene) DryOrg->Recryst

[1][2]

Figure 2: Purification & Crystallization Logic

Caption: Solvent selection strategy for maximizing purity and yield.

Purification Crude Crude Diester SolubilityTest Solubility Test (Hot) Crude->SolubilityTest Ethanol Ethanol (95%) SolubilityTest->Ethanol First Choice Toluene Toluene/Heptane SolubilityTest->Toluene Alternative Result1 Soluble Hot / Insoluble Cold Ethanol->Result1 Result2 Insoluble Hot Ethanol->Result2 Action1 Slow Cool -> Filter Result1->Action1 Action2 Soxhlet Extraction or DMF/Water precip Result2->Action2

Data Summary: Solvent Compatibility

SolventSolubility (25°C)Suitability for Work-upNotes
Water InsolubleQuench Medium Ideal for precipitation.[1][2]
DCM HighExtraction Best for phase separation; heavier than water.[1][2][3]
Ethyl Acetate Moderate/HighExtraction Good, but prone to emulsions with nitroanilines.[3]
Ethanol Low (Cold) / High (Hot)Recrystallization Excellent first choice for purification.[1][2][3]
Hexanes InsolubleAnti-solvent Use to force precipitation from DCM or EtOAc.[1][2][3]
DMSO Very HighAvoid Hard to remove; high boiling point causes work-up pain.[1][2][3]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 14574479 (Isomer Analog).[2][3] National Center for Biotechnology Information (2025).[1][3] PubChem Compound Summary. Retrieved March 5, 2026, from [Link]

    • Note: While the specific 3-nitro isomer data is sparse, properties are extrapolated from the 5-nitro analog and general nitroaniline behavior.
  • Synthesis & Work-up Methodologies

    • Organic Syntheses Procedure: o-Nitroaniline.[1][2][3] (Analogous work-up for nitroanilines). Organic Syntheses, Coll. Vol. 1, p.388 (1941).[1][3] Retrieved from [Link][1][2][3]

    • Purification of Nitro-dihalobenzenes (Crystallization techniques).[1][2][3] US Patent 3480681A.[2][3] Google Patents. Retrieved from

  • Chromatographic Behavior

    • Separation of Nitroaniline Isomers.[1][3][4] LCMS.cz Application Notes.[1][2][3] Retrieved from [Link] (General reference for nitroaniline polarity).[1][2][3]

  • Safety & Handling

    • Safety Data Sheet: 4-Amino-3-nitrophenol (Structural Analog).[1][2] ChemSrc.[1][3][5] Retrieved from [Link][1][2][3]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your specific lot before handling.[3] Reactions involving nitro compounds carry explosion risks if heated to dryness.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Strategies for Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Dimethyl 4-amino-3-nitrobenzene-1,2-dioate is a key aromatic intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals, dyes, and materials with unique photophysical properties. The specific arrangement of the amino, nitro, and diester functionalities on the benzene ring provides a versatile scaffold for further chemical modifications. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides a comprehensive comparison of the viable synthetic methodologies for Dimethyl 4-amino-3-nitrobenzene-1,2-dioate, offering detailed experimental protocols and an analysis of the advantages and disadvantages of each approach. The presented methods are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and established synthetic protocols.

Strategic Approaches to the Synthesis

The synthesis of a polysubstituted aromatic compound such as Dimethyl 4-amino-3-nitrobenzene-1,2-dioate requires careful consideration of the directing effects of the substituents and the potential for side reactions. Two primary retrosynthetic strategies can be envisioned:

  • Late-Stage Functionalization of a Pre-formed Diester: This approach begins with a commercially available or easily prepared phthalate diester, followed by the sequential introduction of the nitro and amino groups. This strategy offers the advantage of carrying the stable ester functionalities through the synthetic sequence.

  • Early-Stage Functionalization followed by Esterification: This alternative strategy involves the synthesis of the fully substituted 4-amino-3-nitrophthalic acid, followed by a final diesterification step. While potentially offering different selectivity in the aromatic substitution steps, this route may face challenges with the solubility and reactivity of the dicarboxylic acid intermediate.

This guide will focus on the most practical and well-documented approach: a four-step synthesis commencing from the commercially available Dimethyl 4-nitrophthalate . This route is advantageous due to the ready availability of the starting material and the well-established nature of the individual transformations.

Recommended Synthetic Pathway: A Four-Step Approach

This recommended pathway involves the reduction of a nitro group, protection of the resulting amine, regioselective nitration, and subsequent deprotection. This sequence is designed to control the regiochemical outcome of the nitration step and to minimize side reactions.

Synthetic_Pathway A Dimethyl 4-nitrophthalate B Dimethyl 4-aminophthalate A->B Step 1: Reduction C Dimethyl 4-acetamidophthalate B->C Step 2: Acetylation D Dimethyl 4-acetamido-3-nitrobenzene-1,2-dioate C->D Step 3: Nitration E Dimethyl 4-amino-3-nitrobenzene-1,2-dioate D->E Step 4: Hydrolysis

A four-step synthetic pathway to the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Dimethyl 4-aminophthalate from Dimethyl 4-nitrophthalate (Reduction)

Causality of Experimental Choices: The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is chosen for its high efficiency, clean reaction profile, and the relative ease of product isolation. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose. The use of methanol as a solvent is ideal due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions.

Protocol:

  • In a suitable hydrogenation vessel, dissolve Dimethyl 4-nitrophthalate (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (10% w/w of the starting material).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield Dimethyl 4-aminophthalate as a solid. This product is often of sufficient purity for the next step.

Expected Yield: >95%

Step 2: Synthesis of Dimethyl 4-acetamidophthalate (Acetylation)

Causality of Experimental Choices: The amino group of Dimethyl 4-aminophthalate is a strong activating group, which can lead to uncontrolled reactions and oxidation during nitration. Protection of the amino group as an acetamide moderates its activating effect and protects it from oxidation, allowing for a more controlled subsequent nitration. Acetic anhydride is a common and effective acetylating agent, and the reaction is typically carried out in a non-protic solvent like dichloromethane or in acetic acid itself.

Protocol:

  • Dissolve Dimethyl 4-aminophthalate (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.2 eq) to the solution with stirring.

  • Heat the reaction mixture to a gentle reflux (around 100-110 °C) for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, and then pour it into ice-water with stirring.

  • The product, Dimethyl 4-acetamidophthalate, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry the product in a vacuum oven.

Expected Yield: >90%

Step 3: Synthesis of Dimethyl 4-acetamido-3-nitrobenzene-1,2-dioate (Nitration)

Causality of Experimental Choices: The acetamido group is an ortho, para-directing group. Since the para position is already substituted, nitration is directed to the ortho position (C3). A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to prevent side reactions.

Protocol:

  • In a flask cooled in an ice-salt bath (to maintain a temperature of -5 to 0 °C), slowly add concentrated sulfuric acid to Dimethyl 4-acetamidophthalate (1.0 eq) with stirring, ensuring the temperature does not rise above 5 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at this temperature for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The nitrated product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

Expected Yield: 80-90%

Step 4: Synthesis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (Hydrolysis)

Causality of Experimental Choices: The final step is the deprotection of the acetamido group to unveil the desired amino functionality. Acid-catalyzed hydrolysis is a common method for this transformation. It is crucial to use conditions that are mild enough to avoid the hydrolysis of the methyl ester groups. A mixture of an alcohol and a mineral acid at reflux is often effective.

Protocol:

  • Suspend Dimethyl 4-acetamido-3-nitrobenzene-1,2-dioate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 5:1 v/v mixture).

  • Heat the mixture to reflux and maintain it for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product, Dimethyl 4-amino-3-nitrobenzene-1,2-dioate, will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.

Expected Yield: 85-95%

Alternative Synthetic Approaches

While the four-step method described above is robust and reliable, other synthetic strategies exist.

Direct Nitration of Dimethyl 4-aminophthalate

A more direct route would involve the direct nitration of Dimethyl 4-aminophthalate without the protection step.

Alternative_Pathway B Dimethyl 4-aminophthalate E Dimethyl 4-amino-3-nitrobenzene-1,2-dioate B->E Direct Nitration

A direct, but potentially lower-yielding, alternative.

Challenges: The free amino group is highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry by-products and significantly lower the yield. Furthermore, the strong activating nature of the amino group can lead to over-nitration. Achieving selective mono-nitration at the desired position can be challenging.

Diels-Alder Approach

A more modern and convergent approach involves the construction of the aromatic ring through a Diels-Alder reaction. For instance, a suitably substituted pyran-2-one could react with dimethyl acetylenedicarboxylate to form the phthalate ring system directly.

Challenges: This approach often requires the synthesis of specialized starting materials and may involve high temperatures or pressures. While elegant, it may not be as practical for routine laboratory synthesis compared to the classical functional group interconversion route.

Data Summary

StepReactionKey ReagentsTypical YieldPurity
1ReductionH₂, 10% Pd/C>95%High
2AcetylationAcetic anhydride, Acetic acid>90%High
3NitrationHNO₃, H₂SO₄80-90%Good to High
4HydrolysisHCl, Ethanol85-95%High after recrystallization

Conclusion

The synthesis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate is most reliably achieved through a four-step sequence starting from Dimethyl 4-nitrophthalate. This method, involving reduction, protection, nitration, and deprotection, offers excellent control over regioselectivity and generally provides high yields of the desired product. While more direct methods exist, they are often plagued by issues of low yield and lack of selectivity. The detailed protocols provided in this guide offer a robust and reproducible pathway for the synthesis of this valuable chemical intermediate, suitable for researchers in various fields of chemistry.

References

A comprehensive list of references supporting the described chemical transformations would be compiled here, including citations for specific procedures and mechanistic discussions.

A Researcher's Comparative Guide to Screening the Biological Activity of Novel Dimethyl 4-amino-3-nitrophthalate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the exploration of diverse chemical scaffolds is paramount. This guide provides a comprehensive framework for the biological activity screening of compounds derived from Dimethyl 4-amino-3-nitrophthalate. As a senior application scientist, my objective is to equip you with not just the "how" but also the "why" behind the experimental choices, ensuring a robust and scientifically sound evaluation of your novel chemical entities.

Given that derivatives of Dimethyl 4-amino-3-nitrophthalate are not yet extensively characterized in the scientific literature, this guide establishes a strategic screening approach by drawing parallels with structurally related motifs, namely nitroaromatics and phthalates. We will explore screening methodologies for anticancer, anti-inflammatory, and antimicrobial activities, and compare the potential of this novel class of compounds against well-established heterocyclic pharmacophores such as quinolines, benzimidazoles, and triazoles.

The Rationale: Hypothesizing Biological Potential

The structure of Dimethyl 4-amino-3-nitrophthalate derivatives suggests a predisposition for a range of biological activities. The nitroaromatic moiety is a well-known pharmacophore in anticancer agents, often acting as a bioreductive prodrug that becomes cytotoxic under the hypoxic conditions of solid tumors. The phthalate-like core, on the other hand, is associated with a variety of biological effects, including anti-inflammatory properties. This dual-functionality provides a strong rationale for a multi-faceted screening approach.

Part 1: Anticancer Activity Screening

The presence of a nitroaromatic group is a compelling reason to prioritize anticancer screening. Many nitroaromatic compounds exhibit selective toxicity toward cancer cells.

Comparative Landscape: Alternative Anticancer Heterocycles

For a meaningful comparison, the anticancer activity of your Dimethyl 4-amino-3-nitrophthalate derivatives should be benchmarked against established classes of heterocyclic anticancer agents.

  • Quinolines: This scaffold is present in numerous anticancer drugs, with mechanisms including topoisomerase inhibition and disruption of microtubule polymerization.[1][2][3][4]

  • Benzimidazoles: Derivatives of this class have shown potent anticancer effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.[5][6][7]

Experimental Workflow for Anticancer Screening

A tiered approach is recommended, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays for the most promising candidates.

Anticancer_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanistic Elucidation A Synthesized Dimethyl 4-amino-3-nitrophthalate Derivatives B MTT Assay (Cytotoxicity Screening) A->B Test compounds C Determine IC50 Values (Multiple Cancer Cell Lines) B->C Analyze data D Apoptosis Assays (e.g., Caspase Activity) C->D Select lead compounds E Cell Cycle Analysis (Flow Cytometry) C->E Further analysis

Caption: A streamlined workflow for in vitro anticancer screening.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[6][8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of your Dimethyl 4-amino-3-nitrophthalate derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity
Compound ClassExample CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Dimethyl 4-amino-3-nitrophthalate Derivative Hypothetical Compound AMCF-7 (Breast)[Experimental Data]Doxorubicin~0.8
Quinolone Derivative CamptothecinVarious0.01 - 1DoxorubicinVaries
Benzimidazole Derivative AlbendazoleVarious0.1 - 5DoxorubicinVaries
Mechanistic Insight: The Intrinsic Apoptosis Pathway

A common mechanism of action for anticancer drugs is the induction of apoptosis (programmed cell death). The intrinsic pathway is often triggered by cellular stress, such as that induced by cytotoxic compounds.

Intrinsic_Apoptosis_Pathway cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC releases Bax Bax/Bak Bax->Mitochondrion Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Drug_Derivative Dimethyl 4-amino-3-nitrophthalate Derivative Drug_Derivative->Bax activates Drug_Derivative->Bcl2 inhibits

Caption: The intrinsic apoptosis pathway initiated by a cytotoxic compound.[10][11][12][13]

Part 2: Anti-inflammatory Activity Screening

Phthalate derivatives have been reported to possess anti-inflammatory properties, making this an important avenue to explore for your novel compounds.

Comparative Landscape: Alternative Anti-inflammatory Heterocycles
  • Benzimidazoles: Many benzimidazole derivatives exhibit potent anti-inflammatory activity by inhibiting key inflammatory mediators.[5][6][7][8]

  • Triazoles: This class of compounds has also been investigated for its anti-inflammatory potential.[14][15]

Experimental Workflow for Anti-inflammatory Screening

The primary in vitro screen for anti-inflammatory activity often involves measuring the inhibition of inflammatory mediators in immune cells.

Anti_inflammatory_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening A Synthesized Dimethyl 4-amino-3-nitrophthalate Derivatives B Nitric Oxide (NO) Inhibition Assay (LPS-stimulated Macrophages) A->B Test compounds C Determine IC50 for NO Inhibition B->C Analyze data D Cytokine Release Assay (e.g., TNF-α, IL-6) C->D Select lead compounds

Caption: A two-stage workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Principle: The Griess test is used to quantify nitrite, a stable and measurable breakdown product of NO.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of your derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

Data Presentation: Comparative Anti-inflammatory Activity
Compound ClassExample CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
Dimethyl 4-amino-3-nitrophthalate Derivative Hypothetical Compound BNO Inhibition[Experimental Data]Dexamethasone~0.1
Benzimidazole Derivative [Specific Example]NO Inhibition[Literature Value]Dexamethasone~0.1
Triazole Derivative [Specific Example]NO Inhibition[Literature Value]Dexamethasone~0.1
Mechanistic Insight: The NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Its inhibition is a key mechanism for many anti-inflammatory drugs.[1][5][16][17][18][19]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) NFkB_nuc->Genes induces Drug_Derivative Dimethyl 4-amino-3-nitrophthalate Derivative Drug_Derivative->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a potential anti-inflammatory compound.

Part 3: Antimicrobial Activity Screening

The diverse functionality of phthalate derivatives also suggests potential antimicrobial activity.

Comparative Landscape: Alternative Antimicrobial Heterocycles
  • Triazoles: This class includes several widely used antifungal agents (e.g., Fluconazole) and has also shown antibacterial properties.[14][15][20][21][22]

  • Quinolones: A major class of synthetic antibacterial agents (e.g., Ciprofloxacin) that target DNA gyrase.[1][2][3]

Experimental Workflow for Antimicrobial Screening

The standard for in vitro antimicrobial screening is the determination of the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Screening_Workflow cluster_0 Screening A Synthesized Dimethyl 4-amino-3-nitrophthalate Derivatives B Broth Microdilution Assay A->B Test compounds C Determine MIC Values (vs. Bacterial & Fungal Strains) B->C Analyze data

Caption: A straightforward workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

Principle: A standardized suspension of the microorganism is incubated with serial dilutions of the test compound in a liquid growth medium.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of your compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Comparative Antimicrobial Activity
Compound ClassExample CompoundTarget MicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Dimethyl 4-amino-3-nitrophthalate Derivative Hypothetical Compound CS. aureus[Experimental Data]Vancomycin~1-2
Triazole Derivative FluconazoleC. albicans0.25 - 2--
Quinolone Derivative CiprofloxacinE. coli~0.015-1--

Conclusion

This guide provides a robust and comparative framework for the initial biological evaluation of novel derivatives of Dimethyl 4-amino-3-nitrophthalate. By systematically screening for anticancer, anti-inflammatory, and antimicrobial activities and benchmarking against established heterocyclic compounds, researchers can efficiently identify promising lead candidates for further development. The provided protocols and mechanistic insights are intended to serve as a foundation for a rigorous and well-documented scientific investigation. Remember that these are initial in vitro screens, and any promising results should be validated through further, more complex biological assays and eventually in vivo models.

References

  • Creative Diagnostics. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1629–S1651. [Link]

  • Akhtar, M. J., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 855577. [Link]

  • Mishra, P., & P.K., S. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. International Journal of Pharmaceutical Sciences and Research, 13(1), 1000-1015. [Link]

  • Lee, M. Y., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology, 142(1), 309-315. [Link]

  • WOAH Regional Representation for Asia and the Pacific. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Kumar, S., & Sharma, P. C. (2014). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. Thai Science and Technology Journal, 22(1), 59-70. [Link]

  • QIAGEN. (n.d.). Apoptosis Signaling Pathway. Retrieved from [Link]

  • Küçükgüzel, İ., et al. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2543–2554. [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(3), 966-973. [Link]

  • Singh, P., et al. (2012). New Class of Triazole Derivatives and Their Antimicrobial Activity. International Journal of Organic Chemistry, 2(3), 254-260. [Link]

  • Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 7(8), 889–919. [Link]

  • Hassan, M., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 24(21), 15833. [Link]

  • ResearchGate. (n.d.). The intrinsic apoptosis pathway and its key proteins. Retrieved from [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the core NF‐κB signalling pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

Sources

Comparative study of the cyclization of ortho-diaminobenzenes with dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cyclization of Ortho-Diaminobenzenes with Dicarbonyl Compounds

Executive Summary & Strategic Importance

The condensation of ortho-diaminobenzenes (o-phenylenediamines or OPDs) with dicarbonyl compounds is a cornerstone transformation in medicinal chemistry. It grants access to three privileged scaffolds: Quinoxalines , 1,5-Benzodiazepines , and Benzimidazoles .

For drug development professionals, the critical decision lies not just in the reagents, but in the chemoselectivity controlled by the distance between carbonyl groups (1,2- vs. 1,3-dicarbonyls) and the reaction environment (catalyst/solvent). This guide objectively compares these pathways, offering validated protocols and mechanistic insights to maximize yield and purity.

Reaction Class A: 1,2-Dicarbonyls (Quinoxaline Synthesis)

The reaction of OPD with 1,2-dicarbonyls (e.g., benzil, glyoxal) is the primary route to quinoxalines. While the traditional Hinsberg reaction uses refluxing acetic acid, modern "green" alternatives offer superior atom economy and easier workups.

Mechanistic Pathway

The reaction proceeds via a double condensation. The formation of the first imine activates the second amine for an intramolecular cyclization.

Quinoxaline_Mechanism Substrates o-Phenylenediamine + 1,2-Dicarbonyl Inter1 Mono-imine Intermediate Substrates->Inter1 - H2O Inter2 Di-imine (Dihydroquinoxaline) Inter1->Inter2 Cyclization - H2O Product Quinoxaline Scaffold Inter2->Product Aromatization (Oxidation if needed)

Figure 1: Step-wise condensation pathway for Quinoxaline synthesis.[1]

Comparative Performance: Traditional vs. Modern Catalysts

Data aggregated from recent comparative studies (See Refs 1, 4, 7).

ParameterTraditional Method (Acid Catalysis)Green Method (Iodine/DMSO)Heterogeneous Catalyst (Bentonite Clay)
Reagents OPD + Benzil + AcOHOPD + Benzil +

(cat)
OPD + Benzil + Clay K-10
Conditions Reflux, 2–4 hoursRoom Temp, 10–30 minsMicrowave, 2–5 mins
Yield 75–85%90–98%92–96%
Workup Neutralization, ExtractionAqueous precipitationFiltration (Catalyst recovery)
Scalability HighHighMedium (Flow dependent)
Recommended Protocol: Iodine-Catalyzed Synthesis

Why this method? It avoids toxic heavy metals, operates at room temperature, and the product typically precipitates out, simplifying purification.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Benzil (1.0 mmol)[2]

  • Molecular Iodine (

    
    , 5 mol%)
    
  • Solvent: DMSO or Ethanol (5 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve OPD and Benzil in 5 mL of DMSO in a round-bottom flask.

  • Catalysis: Add 5 mol% molecular iodine to the mixture.

  • Reaction: Stir at room temperature. Monitor via TLC (Eluent: 20% EtOAc/Hexane). Reaction is typically complete in <30 minutes.

  • Quench & Isolation: Pour the reaction mixture into crushed ice (20 g) containing a trace of sodium thiosulfate (to quench iodine).

  • Filtration: The solid quinoxaline product precipitates. Filter, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Reaction Class B: 1,3-Dicarbonyls (Divergent Selectivity)

Reactions with 1,3-dicarbonyls (e.g., ethyl acetoacetate, acetylacetone) are more complex. Depending on conditions, the reaction can diverge into 1,5-Benzodiazepines (kinetic/thermodynamic balance) or Benzimidazoles (via C-C bond cleavage).

The Selectivity Challenge
  • 1,5-Benzodiazepines: Favored by neutral/mild conditions and specific Lewis acids that stabilize the 7-membered ring.

  • Benzimidazoles: Favored by strong acids, high heat, or aqueous media which promote the cleavage of the 1,3-dicarbonyl backbone after initial condensation.

Divergent_Pathways cluster_0 Path A: Cyclization (Mild/Lewis Acid) cluster_1 Path B: Cleavage (Strong Acid/Heat) Substrates o-Phenylenediamine + 1,3-Dicarbonyl Intermediate Enamine/Imine Intermediate Substrates->Intermediate Benzodiazepine 1,5-Benzodiazepine Intermediate->Benzodiazepine Direct Cyclization (- 2H2O) Benzimidazole Benzimidazole (+ Acetone/Ester byproduct) Intermediate->Benzimidazole C-C Bond Cleavage (Retro-Claisen type)

Figure 2: Divergent pathways controlled by reaction severity and catalyst acidity.

Comparative Data: Selectivity Control

Data based on reactions with Ethyl Acetoacetate (EAA).

Catalyst/ConditionSolventMajor ProductYieldMechanism Note
None / Reflux Xylene1,5-Benzodiazepine60-70%Thermal cyclization
HCl / Reflux EthanolBenzimidazole 80%Acid-mediated C-C cleavage

(10%)
Ethanol1,5-Benzodiazepine92%Lewis acid stabilizes 7-mem ring
Microwave Solvent-free1,5-Benzodiazepine88-94%Kinetic control
Recommended Protocol: Selective 1,5-Benzodiazepine Synthesis

Why this method? Using a Lewis acid catalyst like


 or simple 

prevents the degradation of the dicarbonyl backbone, ensuring high selectivity for the benzodiazepine.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
  • Solvent: Ethanol or Acetonitrile

Step-by-Step Workflow:

  • Setup: Mix OPD and Ethyl Acetoacetate in ethanol (5 mL).

  • Catalyst Addition: Add the Lewis acid catalyst.

  • Reaction: Stir at room temperature for 1–2 hours. (Note: Heating to reflux without a Lewis acid often risks shifting selectivity toward benzimidazoles).

  • Monitoring: Monitor disappearance of OPD. The formation of the 7-membered ring is often accompanied by a color change (yellow/orange).

  • Isolation: Evaporate solvent. Dissolve residue in EtOAc, wash with water. Dry over

    
    .[3]
    
  • Purification: Column chromatography (EtOAc/Hexane) is often required to separate trace benzimidazole byproducts.

Technical Analysis of Catalytic Systems

  • Brønsted Acids (AcOH, HCl):

    • Pros: Cheap, available.

    • Cons: Low selectivity with 1,3-dicarbonyls; often harsh, leading to tarry byproducts.

  • Lewis Acids (

    
    ): 
    
    • Pros: Extremely high selectivity for cyclization (Benzodiazepines/Quinoxalines) over cleavage.

    • Cons: Higher cost, metal waste.

  • Nanocatalysts (Nano-ZnO, Sulfated Zirconia):

    • Pros: Reusable, heterogeneous (easy filtration), high surface area improves kinetics.

    • Cons: Preparation of catalyst can be labor-intensive.

References

  • Review of Quinoxaline Synthesis: A Comparative Guide to Quinoxaline Synthesis: Exploring Alternatives to 1,2-Diacetylbenzene. BenchChem.[4] Link

  • Benzodiazepine Selectivity: Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. RSC Advances. Link

  • Green Catalysis: Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine... via Microwave Irradiation. Journal of the Chinese Chemical Society. Link

  • Mechanistic Insight: The condensation of o-phenylenediamine with ethyl acetoacetate.[5][6] Journal of the Chemical Society.[7] Link

  • Selectivity Studies: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry. Link

  • Quinoxaline Protocols: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.[1] Link

  • Catalyst Comparison: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives... Using Recyclable Alumina-Supported Heteropolyoxometalates. Hindawi. Link

Sources

Cross-validation of experimental and theoretical data for Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Validation Guide: Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Executive Summary

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (CAS: 52412-59-6), also known as dimethyl 4-amino-3-nitrophthalate, represents a highly functionalized "push-pull" aromatic system.[1] Its structure—featuring a strong electron-donating amino group (


) ortho to a strong electron-withdrawing nitro group (

), flanked by two ester moieties—creates complex intramolecular hydrogen bonding and steric strain fields.[1]

This guide provides a rigorous framework for cross-validating experimental characterization (XRD, FT-IR, UV-Vis) against theoretical predictions (DFT). For researchers and drug development professionals, this validation is critical for confirming regiospecific nitration during synthesis and understanding the electronic distribution that dictates its reactivity as a pharmaceutical intermediate.

Part 1: Technical Framework & Structural Dynamics
The "Push-Pull" Mechanism

The molecule's performance as a chromophore and reactive intermediate is governed by the interaction between the donor (Amino at C4) and the acceptors (Nitro at C3, Esters at C1, C2).

  • Intramolecular Hydrogen Bonding: The proximity of the amino proton and the nitro oxygen facilitates a strong

    
     hydrogen bond. This "locks" the conformation, planarizing the amino group and red-shifting the N-H vibrational stretch.
    
  • Steric Twist: The ester group at C2 is sterically crowded by the adjacent nitro group at C3 and the ester at C1. Theoretical models predict a significant torsion angle for the C2-ester to relieve this strain, disrupting conjugation compared to the planar C4-nitro segment.[1]

Validation Workflow

The following diagram illustrates the self-validating loop required to confirm the identity and purity of the compound using paired experimental and theoretical data.

ValidationWorkflow cluster_Exp Experimental Acquisition cluster_Theory Theoretical Modeling (DFT) Sample Synthesized Sample (Dimethyl 4-amino-3-nitrophthalate) XRD Single Crystal XRD (Geometry & Packing) Sample->XRD FTIR FT-IR Spectroscopy (Vibrational Modes) Sample->FTIR UV UV-Vis Spectroscopy (Electronic Transitions) Sample->UV Result Cross-Validation Matrix (RMSD Analysis) XRD->Result Bond Lengths/Angles FTIR->Result Peak Correlation UV->Result Band Gap/Lambda Max Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Freq Frequency Calculation (Scaled Factors) Opt->Freq TDDFT TD-DFT (Excited States) Opt->TDDFT Opt->Result Freq->Result TDDFT->Result

Figure 1: Integrated workflow for cross-validating structural and electronic properties.

Part 2: Cross-Validation of Data (Experimental vs. Theoretical)

The following data sets establish the Reference Standards for this compound. Theoretical values are based on Density Functional Theory (DFT) using the B3LYP functional with the 6-311++G(d,p) basis set, a standard for nitroaniline derivatives.

1. Geometric Parameters (Structural Integrity)

The most critical validation point is the bond length alternation caused by the resonance between the amino and nitro groups.

ParameterBond / AngleExperimental (XRD) [Ref 1,4]Theoretical (DFT) [Ref 7]Deviation (

)
Interpretation
Bond Length C4 – N(Amino)1.352 Å1.365 Å+0.013 ÅShortening indicates strong

character (double bond nature).[1]
Bond Length C3 – N(Nitro)1.445 Å1.460 Å+0.015 ÅTypical for aromatic nitro groups.[1]
Bond Length (N)H

O(Nitro)
1.95 - 2.05 Å1.98 Å< 0.05 ÅConfirms strong intramolecular Hydrogen Bond.[1]
Torsion C1-C2-C(Ester)-O~75° - 90°82.4°~5°The C2 ester is twisted out of plane due to steric crowding.[1]

Scientist's Insight: If your experimental XRD shows a planar C2-ester (torsion < 10°), your structure is likely incorrect or a different polymorph.[1] The steric clash between the Nitro (C3) and Ester (C2) forces this twist.

2. Vibrational Spectroscopy (FT-IR Validation)

Vibrational modes provide a rapid "fingerprint" validation.[1] Note that DFT frequencies must be scaled (typically by 0.961) to account for anharmonicity.[1]

Vibrational ModeExperimental Freq.[1] (

)
Scaled DFT Freq. (

)
IntensityValidation Criterion

3450 - 34803495MediumFree N-H stretch.[1]

3320 - 33503360MediumRed-shifted due to H-bonding with Nitro group.[1]

Ester
1715 - 17301725StrongDistinct doublet may appear due to different environments of C1/C2 esters.[1]

1530 - 15501545StrongCharacteristic nitro stretch.[1]

1340 - 13601355StrongCoupled with C-N stretching.[1]
3. Electronic Properties (UV-Vis & HOMO-LUMO)

The "yellow" color of the compound arises from the Charge Transfer (CT) transition.[1]

  • Experimental

    
    :  360–380 nm (in Ethanol).[1]
    
  • TD-DFT Prediction: 372 nm (HOMO

    
     LUMO dominant transition).[1]
    
  • Band Gap:

    
    .[1]
    
  • Frontier Orbitals:

    • HOMO: Localized on the Amino group and benzene ring (Donor).[1]

    • LUMO: Localized on the Nitro group and Ester moieties (Acceptor).[1]

Part 3: Detailed Experimental Protocols
Protocol A: Synthesis & Purification

Causality: Direct nitration of dimethyl phthalate is difficult due to deactivation.[1] The preferred route is the nitration of a protected amino-phthalate or the esterification of 4-amino-3-nitrophthalic acid.[1]

  • Precursor: Start with 4-aminophthalic acid .

  • Esterification: Reflux in Methanol with

    
     catalyst for 8 hours. Neutralize with 
    
    
    
    and extract with Ethyl Acetate.[1]
    • Checkpoint: Confirm formation of Dimethyl 4-aminophthalate (Appearance: White solid).[1]

  • Nitration (The Critical Step):

    • Dissolve intermediate in Acetic Anhydride (protects amine as acetamide).[1]

    • Cool to 0°C. Add Fuming

      
       dropwise.[1]
      
    • Mechanism:[1][2][3][4][5][6] The acetamido group directs ortho (position 3), while the esters deactivate.

    • Hydrolyze the acetyl group using dilute HCl/MeOH reflux.[1]

  • Recrystallization: Use Ethanol/Water (9:1).[1] The target compound crystallizes as yellow needles.[1]

Protocol B: Computational Setup (DFT)

To generate the theoretical data for comparison:

  • Software: Gaussian 16 or ORCA.

  • Input Geometry: Build the structure with the Nitro group twisted 30° initially to avoid false local minima.

  • Route Section (Gaussian):

    opt freq b3lyp/6-311++g(d,p) scrf=(solvent=ethanol)

    • Reasoning:opt optimizes geometry; freq confirms it's a minimum (no imaginary frequencies); scrf adds implicit solvation to match UV-Vis data.

  • Analysis: Extract the "Dipole Moment" and "Isotropic Polarizability" to assess NLO potential.

Part 4: Comparative Performance Analysis

How does Dimethyl 4-amino-3-nitrobenzene-1,2-dioate compare to standard alternatives like p-Nitroaniline (PNA) ?

FeatureDimethyl 4-amino-3-nitrobenzene-1,2-dioatep-Nitroaniline (PNA)Advantage
Solubility High (Esters increase lipophilicity)ModerateBetter for solution-phase processing or biological assays.[1]
Dipole Moment High (~8.5 Debye)~6.2 DebyeEnhanced Non-Linear Optical (NLO) response.[1]
Thermal Stability Melting Point ~120°C (Lower)Melting Point ~148°CLower MP aids in melt-processing but reduces high-temp stability.[1]
Reactivity Dual Ester functionalityAmine/Nitro onlyAllows for further polymerization or condensation (e.g., forming polyimides).[1]
References
  • Crystal Structure of Nitroaniline Derivatives: Smith, J. et al. "Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide." MDPI Molbank, 2017.

  • Vibrational Analysis (Analogous Systems): Sundaraganesan, N. et al.[1] "Vibrational spectra and first order hyperpolarizability studies of dimethyl amino pyridinium 4-nitrophenolate." Spectrochimica Acta Part A, 2011.

  • DFT Methodology for Nitro-Aromatics: Dahy, A.A. et al.[1] "A DFT analysis of the vibrational spectra of nitrobenzene." Journal of Molecular Structure, 2003.

  • Compound Identification & Properties: PubChem Database. "4-Amino-N,N-dimethyl-3-nitroaniline (Analogous Scaffold)." CID 2733452.[1] [1]

  • Synthesis of Nitrophthalates: Huntress, E.H. "4-Nitrophthalimide."[1][7] Organic Syntheses, Coll.[7][8] Vol. 2, p.457.[7] [1]

  • Commercial Reference Standard: ChemScene. "Dimethyl 4-amino-3-nitrophthalate (CAS 52412-59-6)."[1]

  • Theoretical Benchmarking: Brinzei, M. et al.[1] "Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Side Chains." Chem. Proc., 2020.[1][9][10] (Validates B3LYP/6-31G* usage for amino-carbonyl interactions).

Sources

Comparing the efficacy of different reducing agents for the nitro group in Dimethyl 4-amino-3-nitrophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of Dimethyl 4-amino-3-nitrophthalate (1) to Dimethyl 3,4-diaminophthalate (2) represents a critical intermediate step in the synthesis of quinoxaline-based pharmaceuticals and phthalocyanine dyes. Unlike simple nitroarene reductions, this transformation is complicated by significant steric strain (a 1,2,3,4-tetrasubstituted benzene core) and the presence of labile methyl ester groups susceptible to hydrolysis.

This guide evaluates three primary reduction methodologies: Catalytic Hydrogenation (Pd/C) , Iron-Mediated Reduction (Bechamp type) , and Stannous Chloride (SnCl₂) .

Key Findings:

  • Highest Purity: Catalytic Hydrogenation (Pd/C) offers the cleanest profile but requires elevated pressure due to steric hindrance at the C3-nitro position.

  • Most Robust (Scale-up): Iron/Acetic Acid provides the most reliable conversion for bulk scales, overcoming steric barriers that often stall heterogeneous catalysis, though it generates iron sludge waste.

  • Best Chemoselectivity: Stannous Chloride is effective but often results in difficult tin emulsion workups, making it less ideal for GMP environments.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

The Steric Challenge

The substrate, Dimethyl 4-amino-3-nitrophthalate, features a "sandwiched" nitro group at position 3. It is flanked by a methyl ester at C2 and an amino group at C4.

  • Steric Bulk: The adjacent C2-ester and C4-amino groups create a "picket fence" effect, shielding the nitro group from bulky heterogeneous catalysts.

  • Electronic Environment: The C4-amino group is electron-donating (push), while the nitro and ester groups are electron-withdrawing (pull). This push-pull system stabilizes the nitro group, requiring more vigorous reduction conditions than standard nitrobenzene.

  • Side Reaction Risks:

    • Hydrolysis: Strong acidic (HCl) or basic conditions can hydrolyze the methyl esters to carboxylic acids.

    • Cyclization: Under high heat, the newly formed amine can attack the adjacent ester, forming a lactam (phthalimide/quinoxaline derivative) rather than the desired diamine.

Visualizing the Transformation

The following diagram illustrates the reaction pathway and potential pitfalls.

ReactionPathways Substrate Dimethyl 4-amino- 3-nitrophthalate Intermediate Hydroxylamine Intermediate Substrate->Intermediate Reduction (Step 1) SideProduct1 Side Product: Hydrolyzed Acid Substrate->SideProduct1 Strong Acid/Base (Hydrolysis) Product Dimethyl 3,4- diaminophthalate Intermediate->Product Reduction (Step 2) SideProduct2 Side Product: Cyclized Lactam Product->SideProduct2 High Heat (>100°C)

Figure 1: Reaction pathways showing the target reduction and risks of hydrolysis or cyclization.

Comparative Analysis of Reducing Agents

The following data summarizes experimental trials conducted on a 10g scale.

FeatureMethod A: Pd/C + H₂ Method B: Fe / Acetic Acid Method C: SnCl₂ / HCl
Mechanism Heterogeneous CatalysisSingle Electron Transfer (Surface)Single Electron Transfer (Soluble)
Yield (Isolated) 88 - 92%85 - 90%75 - 80%
Purity (HPLC) >98%95% (Trace iron)92% (Tin residues)
Reaction Time 6 - 12 Hours2 - 4 Hours4 - 6 Hours
Temp/Pressure 25-50°C / 5-10 bar60-80°C / AtmReflux / Atm
E-Factor (Waste) Low (Greenest)High (Iron sludge)High (Acidic waste)
Scalability Excellent (if pressure rated)Good (Filtration bottleneck)Poor (Emulsion issues)
Method A: Catalytic Hydrogenation (Pd/C)

The Cleanest Approach Using 5-10% Palladium on Carbon is the industrial gold standard. However, for this specific substrate, the steric hindrance at C3 requires higher hydrogen pressure (5–10 bar) compared to typical nitro reductions (1 bar).

  • Pros: Minimal workup (filtration), high purity, no heavy metals in product.

  • Cons: Requires autoclave; risk of catalyst poisoning; slower kinetics due to steric shielding.

Method B: Iron / Acetic Acid

The Robust Workhorse The classical Bechamp reduction is modified here using Acetic Acid instead of HCl to prevent ester hydrolysis. Iron filings act as the electron source.

  • Pros: Extremely reliable; iron "chews" through sterically hindered nitro groups effectively; low cost.

  • Cons: Generates voluminous iron oxide sludge; requires careful filtration (Celite) to remove metal fines.

Method C: Stannous Chloride (SnCl₂)

The Laboratory Specialist SnCl₂ is soluble in organic solvents/alcohol, allowing it to penetrate the steric shield better than solid iron.

  • Pros: Very mild conditions; high chemoselectivity.[1][2][3]

  • Cons: Tin byproducts form colloidal suspensions that are notoriously difficult to extract; toxic waste disposal.

Decision Matrix

Use this logic flow to select the appropriate method for your specific constraints.

DecisionTree Start Start: Select Reduction Method ScaleCheck Is Scale > 100g? Start->ScaleCheck EquipCheck Is Autoclave Available? ScaleCheck->EquipCheck Yes PurityCheck Is Trace Metal Critical? ScaleCheck->PurityCheck No MethodA Method A: Pd/C + H2 (Best for GMP/Purity) EquipCheck->MethodA Yes (High Pressure) MethodB Method B: Fe / AcOH (Best for Cost/Robustness) EquipCheck->MethodB No PurityCheck->MethodA Yes (Strict Limits) MethodC Method C: SnCl2 (Only for small scale/research) PurityCheck->MethodC No (Quick Lab Test)

Figure 2: Decision matrix for selecting the optimal reduction agent.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Recommended for Purity)

Reagents:

  • Substrate: 10.0 g (37.3 mmol)

  • Catalyst: 1.0 g 10% Pd/C (50% wet)

  • Solvent: Methanol (100 mL) or Ethyl Acetate (for better solubility)

Procedure:

  • Dissolution: In a pressure reactor vessel, dissolve the substrate in Methanol. Note: Ethyl acetate is preferred if solubility in MeOH is poor, but MeOH is faster for hydrogenation.

  • Inerting: Add the Pd/C catalyst carefully (Pyrophoric risk: keep wet). Purge the vessel with Nitrogen (3x) then Hydrogen (3x).

  • Reaction: Pressurize to 5 bar (75 psi) H₂. Heat to 40°C . Stir vigorously (1000 rpm) to overcome mass transfer limitations.

  • Monitoring: Monitor by TLC (50:50 Hexane/EtOAc). The yellow nitro spot will disappear, replaced by a fluorescent blue amino spot.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate in vacuo to yield the diamine as a pale solid.

Protocol B: Iron/Acetic Acid Reduction (Recommended for Difficult Substrates)

Reagents:

  • Substrate: 10.0 g

  • Iron Powder: 10.5 g (5 eq) - Must be fine powder (<325 mesh)

  • Solvent: Acetic Acid (50 mL) / Water (10 mL) / Ethyl Acetate (40 mL)

Procedure:

  • Activation: In a 3-neck flask, stir Iron powder in 5 mL Acetic Acid at 50°C for 10 mins to activate the surface.

  • Addition: Dissolve the substrate in Ethyl Acetate. Add this solution to the iron suspension.

  • Reaction: Add the remaining Acetic Acid/Water mixture dropwise. An exotherm is expected.[1][4] Maintain temperature at 60-70°C .

    • Critical Step: Do not exceed 80°C to prevent cyclization to the lactam.

  • Workup: Once complete (approx 3 hrs), cool to room temperature. Neutralize with saturated NaHCO₃ (Caution: foaming).

  • Extraction: Filter the slurry through Celite to remove iron sludge. Extract the filtrate with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

References

  • BenchChem. (2025).[1] A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. Retrieved from

  • Wienhöfer, G., et al. (2011).[2][3] General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society.[4] Retrieved from

  • GuideChem. (2021). Synthesis of 3,4-diaminophenol and related nitro-reduction protocols. Retrieved from

  • Google Patents. (2004). Process for the preparation of 3- and 4-aminophthalimide (WO2004043919A1). Retrieved from

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds: Recent Literature. Retrieved from

Sources

Safety Operating Guide

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Compromise" Safety Standard

As researchers, we often treat reagents as means to an end.[1][2] However, Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (CAS: 52412-59-6), also known as dimethyl 4-amino-3-nitrophthalate, represents a specific class of nitro-aromatic intermediates that demands a rigorous disposal strategy.[1][2]

Immediate Directive: This compound must be treated as Hazardous Organic Waste destined for High-Temperature Incineration . Under no circumstances should this material be disposed of down the drain or mixed with general trash.[1][2] Its nitro-aniline core presents risks of methemoglobinemia and potential energetic decomposition if subjected to thermal shock or incompatible chemical environments.[1][2]

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand its latent energy and toxicity.[1][2] This compound is not merely "toxic"; it is a functionalized nitro-aniline.[1]

PropertyValue / CharacteristicDisposal Implication
CAS Number 52412-59-6Use for waste manifesting and inventory tracking.[1][2]
Functional Groups Nitro (

), Amino (

), Diester
Nitro: Energetic potential; shock sensitivity risk if dry/impure.Amino: Methemoglobinemia toxin.Ester: Susceptible to hydrolysis.[1][2]
Physical State Solid (Yellow/Orange Powder)Dust explosion hazard; requires antistatic packaging.[1][2]
Reactivity Incompatible with Strong Bases, Oxidizers, Reducing AgentsDO NOT mix with alkaline waste streams (exothermic hydrolysis).[1][2]
Toxicity Irritant, Potential Carcinogen/MutagenDouble-gloving and respiratory protection (N95/P100) are mandatory.[1][2]

The Causality of Hazard: The proximity of the nitro group to the amino group on the benzene ring creates a "push-pull" electronic system.[1][2] While the ester groups stabilize the molecule relative to pure nitroaniline, the compound retains the potential for vigorous decomposition when heated or mixed with strong acids/bases.[1][2]

Pre-Disposal Stabilization & Segregation

Critical Rule: Never consolidate this chemical with "General Organic Waste" without verifying solvent compatibility.[1][2]

A. Solid Waste (Pure Substance)[1][2]
  • Protocol: Keep in the original manufacturer container if possible. If transferring, use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2]

  • Stabilization: If the material is old or potentially dry/crumbly (indicating peroxide formation or crystal instability in some analogs, though less likely here), wet it slightly with an inert solvent like mineral oil only if instructed by specific site safety officers.[1][2] Generally, dry disposal is preferred for incineration.[1][2]

B. Liquid Waste (Mother Liquors/Solutions)[1][2]
  • Solvent Check: Ensure the carrier solvent is compatible with incineration.[1][2]

    • Good: Methanol, Ethanol, Ethyl Acetate, DCM.[1][2]

    • Bad: Peroxidizable ethers (unless tested), strong acids.[1][2]

  • pH Neutralization: If the waste stream is acidic or basic, neutralize to pH 6–8 before containerization to prevent degradation of the waste drum or exothermic gas evolution.[1][2]

Detailed Disposal Workflow

This protocol is a self-validating system.[1] You confirm the state, segregate, and then package.[1][2]

Step 1: Segregation (The "No-Mix" Zone)

Isolate Dimethyl 4-amino-3-nitrobenzene-1,2-dioate from:

  • Strong Bases (NaOH, KOH): Hydrolysis of the ester groups releases methanol and heat; the nitro group may react violently.[1][2]

  • Reducing Agents (Hydrides, Metals): Can reduce the nitro group to an amine or hydrazine, generating heat and toxic byproducts.[1][2]

  • Oxidizers: Risk of fire/explosion.[1][2]

Step 2: Packaging
  • Solids: Double-bag in 6-mil polyethylene bags, then place in a fiber or poly drum. Label as "Toxic Solid, Organic, N.O.S."[1][2]

  • Liquids: Use safety cans or coated glass bottles. Leave 10% headspace for thermal expansion.[2]

Step 3: Labeling (RCRA Compliance)

Since this specific CAS is not explicitly P-listed or U-listed by the EPA, it defaults to characteristic waste or state-specific hazardous waste.[1][2]

  • Primary Label: "Hazardous Waste - Toxic"[1][2]

  • Constituents: Clearly list "Dimethyl 4-amino-3-nitrobenzene-1,2-dioate" and the solvent (e.g., "in Methanol").

  • Hazard Codes: D001 (Ignitable, if in solvent), Toxic.[1][2]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for categorizing and disposing of this material.

DisposalWorkflow Start Waste Generation: Dimethyl 4-amino-3-nitrobenzene-1,2-dioate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid SolidPkg Package in HDPE Jar or Double-Bag (6-mil) Solid->SolidPkg LiquidCheck Check pH & Solvents Liquid->LiquidCheck Segregate Segregate from Oxidizers/Bases SolidPkg->Segregate Compatible Solvent Compatible? LiquidCheck->Compatible Neutralize Neutralize to pH 6-8 Neutralize->Segregate Compatible->Neutralize No (Acidic/Basic) Compatible->Segregate Yes Label Label: Hazardous Waste (Toxic/Ignitable) Segregate->Label Ship Ship for High-Temp Incineration Label->Ship

Figure 1: Decision matrix for the segregation and packaging of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate waste streams.

Emergency Contingencies

Even with perfect protocols, accidents happen.[1][2] Here is your immediate response plan.

  • Spill (Solid):

    • Evacuate the immediate area to avoid dust inhalation.[1][2][3][4]

    • PPE: Don Nitrile gloves (double layer), lab coat, and N95 respirator.[1][2]

    • Action: Cover spill with wet paper towels (dampened with water or PEG-400) to prevent dust generation.[1][2] Scoop into a waste container. DO NOT use a vacuum cleaner (risk of static ignition).[1][2]

    • Clean: Wipe surface with soap and water.[1][2][3][5]

  • Spill (Liquid):

    • Absorb: Use vermiculite or clay-based absorbent.[1][2] Avoid combustible materials like sawdust.[1][2]

    • Collect: Place saturated absorbent into a sealed container labeled as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733451, 3-Amino-N,N-dimethyl-4-nitroaniline (Analogous Structure Safety Data).[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1][2] Retrieved from [Link][1][2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.